molecular formula C7H8N4 B2733896 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 498580-78-2

4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B2733896
CAS No.: 498580-78-2
M. Wt: 148.169
InChI Key: OYYWHYGUOJMFFC-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.169. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-3-9-7-5(4)6(8)10-11-7/h2-3H,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYWHYGUOJMFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=NNC(=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Technical Profiling of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Synthesis, Physicochemical Properties, and Application in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, bicyclic heteroaromatic scaffolds serve as the foundational architecture for targeted therapeutics. 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 498580-78-2) has emerged as a highly privileged building block[1]. Structurally, it acts as a purine bioisostere, making it exceptionally valuable in the development of ATP-competitive kinase inhibitors, TRPA1 ion channel antagonists[2], and inhibitors of fibrinolysis[3].

This whitepaper provides an in-depth technical analysis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, detailing its physicochemical profile, a self-validating synthetic methodology, and its mechanistic integration into advanced pharmacological workflows.

Physicochemical Profiling

Understanding the baseline chemical properties of this scaffold is critical for predicting its behavior in subsequent functionalization reactions and its ultimate pharmacokinetic viability. The 4-methyl substitution is strategically significant: it increases lipophilicity (LogP) slightly compared to the des-methyl analog, which often improves membrane permeability and provides steric bulk to interact with specific hydrophobic pockets in target proteins (such as the gatekeeper region in kinases).

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
CAS Registry Number 498580-78-2[1]
Molecular Formula C₇H₈N₄[4]
Molecular Weight 148.165 g/mol [4]
Hydrogen Bond Donors 2 (Primary amine, Pyrazole NH)
Hydrogen Bond Acceptors 4 (Pyridine N, Pyrazole N, Amine N)
Structural Class Fused bicyclic heteroaromatic (Purine bioisostere)

De Novo Synthesis & Mechanistic Pathway

The synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine relies on a highly efficient, two-step cascade reaction within a single pot: a Nucleophilic Aromatic Substitution (SₙAr) followed by an intramolecular cyclization.

Experimental Protocol

The following methodology is adapted from validated patent literature for the scalable preparation of this scaffold[3].

Reagents & Materials:

  • Starting Material: 2-Chloro-4-methylnicotinonitrile (500 mg, 3.18 mmol)

  • Nucleophile: Hydrazine hydrate (1.62 g, 31.79 mmol, ~10 eq)

  • Base/Buffer: Sodium acetate (312 mg, 3.81 mmol)

  • Solvent: Anhydrous Pyridine (7.5 mL)

Step-by-Step Workflow:

  • Preparation: Suspend 2-Chloro-4-methylnicotinonitrile and sodium acetate in anhydrous pyridine under an inert argon atmosphere.

  • Activation: Heat the suspension to 100 °C. Causality: The elevated temperature provides the necessary activation energy to overcome the barrier for the SₙAr reaction at the sterically hindered 2-position of the pyridine ring.

  • Nucleophilic Addition: Slowly add hydrazine hydrate dropwise over 10 minutes. Causality: Slow addition prevents uncontrolled exothermic spikes and minimizes the formation of bis-substituted dimers. Hydrazine acts as a powerful bis-nucleophile.

  • Cyclization: Increase the temperature to 105 °C and maintain for 5 hours. Causality: The initial SₙAr yields a 2-hydrazinyl intermediate. Sustained heating drives the thermodynamically favored intramolecular nucleophilic attack of the terminal hydrazine nitrogen onto the adjacent electrophilic nitrile carbon, forming the 3-amino pyrazole ring.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with deionized water and carefully acidify using 4N Hydrochloric acid. Causality: Acidification neutralizes the pyridine solvent, driving the precipitation of the target compound, which can then be isolated via vacuum filtration.

Mechanistic Visualization

Synthesis R1 2-Chloro-4-methylnicotinonitrile (Electrophile) Cond Pyridine, NaOAc 100-105°C, 5h R1->Cond R2 Hydrazine Hydrate (Bis-nucleophile) R2->Cond Int Hydrazinyl Intermediate (SNAr Addition) Cond->Int Nucleophilic Aromatic Substitution Prod 4-Methyl-1H-pyrazolo[3,4-b] pyridin-3-amine Int->Prod Intramolecular Cyclization

Nucleophilic aromatic substitution and cyclization synthesis workflow.

Analytical Validation (Self-Validating System)

To ensure trustworthiness in the protocol, the reaction must be monitored.

  • In-Process Control: Monitor via LC-MS. The starting material (MW ~152.5) will disappear, replaced by an intermediate mass, ultimately converging on the product mass (m/z[M+H]⁺ = 149.1).

  • Structural Confirmation: ¹H-NMR (DMSO-d₆) should validate the structure by the presence of a singlet integrating for 3 protons (~2.5 ppm) corresponding to the 4-methyl group, a broad singlet integrating for 2 protons corresponding to the primary amine (exchanging with D₂O), and the characteristic aromatic protons of the pyridine ring.

Pharmacological Utility & Target Engagement

The 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold is highly versatile. By functionalizing the 3-amino group or the pyrazole nitrogen, chemists can direct the molecule toward vastly different therapeutic targets.

Fibrinolysis Inhibition

Recent patent literature demonstrates the use of this scaffold in synthesizing (aza)pyridopyrazolopyrimidinones[3]. These complex macro-structures act as potent inhibitors of fibrinolysis. By preventing the breakdown of blood clots, these compounds are critical in the prophylaxis and treatment of acute bleeding disorders, including postpartum hemorrhage and trauma-induced hemorrhagic shock[3].

TRPA1 Antagonism

The scaffold is also utilized in the generation of Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists[2]. TRPA1 is a non-cation selective channel highly expressed in sensory neurons. It is a primary mediator of inflammatory pain and diabetic neuropathy. Functionalizing the pyrazolopyridine core allows the resulting drug candidate to block the TRPA1 channel, suppressing nerve injury-induced allodynia and neurogenic inflammation[2].

Target Engagement Visualization

Pharmacology Scaffold 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (Purine Bioisostere) Deriv1 (Aza)pyridopyrazolopyrimidinones Scaffold->Deriv1 Scaffold Functionalization Deriv2 Functionalized TRPA1 Antagonists Scaffold->Deriv2 Scaffold Functionalization Target1 Fibrinolysis Pathway (Inhibition) Deriv1->Target1 Target Engagement Target2 TRPA1 Ion Channel (Blockade) Deriv2->Target2 Target Engagement Outcome1 Prevention of Hemorrhage Target1->Outcome1 Phenotypic Response Outcome2 Analgesia / Anti-inflammatory Target2->Outcome2 Phenotypic Response

Pharmacological functionalization and target engagement pathways.

Conclusion

4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is far more than a simple chemical reagent; it is a meticulously designed molecular anchor. Its synthesis via a robust SₙAr/cyclization cascade ensures scalable access, while its purine-like hydrogen-bonding network and lipophilic methyl vector make it an indispensable tool for drug development professionals targeting complex pathways like TRPA1 signaling and fibrinolysis.

References

  • Abichem Catalog - 1H-Pyrazolo[3,4-b]pyridin-3-amine, 4-methyl-;498580-78-2.
  • Google Patents (EA029373B1) - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis.
  • Google Patents (WO2017060488A1) - New trpa1 antagonists.
  • Alfa Chemistry - CAS 498580-78-2 Product Specifications.

Sources

Comprehensive Physicochemical Profiling and Synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Relevance

4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 498580-78-2) is a highly valued heterocyclic building block in modern medicinal chemistry. Recognized for its structural homology to the purine ring of adenosine triphosphate (ATP), the pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" frequently deployed in the design of ATP-competitive kinase inhibitors [1].

For drug development professionals, this compound offers a versatile starting point for scaffold hopping. The core nitrogen atoms serve as critical hydrogen bond donors and acceptors to interact with the kinase hinge region, while the 3-amino and 4-methyl substituents provide specific vectors for exploring the solvent-exposed channel and hydrophobic pockets, respectively.

KinaseInhibition Scaffold Pyrazolo[3,4-b]pyridine Core Hinge Kinase Hinge Region (ATP Binding Pocket) Scaffold->Hinge Hydrogen bonding (Mimics Adenine) Affinity Enhanced Binding Affinity & Selectivity Hinge->Affinity Target engagement Substituent 3-Amino & 4-Methyl Substituents Substituent->Hinge Steric fit & Vector trajectory

Mechanism of kinase hinge region binding by the pyrazolo[3,4-b]pyridine scaffold.

Physicochemical Data and Molecular Properties

Understanding the physicochemical parameters of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is essential for predicting its pharmacokinetic behavior, solubility, and suitability for downstream derivatization [2]. The compound strictly adheres to Lipinski’s Rule of Five, making it an ideal low-molecular-weight fragment for lead optimization.

Table 1: Core Quantitative and Structural Properties
PropertyValueSignificance in Drug Design
IUPAC Name 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amineStandardized nomenclature for regulatory filing.
CAS Registry Number 498580-78-2Unique identifier for sourcing and database queries.
Molecular Formula C₇H₈N₄Indicates a high nitrogen-to-carbon ratio.
Molecular Weight 148.17 g/mol Low MW allows for extensive functionalization.
Exact Mass 148.0749 DaUsed for high-resolution mass spectrometry (HRMS).
Topological Polar Surface Area 67.59 ŲOptimal for oral bioavailability and membrane permeation.
SMILES String Cc1ccnc2[nH]nc(N)c12Essential for computational modeling and docking.
H-Bond Donors (Lipinski) 3 (NH₂ + Pyrazole NH)Facilitates strong interactions with target proteins.
H-Bond Acceptors (Lipinski) 4 (N atoms)Enhances aqueous solubility and target binding.

Experimental Protocol: Synthesis Methodology

The synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine relies on a tandem nucleophilic aromatic substitution (SₙAr) and intramolecular cyclization sequence[1].

Mechanistic Causality

The starting material, 2-chloro-4-methylnicotinonitrile , features a highly electrophilic C2 position due to the electron-withdrawing effects of the adjacent pyridine nitrogen and the C3-nitrile group.

  • SₙAr Step: Hydrazine hydrate acts as a bis-nucleophile. The primary amine attacks the C2 position, displacing the chloride ion. Sodium acetate is included as a mild base to buffer the generated HCl, preventing the protonation of hydrazine, which would otherwise quench its nucleophilicity.

  • Cyclization Step: The intermediate 2-hydrazinyl-4-methylnicotinonitrile undergoes thermally driven intramolecular cyclization. The secondary nucleophilic nitrogen of the hydrazine moiety attacks the electrophilic carbon of the C3-nitrile, forming the 3-amino-pyrazole ring.

Step-by-Step Synthetic Workflow

Note: This procedure is adapted from standardized patent literature for the synthesis of fibrinolysis inhibitors and kinase building blocks[1].

  • Preparation: Suspend 2-chloro-4-methylnicotinonitrile (500 mg, 3.18 mmol) and sodium acetate (312 mg, 3.81 mmol) in anhydrous pyridine (7.5 mL) within a reaction vessel.

  • Inert Atmosphere: Purge the vessel with argon to prevent oxidative side reactions, then heat the suspension to 100 °C.

  • Reagent Addition: Slowly add hydrazine hydrate (1.62 g, 31.79 mmol, ~10 equiv.) dropwise over 10 minutes. Causality: Slow addition manages the exothermic SₙAr reaction and prevents the formation of bis-substituted byproducts.

  • Thermal Cyclization: Elevate the temperature to 105 °C and stir the mixture for 5 hours to drive the intramolecular cyclization to completion.

  • Workup: Cool the reaction mixture to room temperature, dilute with distilled water, and neutralize.

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

SynthesisWorkflow Step1 1. Suspend Reactants 2-Chloro-4-methylnicotinonitrile + NaOAc in Pyridine Step2 2. Initial Heating Heat to 100 °C under Argon Step1->Step2 Inert atmosphere Step3 3. Reagent Addition Add Hydrazine Hydrate (Dropwise, 10 min) Step2->Step3 Controlled addition Step4 4. SNAr & Cyclization Heat at 105 °C for 5 hours Step3->Step4 Thermal activation Step5 5. Workup & Isolation Aqueous dilution and neutralization Step4->Step5 Cool to RT Step6 6. Final Product 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Step5->Step6 Precipitation

Synthetic workflow for 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine via SNAr and cyclization.

In-Process Controls and Self-Validating Systems

To ensure scientific integrity and high yield, the protocol must be treated as a self-validating system. Do not proceed to subsequent drug development phases without verifying the following milestones:

  • Reaction Monitoring (LC-MS): The initial SₙAr step should be monitored via LC-MS. The intermediate 2-hydrazinyl-4-methylnicotinonitrile will exhibit a distinct mass shift (

    
    ) compared to the starting material.
    
  • Cyclization Confirmation (IR/NMR): The completion of the intramolecular cyclization is definitively confirmed by Infrared (IR) spectroscopy or

    
     NMR. The complete disappearance of the sharp nitrile (
    
    
    
    ) stretching band at
    
    
    indicates successful conversion to the 3-amino-pyrazole ring.
  • Purity Assessment: Final purity must be assessed via reverse-phase HPLC, targeting

    
     purity before utilization in downstream biological screening assays.
    

References

  • Google Patents.EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis.

The Privileged Scaffold: Role of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of heterocyclic drug discovery, I frequently encounter scaffolds that offer a perfect storm of synthetic tractability and biological versatility. The pyrazolo[3,4-b]pyridine framework—specifically the 4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine derivative—is precisely such a privileged structure. Mimicking the purine bases adenine and guanine, this bicyclic system serves as a foundational pharmacophore for ATP-competitive kinase inhibitors and tubulin-binding agents[1].

This technical whitepaper dissects the structural dynamics of 4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, provides a self-validating synthetic protocol grounded in mechanistic causality, and maps its structure-activity relationships (SAR) across high-value oncological targets.

Structural Dynamics and Chemical Reactivity

The pharmacological utility of 4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is rooted in its highly functionalized, electron-rich core. The molecule features three critical diversity centers:

  • The C3-Primary Amine: Acts as a nucleophilic handle for acylation, Schiff base formation, or condensation into tricyclic systems (e.g., pyridopyrazolopyrimidines)[2].

  • The N1-H Pyrazole Nitrogen: Essential for hydrogen bonding within target protein pockets (often acting as an H-bond donor to hinge region residues in kinases).

  • The C4-Methyl Group: Provides steric bulk that can induce favorable conformational locks, enhancing selectivity against specific kinase sub-pockets.

Tautomeric Equilibrium

A critical factor in the predictable reactivity of this scaffold is its tautomerism. The unsubstituted pyrazole nitrogen allows for two tautomeric forms: 1H- and 2H-pyrazolo[3,4-b]pyridine[1]. Theoretical calculations and empirical data demonstrate that the 1H-tautomer is significantly more stable (by approximately 37.03 kJ/mol or ~9 kcal/mol) due to superior aromatic stabilization and minimized steric repulsion[1]. This thermodynamic preference ensures that downstream functionalization at the C3-amine occurs with high regioselectivity, without the confounding presence of 2H-isomers.

Self-Validating Synthetic Methodology

To ensure reproducibility and high yield, the synthesis of the 4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine core must be tightly controlled. The following protocol details the regioselective cyclization starting from a functionalized pyridine ring[3].

Protocol: Synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Step 1: Preparation of the Reaction Matrix

  • Action: Suspend 2-chloro-4-methylnicotinonitrile (1.0 eq) and anhydrous sodium acetate (1.2 eq) in absolute pyridine under an argon atmosphere.

  • Causality: Pyridine serves a dual purpose as a high-boiling solvent and a non-nucleophilic base. Sodium acetate is critical here; it buffers the system to neutralize the HCl byproduct generated during the reaction. Without this buffer, the hydrazine reagent would protonate, drastically reducing its nucleophilicity and stalling the reaction.

Step 2: Controlled Nucleophilic Addition

  • Action: Slowly add hydrazine hydrate (10.0 eq) dropwise over 15 minutes at room temperature.

  • Causality: The initial step is a Nucleophilic Aromatic Substitution (

    
    ) where hydrazine displaces the C2-chloride. A large molar excess of hydrazine is mandatory to prevent intermolecular cross-linking (where one hydrazine molecule attacks two pyridine rings). Dropwise addition controls the exothermic nature of the 
    
    
    
    step.

Step 3: Thermodynamically Driven Cyclization

  • Action: Elevate the reaction temperature to 100–105 °C and reflux for 5 to 6 hours[3].

  • Causality: The elevated thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack of the terminal hydrazine nitrogen onto the adjacent C3-nitrile carbon. This regioselective ring closure forms the 3-amino-pyrazole ring, locking the molecule into the highly stable 1H-tautomer.

Step 4: In-Process Control (IPC) and Self-Validation

  • Action: Monitor the reaction via LC-MS.

  • Validation: The protocol is self-validating when the LC-MS trace shows the complete disappearance of the starting material peak (

    
     ~152) and the emergence of a highly polar product peak (
    
    
    
    149
    
    
    ). If the intermediate hydrazinyl-pyridine is detected, reflux must be extended.

Step 5: Isolation

  • Action: Cool the mixture to room temperature, dilute with ice-water, and neutralize. Collect the resulting precipitate by vacuum filtration and wash with cold ethanol[2].

  • Causality: The final product is highly polar and poorly soluble in cold aqueous media, allowing for precipitation. Neutralization ensures the C3-amino group remains in its free-base form, maximizing isolated yield.

Mechanistic Pathways and Pharmacological Relevance

The 4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold is a "molecular chameleon." By functionalizing the C3-amine, medicinal chemists can pivot the molecule's affinity across entirely different biological targets.

  • Kinase Inhibition: The core mimics the adenine ring of ATP. Derivatives heavily substituted at the C3 position (e.g., tricyclic pyridopyrazolopyrimidines) exhibit potent CDK and GSK-3

    
     inhibition by competitively binding to the ATP pocket, blocking downstream phosphorylation[2],[4].
    
  • Tubulin Polymerization: Amide derivatives, particularly those bearing a 3,4,5-trimethoxyphenyl group, shift the mechanism entirely. These compounds occupy the colchicine-binding pocket of tubulin, altering tubulin morphology and arresting the cell cycle at the G2/M transition[5].

  • Topoisomerase II

    
    :  Certain phenylurea derivatives of the scaffold act as Topoisomerase II
    
    
    
    poisons, stabilizing the DNA cleavage complex and inducing apoptosis in leukemic cells[6].

Pathway A Pyrazolo[3,4-b]pyridine Derivatives B Kinase ATP Pocket (CDK / GSK-3β) A->B Competitive Binding C Tubulin Colchicine Site A->C Allosteric Binding D Phosphorylation Blockade B->D Target Inhibition E Polymerization Inhibition C->E Target Inhibition F Cell Cycle Arrest & Apoptosis D->F Downstream Effect E->F Downstream Effect

Fig 1: Dual pathway inhibition by pyrazolo[3,4-b]pyridine derivatives.

Structure-Activity Relationship (SAR) Data

The translation of the raw scaffold into potent therapeutics is highly dependent on the derivatization of the C3-amine. The table below summarizes the quantitative impact of specific functionalizations based on recent oncological screening data.

Derivative / ModificationPrimary TargetIC

Value
Key Cellular Outcome
Unsubstituted Core (4-Methyl)Baseline Kinases> 50 µMNegligible cytotoxicity; acts only as a precursor.
N-(3,4,5-trimethoxyphenyl) amide Tubulin0.067 ± 0.003 µMStrong anti-proliferation; G2/M cell cycle arrest in MCF-7 breast cancer cells[5].
Pyridopyrazolopyrimidine (Tricyclic) CDKs2.3 - 2.9 µMApoptosis in A-549 (Lung), HEPG2 (Liver), and HCT-116 (Colon) cell lines[2].
5-Fluoro-substituted analogue GSK-3

< 0.1 µMPotent ATP-competitive inhibition; relevant for neurodegenerative and metabolic disorders[4].

Conclusion

The 4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold represents a masterclass in bioisosteric design. Its facile, high-yielding synthesis—driven by strict thermodynamic and regioselective controls—provides medicinal chemists with a highly scalable starting point. By strategically decorating the C3-amine and leveraging the 1H-tautomer's hydrogen-bonding network, researchers can effectively tune the molecule to target a vast array of oncological and metabolic pathways.

References

  • Title: Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives Source: Open Journal of Medicinal Chemistry (SCIRP) URL: 2

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL: 1

  • Title: Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives thereof Source: Google Patents / US8598361B2 URL: 4

  • Title: Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects Source: PubMed / Bioorganic & Medicinal Chemistry URL: 5

  • Title: Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity Source: MDPI URL: 6

  • Title: EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis Source: Google Patents URL: 3

Sources

Pyrazolo[3,4-b]pyridine Derivatives: A Journey from Chemical Curiosities to Clinical Candidates

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the History, Discovery, and Pharmaceutical Significance of a Privileged Scaffold

Abstract

The pyrazolo[3,4-b]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This guide provides a comprehensive overview of the history, discovery, and pharmaceutical development of pyrazolo[3,4-b]pyridine derivatives. From their initial synthesis in the early 20th century to their current status as promising clinical candidates for various diseases, this document traces the evolution of this remarkable scaffold. We delve into the key therapeutic areas where these compounds have shown immense potential, including oncology, neurodegenerative disorders, and infectious diseases. Furthermore, this guide offers insights into the medicinal chemistry, structure-activity relationships (SAR), and synthetic strategies that have been pivotal in the optimization of pyrazolo[3,4-b]pyridine-based drug candidates.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine system is a fused bicyclic heterocycle containing a pyrazole ring fused to a pyridine ring.[1] This scaffold is considered a "privileged structure" in medicinal chemistry, a term coined by Ben Evans to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. The unique electronic and steric properties of the pyrazolo[3,4-b]pyridine core, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal starting point for the design of potent and selective ligands for a variety of enzymes and receptors.[2]

The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported by Ortoleva in 1908.[1][3] However, it was not until several decades later that the therapeutic potential of this scaffold began to be fully appreciated. Today, pyrazolo[3,4-b]pyridine derivatives are being investigated for a wide range of diseases, and some have even progressed into clinical trials.[2] This guide will explore the journey of this remarkable scaffold from its humble beginnings to its current status as a cornerstone of modern drug discovery.

Historical Perspective: From First Synthesis to Pharmaceutical Prominence

The history of pyrazolo[3,4-b]pyridines is a testament to the enduring value of fundamental chemical research. While the initial synthesis by Ortoleva in 1908 and a subsequent synthesis by Bulow in 1911 laid the groundwork, the pharmaceutical potential of this scaffold remained largely unexplored for many years.[3] It was the systematic exploration of heterocyclic chemistry in the mid-20th century that began to unveil the diverse biological activities of these compounds.

Early studies focused on their potential as central nervous system (CNS) agents, with some derivatives showing anxiolytic and antidepressant properties.[4] This led to the development of compounds like tracazolate, which was investigated for its anxiolytic effects.[5] However, the true "renaissance" of pyrazolo[3,4-b]pyridine research came with the advent of kinase-targeted cancer therapy. Researchers discovered that this scaffold could serve as a highly effective hinge-binding motif for a variety of protein kinases, leading to the development of potent and selective kinase inhibitors.[2] This discovery opened up a new chapter in the story of pyrazolo[3,4-b]pyridines, transforming them into a key platform for the development of targeted cancer therapies.

Therapeutic Landscape: Diverse Applications of Pyrazolo[3,4-b]pyridine Derivatives

The versatility of the pyrazolo[3,4-b]pyridine scaffold is reflected in the wide array of therapeutic areas where its derivatives have shown promise.

Oncology: A Kinase Inhibitor Powerhouse

The most significant impact of pyrazolo[3,4-b]pyridine derivatives has been in the field of oncology, where they have emerged as a prolific source of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrazolo[3,4-b]pyridine scaffold has proven to be an excellent starting point for the design of inhibitors targeting a variety of kinases, including:

  • Monopolar spindle kinase 1 (Mps1): Mps1 is a key regulator of the mitotic checkpoint, and its inhibition can lead to mitotic catastrophe and cell death in cancer cells. Several pyrazolo[3,4-b]pyridine-based Mps1 inhibitors have been developed, with some showing potent preclinical activity.[6][7]

  • Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in many human cancers and is involved in cell survival and proliferation. Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Pim-1, with some exhibiting significant anti-breast cancer activity.[8]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in a variety of cancers. A number of pyrazolo[3,4-b]pyridine-based FGFR inhibitors have been developed, with some demonstrating excellent in vitro and in vivo antitumor activity.[9][10]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy. Pyrazolo[3,4-b]pyridine derivatives have been designed as dual inhibitors of CDK2 and PIM1, showing potent anti-cancer activity.[2]

  • Tropomyosin Receptor Kinases (TRKs): TRKs are a family of receptor tyrosine kinases that are involved in cell proliferation and differentiation. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent TRK inhibitors for the treatment of cancers with TRK fusions.[11]

  • Topoisomerase IIα: Some pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit topoisomerase IIα, an enzyme essential for DNA replication, leading to anti-leukemic activity.[12][13]

a_relevant_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIM1 PIM-1 PIM1->Transcription Promotes Survival Pyrazolo_PIM1 Pyrazolo[3,4-b]pyridine PIM-1 Inhibitor Pyrazolo_PIM1->PIM1 Inhibition Pyrazolo_FGFR Pyrazolo[3,4-b]pyridine FGFR Inhibitor Pyrazolo_FGFR->RTK Inhibition

Simplified signaling pathway showing the points of intervention for pyrazolo[3,4-b]pyridine-based kinase inhibitors.
Neurodegenerative Disorders

The therapeutic potential of pyrazolo[3,4-b]pyridines extends to neurodegenerative disorders such as Alzheimer's disease. Some derivatives have been shown to have neuroprotective effects and have been investigated for their ability to bind to β-amyloid plaques, a hallmark of Alzheimer's disease.[4] Etazolate, a pyrazolo[3,4-b]pyridine derivative, has been clinically investigated for its potential as an α-secretase modulator for the treatment of mild to moderate Alzheimer's disease.[4]

Infectious Diseases

Pyrazolo[3,4-b]pyridine derivatives have also demonstrated promising activity against a range of infectious agents. They have been reported to possess antibacterial, antifungal, and antiviral properties.[14][15] This broad-spectrum antimicrobial activity makes them an attractive scaffold for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.

Other Therapeutic Areas

The versatility of the pyrazolo[3,4-b]pyridine scaffold is further highlighted by its exploration in other therapeutic areas, including:

  • Pulmonary Arterial Hypertension (PAH): Novel derivatives have been designed with dual activities of vascular remodeling inhibition and vasodilation for the treatment of PAH.[16]

  • Diabetes: Some pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their in-vitro antidiabetic activities, showing significant α-amylase inhibition.[17]

  • Anti-inflammatory: Certain derivatives have been reported to possess anti-inflammatory properties.[4]

Medicinal Chemistry Insights: Structure-Activity Relationship (SAR) and Drug Design

The extensive research into pyrazolo[3,4-b]pyridine derivatives has yielded valuable insights into their structure-activity relationships (SAR). Minor modifications to the core scaffold can lead to significant changes in biological activity and selectivity.[14]

PositionModificationImpact on ActivityReference
N1 Substitution with a bulky groupCan enhance potency and selectivity for certain kinases.[9]
C3 Introduction of various substituentsCrucial for modulating kinase selectivity and overall activity.[2]
C4 Substitution with aryl or heteroaryl groupsOften key for interactions with the solvent-exposed region of the ATP-binding pocket.[18]
C6 Substitution with amine or substituted amine groupsCan improve aqueous solubility and pharmacokinetic properties.[9]

This table provides a generalized summary of SAR for pyrazolo[3,4-b]pyridine derivatives. The specific effects of substitutions can vary depending on the target.

A common strategy in the design of pyrazolo[3,4-b]pyridine-based drugs is "scaffold hopping," where this core structure is used to replace other heterocyclic systems in known inhibitors to improve their properties.[9][11]

Synthetic Strategies: A Practical Guide to a Core Synthesis

A variety of synthetic routes to pyrazolo[3,4-b]pyridines have been developed, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice versa.[1][3][19] Green chemistry approaches, such as multi-component reactions and the use of eco-friendly catalysts, are also being increasingly employed.[14][20]

Example Protocol: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative

This protocol describes a common method for the synthesis of a 1H-pyrazolo[3,4-b]pyridine scaffold, starting from a substituted 5-aminopyrazole and a β-ketoester.

Step 1: Condensation

  • To a solution of 5-amino-1-phenylpyrazole (1.0 eq) in glacial acetic acid, add ethyl acetoacetate (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

Step 2: Cyclization

  • Suspend the crude product from Step 1 in diphenyl ether.

  • Heat the mixture to 250 °C for 30-60 minutes.

  • Cool the reaction mixture to room temperature and add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and purify by column chromatography on silica gel to afford the desired 1H-pyrazolo[3,4-b]pyridin-4-one.

synthetic_workflow cluster_synthesis Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative Start Starting Materials: 5-Amino-1-phenylpyrazole Ethyl acetoacetate Condensation Step 1: Condensation (Glacial Acetic Acid, Reflux) Start->Condensation Intermediate Intermediate Product Condensation->Intermediate Cyclization Step 2: Cyclization (Diphenyl Ether, 250 °C) Intermediate->Cyclization Purification Purification (Column Chromatography) Cyclization->Purification FinalProduct Final Product: 1H-Pyrazolo[3,4-b]pyridin-4-one Purification->FinalProduct

A typical workflow for the synthesis of a 1H-pyrazolo[3,4-b]pyridine derivative.

Clinical Development and Future Outlook

The extensive preclinical research on pyrazolo[3,4-b]pyridine derivatives has translated into a number of promising clinical candidates. Several compounds based on this scaffold have entered clinical trials for the treatment of various cancers and other diseases.[2] The clinical development of these agents is a testament to the therapeutic potential of this versatile scaffold.

The future of pyrazolo[3,4-b]pyridine research remains bright. Ongoing efforts are focused on:

  • Improving selectivity: Designing new derivatives with enhanced selectivity for their intended targets to minimize off-target effects.

  • Overcoming drug resistance: Developing next-generation compounds that are active against drug-resistant forms of their target proteins.

  • Exploring new therapeutic areas: Investigating the potential of pyrazolo[3,4-b]pyridines in other diseases with unmet medical needs.

Conclusion

The journey of pyrazolo[3,4-b]pyridine derivatives from their initial synthesis over a century ago to their current status as promising clinical candidates is a remarkable story of chemical innovation and drug discovery. This versatile scaffold has proven to be a rich source of new therapeutic agents for a wide range of diseases, particularly cancer. As our understanding of the underlying biology of diseases continues to grow, it is certain that the pyrazolo[3,4-b]pyridine core will remain a key platform for the development of the next generation of targeted therapies.

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A Technical Guide to Pharmacophore Modeling of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Prospective Approach for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This technical guide presents a comprehensive, prospective workflow for the pharmacophore modeling of a specific, under-investigated derivative, 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. While direct pharmacophore studies on this exact molecule are not yet prevalent in published literature, this document serves as an in-depth, experience-driven manual for researchers and drug development professionals. It outlines the strategic choices and validation systems necessary to construct and apply robust pharmacophore models, leveraging both ligand- and structure-based approaches to accelerate the discovery of novel therapeutics targeting kinases, inflammatory pathways, or other relevant biological systems.

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine heterocyclic system is of significant interest in drug discovery due to its structural resemblance to purine bases, allowing it to interact with a wide array of biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Kinase Inhibition: The pyrazolo[3,4-b]pyridine core is a common feature in molecules designed to target various kinases, which are crucial regulators of cell signaling and are often implicated in cancer and inflammatory diseases.[4]

  • Anti-inflammatory Effects: Certain derivatives have shown potential in modulating inflammatory responses, for instance, by targeting pro-inflammatory cytokines like TNFα.[5]

  • AMPK Activation: Some analogues have been identified as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[6]

  • Antibacterial and Antiviral Properties: The scaffold has also been explored for its potential in developing new antimicrobial and antiviral agents.[3][7]

Given this rich biological profile, 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine presents a compelling starting point for a rational drug design campaign. Pharmacophore modeling serves as a powerful computational tool to distill the essential three-dimensional chemical features required for biological activity, thereby guiding the design and discovery of novel, potent, and selective modulators.[8][9] This guide will delineate a rigorous, self-validating methodology for developing and applying such models.

Foundational Principles of Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular interaction features that are critical for a small molecule's binding to a specific biological target.[9][10] These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (HY)

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable Centers (PI/NI)

The spatial arrangement of these features defines the pharmacophore model. There are two primary strategies for generating a pharmacophore model, the choice of which depends on the available data.[8][11]

  • Ligand-Based Pharmacophore Modeling: This approach is employed when a set of active molecules is known, but the 3D structure of the biological target is unavailable. The model is built by aligning the 3D conformations of these active compounds and identifying the common chemical features.[11][12]

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a pharmacophore model can be derived from the interactions observed between the protein and a co-crystallized ligand or by analyzing the chemical nature of the binding pocket itself.[8][10]

This guide will detail a dual approach, outlining the workflows for both ligand-based and structure-based modeling to provide a comprehensive strategy for 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

A Prospective Workflow for Pharmacophore Modeling of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

The following sections provide a detailed, step-by-step protocol for a hypothetical yet scientifically rigorous pharmacophore modeling study.

Ligand-Based Pharmacophore Modeling Workflow

This approach is predicated on the availability of a set of known active analogues of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine against a specific biological target.

Experimental Protocol:

  • Training Set Preparation:

    • Compile a structurally diverse set of at least 15-20 active analogues with a significant range of biological activities (e.g., IC50 values).

    • Ensure the inclusion of moderately active and highly active compounds to inform the model.

    • Generate low-energy 3D conformations for each molecule using a suitable conformational analysis tool (e.g., in software like MOE, Discovery Studio, or LigandScout).[11][12]

  • Pharmacophore Feature Identification:

    • Utilize a pharmacophore generation algorithm (e.g., HipHop in Catalyst, PHASE in Schrödinger) to identify common chemical features among the training set molecules.

    • The algorithm will map features such as HBA, HBD, HY, and AR for each conformer.

  • Model Generation and Refinement:

    • The software will align the conformers and generate multiple pharmacophore hypotheses, each representing a different spatial arrangement of common features.

    • Each hypothesis is scored based on how well it maps the features of the most active compounds while considering the inactive or less active ones.

  • Model Validation (Internal):

    • The generated models must be rigorously validated to ensure their predictive power.[11]

    • Divide the initial dataset into a training set (typically 70-80%) and a test set (20-30%). The model is built using the training set and then used to predict the activity of the test set compounds.

Visualization of Ligand-Based Workflow:

LigandBasedWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Validation A Collect Active Analogues B Generate 3D Conformations A->B Conformational Analysis C Identify Common Features B->C D Generate Pharmacophore Hypotheses C->D Alignment & Scoring E Internal Validation (Test Set) D->E F External Validation (Decoy Set) E->F G Validated Pharmacophore Model F->G Select Best Model

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling Workflow

This approach is ideal if a high-resolution 3D structure of a relevant biological target (e.g., a kinase) complexed with a ligand is available.

Experimental Protocol:

  • Target and Ligand Preparation:

    • Obtain a high-quality 3D structure of the target protein from the Protein Data Bank (PDB).

    • If no ligand is present, one can be docked into the active site. For our purpose, we would dock 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine into the putative binding site.

    • Prepare the protein structure by adding hydrogens, assigning protonation states, and minimizing the energy of the complex.

  • Interaction Analysis:

    • Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein's active site residues.

    • Software like LigandScout or the interaction analysis tools in MOE and Discovery Studio can automatically generate a pharmacophore model based on these interactions.[11][12]

  • Pharmacophore Model Generation:

    • The resulting pharmacophore model will consist of features that are complementary to the binding site residues. For example, a hydrogen bond with a backbone carbonyl in the protein will generate an HBD feature in the pharmacophore.

  • Model Refinement and Validation:

    • The generated model can be refined by adding exclusion volumes to represent the space occupied by the protein, preventing clashes in virtual screening.

    • Validation is crucial and can be performed using a decoy set.[11]

Visualization of Structure-Based Workflow:

StructureBasedWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Refinement & Validation A Obtain Target 3D Structure (PDB) B Prepare Protein & Ligand A->B Cleaning & Minimization C Analyze Protein-Ligand Interactions B->C D Generate Pharmacophore Model C->D Feature Extraction E Add Exclusion Volumes D->E F Validate with Decoy Set E->F G Validated Pharmacophore Model F->G Select Final Model

Caption: Structure-Based Pharmacophore Modeling Workflow.

Rigorous Model Validation: A Self-Validating System

A pharmacophore model is only as good as its ability to distinguish active compounds from inactive ones.[11] Therefore, a robust validation protocol is non-negotiable.

Statistical Validation Metrics

Several statistical methods can be employed to validate the predictive power of a pharmacophore model.

  • Receiver Operating Characteristic (ROC) Curve: This is a graphical plot that illustrates the diagnostic ability of a binary classifier system.[13] The Area Under the Curve (AUC) is a key metric, with a value closer to 1.0 indicating a better-performing model.[13] An AUC between 0.7 and 0.8 is considered acceptable, while a value above 0.8 indicates excellent performance.[14]

  • Goodness of Hit (GH) Score: The GH score is another valuable metric that ranges from 0 to 1, where a score above 0.7 suggests a very good model.[15] It takes into account the percentage of active compounds retrieved in a hit list and the enrichment factor.

Table 1: Hypothetical Validation Data for a Pharmacophore Model

Validation MethodMetricValueInterpretation
ROC Curve Analysis Area Under Curve (AUC)0.85Excellent discriminatory power
Decoy Set Screening Enrichment Factor (EF)15.2High enrichment of actives
Goodness of Hit GH Score0.78Very good model quality

Application in Virtual Screening for Hit Identification

Once validated, the pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel "hits" that possess the desired chemical features.[10][16] This process significantly reduces the number of compounds that need to be tested experimentally, saving time and resources.

Virtual Screening Protocol:

  • Database Preparation:

    • Select a large, diverse compound library (e.g., ZINC, ChEMBL, or an in-house collection).

    • Generate multiple 3D conformers for each molecule in the database.

  • Pharmacophore-Based Screening:

    • Use the validated pharmacophore model as a filter to screen the conformational database.

    • Compounds that match the pharmacophore features within a specified tolerance are retained as primary hits.

  • Post-Screening Filtering:

    • The hit list can be further refined by applying additional filters, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property predictions and molecular docking simulations to predict binding affinity and pose.[11]

Visualization of Virtual Screening Funnel:

VirtualScreeningFunnel A Large Compound Library (~10^6 molecules) B Pharmacophore Screening Hits (~10^4 molecules) A->B C ADMET Filtering (~10^3 molecules) B->C D Molecular Docking (~10^2 molecules) C->D E Experimental Validation D->E

Caption: Virtual Screening Funnel for Hit Identification.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the pharmacophore modeling of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. By employing both ligand- and structure-based methodologies and adhering to stringent validation protocols, researchers can develop powerful predictive models. These models are instrumental in guiding virtual screening campaigns to identify novel hit compounds, accelerating the drug discovery process. Future work should focus on synthesizing and testing the identified hits to validate the predictive power of the pharmacophore models and to further explore the therapeutic potential of the versatile pyrazolo[3,4-b]pyridine scaffold. The integration of artificial intelligence and machine learning techniques with pharmacophore modeling also represents a promising avenue for enhancing predictive accuracy and accelerating the discovery of new chemical entities.[12]

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Metabolic stability predictions for 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability Prediction of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, contributing significantly to late-stage drug attrition.[1] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to predict and assess the metabolic stability of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic scaffold of interest in medicinal chemistry.[2][3][4][5] We will explore the structural liabilities of this molecule, detail both in silico and in vitro methodologies for its evaluation, and explain the causality behind experimental choices, grounding our discussion in authoritative protocols and scientific principles.

Introduction: The Central Role of Metabolic Stability in Drug Discovery

In the journey from a chemical entity to a therapeutic agent, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Metabolism, the biochemical transformation of drug molecules by enzymes, is a primary mechanism of drug clearance for a majority of marketed drugs.[6][7] The rate at which a compound is metabolized—its metabolic stability—directly influences its half-life, oral bioavailability, and dosing regimen.

The subject of this guide, 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, belongs to the pyrazolopyridine class of N-heterocycles, a "privileged structure" frequently utilized in the development of kinase inhibitors and other therapeutic agents.[8][9] However, its structure, featuring an aromatic amine and fused heterocyclic rings, presents specific metabolic liabilities that warrant careful investigation. This document serves as a technical manual, outlining a logical, multi-faceted approach to proactively predict and experimentally validate the metabolic fate of this molecule and its analogues.

Theoretical Foundations & Structural Analysis

Key Metabolic Parameters

Metabolic stability is quantified by two main parameters derived from in vitro experiments:

  • In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized in an in vitro system. A shorter half-life indicates lower stability.

  • Intrinsic Clearance (Clint): The inherent ability of the liver (or another metabolic system) to metabolize a drug, independent of blood flow and other physiological factors. It is expressed as the volume of biological matrix cleared of the drug per unit of time per unit of protein (e.g., µL/min/mg protein).[10][11]

The Enzymatic Machinery: Cytochrome P450 and Beyond

The primary enzymes responsible for Phase I metabolism are the Cytochrome P450 (CYP) superfamily, located predominantly in the liver.[6][7] These heme-containing monooxygenases catalyze oxidative reactions, introducing or exposing functional groups on the drug molecule. For heterocyclic amines, CYP1A2, CYP2D6, and CYP3A4 are often the key players.[12][13] Following Phase I, Phase II enzymes like UDP-glucuronosyltransferases (UGTs) can conjugate the modified drug, increasing its water solubility and facilitating excretion.[7][14]

Structural Liabilities of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

A critical analysis of the molecule's structure reveals several potential sites of metabolism, or "metabolic soft spots":

  • Exocyclic Aromatic Amine (C3-NH2): Aromatic and heterocyclic amines are highly susceptible to N-hydroxylation, a reaction often catalyzed by CYP1A2.[12][13][15] This can lead to the formation of reactive metabolites.

  • Methyl Group (C4-CH3): This benzylic-like position is a prime target for oxidation to a hydroxymethyl derivative (-CH2OH), which can be further oxidized to a carboxylic acid (-COOH).

  • Pyridine Ring: The electron-deficient pyridine ring can undergo aromatic hydroxylation at available carbon positions.

  • Pyrazole Ring: Though generally more stable than five-membered rings with a single heteroatom, the pyrazole ring can still be a site of oxidation.[16][17]

  • N-Glucuronidation: The nitrogen atoms within the pyrazole and pyridine rings, as well as the exocyclic amine, are potential sites for Phase II conjugation by UGTs.[16]

Caption: Predicted metabolic liabilities of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

In Silico Prediction: A First Pass Assessment

Before committing to resource-intensive experimental work, in silico models provide a rapid, cost-effective initial assessment of metabolic stability.[1][18] These computational tools are broadly categorized into ligand-based and structure-based approaches.[14]

  • Ligand-Based Approaches (e.g., QSAR): These models use machine learning algorithms to build correlations between a molecule's structural features (descriptors) and experimentally determined metabolic stability data.[18] They excel at ranking compounds within a chemical series but are limited by the chemical space of their training data.

  • Structure-Based Approaches (e.g., Docking): These methods model the interaction between the compound and the three-dimensional structure of a specific metabolizing enzyme, like a CYP. This can predict not only the likelihood of metabolism but also the specific site on the molecule that will be modified.[14][19]

In_Silico_Workflow compound Input Compound Structure (4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine) ligand_based Ligand-Based Models (QSAR, Machine Learning) compound->ligand_based structure_based Structure-Based Models (CYP Docking) compound->structure_based descriptors Calculate Molecular Descriptors ligand_based->descriptors docking Dock into CYP Active Sites (e.g., 1A2, 3A4) structure_based->docking database Compare to Experimental Database descriptors->database rank Rank Stability (High, Med, Low) database->rank som Predict Site(s) of Metabolism (SoM) docking->som output Predicted Clint / t½ and SoM Map rank->output som->output

Caption: A conceptual workflow for the in silico prediction of metabolic stability.

In Vitro Analysis: The Gold Standard Experimental Approach

While in silico tools are predictive, in vitro assays are essential for generating robust, quantitative data. The human liver microsomal (HLM) stability assay is the industry-standard method for evaluating Phase I metabolism.[6][7][20]

The Liver Microsomal Stability Assay

Principle: Liver microsomes are subcellular fractions isolated from hepatocytes that are enriched with CYP enzymes.[6] The assay involves incubating the test compound with these microsomes and a necessary cofactor (NADPH). The reaction is monitored over time by measuring the disappearance of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][20]

Self-Validating Protocol: A trustworthy protocol incorporates controls to ensure the system is functioning correctly. The absence of the cofactor (NADPH) should result in minimal metabolism, confirming the reaction is enzyme-dependent. Positive control compounds with known metabolic rates (e.g., midazolam for high clearance, warfarin for low clearance) validate the activity of the microsomal batch.

Step-by-Step Experimental Protocol:

  • Preparation of Reagents:

    • Phosphate Buffer (100 mM, pH 7.4): Prepare a potassium phosphate buffer and ensure the pH is precisely 7.4 to maintain optimal enzyme activity.[10]

    • Test Compound Stock (10 mM): Dissolve 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine in DMSO.

    • Working Solution (e.g., 50 µM): Prepare an intermediate dilution of the test compound in buffer.

    • Liver Microsomes (e.g., 20 mg/mL stock): Thaw pooled human liver microsomes on ice immediately before use.[10]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the cofactor throughout the incubation.[20]

    • Quenching Solution: Use ice-cold acetonitrile containing an internal standard (a chemically similar, stable compound used for normalization during LC-MS/MS analysis).

  • Incubation Procedure:

    • In a 96-well plate, add the phosphate buffer, the test compound working solution, and the microsomal solution. The final concentrations should be 1 µM for the test compound and 0.5 mg/mL for the microsomal protein.[6][10]

    • Include "minus-cofactor" control wells that receive buffer instead of the NADPH system.

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the minus-cofactor controls). This is the T=0 time point for the reaction, but the first analytical sample is taken immediately after.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an excess volume of the ice-cold quenching solution to the respective wells.[6][10]

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g) for 15 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine in each sample using a validated LC-MS/MS method.

In_Vitro_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_analysis 3. Analysis reagents Prepare Reagents: - Compound (1 µM final) - Microsomes (0.5 mg/mL final) - NADPH System - Buffer (pH 7.4) pre_incubate Pre-incubate Compound + Microsomes reagents->pre_incubate start_rxn Initiate Reaction (Add NADPH) pre_incubate->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 45 min) start_rxn->time_points quench Quench Reaction (Ice-cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate % Remaining, t½, and Clint analyze->data

Caption: Experimental workflow for the liver microsomal stability assay.

Data Analysis and Interpretation
  • Calculate Percent Remaining: Normalize the LC-MS/MS peak area of the compound at each time point to the peak area at T=0.

  • Determine the Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative elimination rate constant (-k).

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (Clint):

    • Clint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein in incubation)

Data Presentation: Example Microsomal Stability Data

Time (min)% Compound Remainingln(% Remaining)
01004.61
5854.44
15604.09
30353.56
45182.89
  • Calculated t½: 25 minutes

  • Calculated Clint: 55.4 µL/min/mg protein

  • Interpretation: A half-life of 25 minutes suggests that 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine has moderate to high metabolic clearance. This quantitative data is crucial for predicting its in vivo behavior and informs decisions for chemical modification to improve stability.

Conclusion: An Integrated Strategy for Success

Predicting the metabolic stability of a novel chemical entity like 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is not a single event but an iterative process. The most effective strategy integrates early-stage in silico predictions to flag potential liabilities and prioritize compounds, followed by robust in vitro experimentation to generate definitive, quantitative data. By understanding the structural "soft spots" of the pyrazolopyridine scaffold and applying the validated protocols detailed in this guide, drug discovery teams can make data-driven decisions, efficiently allocate resources, and ultimately increase the probability of developing a successful drug candidate. This disciplined, scientifically-grounded approach transforms the challenge of metabolic instability from a potential project-killer into a property that can be rationally designed and optimized.

References

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. Pharmacological Reports.
  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from a document outlining an in vitro metabolic stability assay protocol.
  • Kim, D., & Guengerich, F. P. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines. Annual Review of Pharmacology and Toxicology, 45, 27-49.
  • PubMed. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines.
  • PubMed. (2003). Impact of five cytochrome p450 enzymes on the metabolism of two heterocyclic aromatic amines, 2-amino-9H-pyrido[2,3-b]indole (AalphaC) and 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC). Pharmacology & Toxicology, 92(5), 246-8.
  • Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. Molecules, 23(4), 821.
  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services.
  • Oxford Academic. (n.d.). Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes. Carcinogenesis.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • ResearchGate. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions.
  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions.
  • ResearchGate. (n.d.). Impact of five cytochrome p450 enzymes on the metabolism of two heterocyclic aromatic amines, 2-amino-9H-pyrido[2,3-b]indole (AalphaC) and 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC) | Request PDF.
  • News-Medical.Net. (2024). Tackling metabolism issues in drug discovery with in silico methods.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Royal Society of Chemistry. (2023). Heterocycles: I. In The Chemical Biology of Carbon.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
  • Hypha Discovery Blogs. (2023). Metabolism of five membered nitrogen containing heterocycles.
  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry.
  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies.
  • PubChem. (n.d.). 1H-pyrazolo[3,4-b]pyridin-3-amine.
  • ResearchGate. (n.d.). Examples of important N-heterocycles and our reaction design.
  • European Medicines Agency. (2012).
  • PMC. (n.d.). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective.
  • ScienceDirect. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.
  • Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery.
  • MDPI. (2022).
  • Fluorochem. (n.d.). 3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-AMINE.
  • PMC. (n.d.). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones.
  • Ramon Llull University. (2022).
  • ACS Medicinal Chemistry Letters. (2021).
  • Arkat USA. (2018).
  • PMC. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • PMC. (2026).
  • ResearchGate. (n.d.). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines.
  • PubMed. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)
  • Benchchem. (n.d.). 4-(3-Aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
  • Semantic Scholar. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma.
  • Sigma-Aldrich. (n.d.). 1H-Pyrazolo[4,3-b]pyridin-3-amine.
  • ChemicalBook. (n.d.). 1H-Pyrazolo[3,4-b]pyridin-3-amine | 6752-16-5.
  • PMC. (n.d.).

Sources

Methodological & Application

Application Note: Scalable Synthesis and Mechanistic Insights for 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Quality Control Guide

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a medicinally privileged, bicyclic heteroaromatic moiety that is highly valued in modern drug discovery[1]. Structurally isosteric with indole and naphthalene, it features multiple hydrogen bond acceptors and donors, making it a critical pharmacophore for designing kinase inhibitors (e.g., TRKA inhibitors) and novel antitubercular agents[1],[2].

This application note details a highly scalable, self-validating batch synthesis protocol for 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine . By utilizing 2-chloro-4-methylnicotinonitrile as the starting material and hydrazine hydrate as the cyclization agent, this route provides excellent yields while minimizing the formation of bis-hydrazone dimers and other unwanted byproducts[3],[4].

Mechanistic Rationale

The construction of the 3-amino-pyrazole ring onto a pre-existing pyridine core proceeds via a two-stage tandem reaction[5],[2]. Understanding this pathway is critical for troubleshooting and optimizing reaction parameters.

  • Nucleophilic Aromatic Substitution (

    
    ):  The reaction initiates with the nucleophilic attack of hydrazine on the highly electrophilic 2-position of the pyridine ring, displacing the chloride ion to form a transient 2-hydrazinyl intermediate[4].
    
  • Intramolecular Cyclocondensation: The primary amine of the newly attached hydrazine moiety undergoes an intramolecular nucleophilic addition onto the adjacent 3-cyano group. Subsequent tautomerization yields the highly stable, aromatic 3-amino-1H-pyrazole ring[5].

Mechanism A 2-Chloro-4-methyl- nicotinonitrile B 2-Hydrazinyl-4-methyl- nicotinonitrile (Transient Intermediate) A->B Hydrazine Hydrate (SNAr Reaction) C 4-Methyl-1H-pyrazolo [3,4-b]pyridin-3-amine (Final Product) B->C Intramolecular Cyclization & Tautomerization

Mechanistic pathway for the cyclocondensation of 2-chloro-4-methylnicotinonitrile.

Comparative Synthetic Strategies

While multiple methods exist to construct this scaffold, the choice of solvent and base dictates the scalability and purity profile of the final active pharmaceutical ingredient (API) intermediate. Below is a data summary of the most common synthetic environments.

ParameterMethod A: Pyridine / Sodium Acetate (Recommended)[3]Method B: Ethanol / Reflux[5],[6]
Solvent PyridineEthanol
Base/Catalyst Sodium AcetateNone (Hydrazine acts as its own base)
Temperature 100–105 °C78 °C (Reflux)
Reaction Time 5 Hours12–16 Hours
Yield Profile >85% (High purity)~70% (Prone to incomplete conversion)
Scalability Excellent for multi-gram batch synthesisModerate (Longer times lead to dimers)

Note: Method A is selected for the detailed protocol below due to its superior kinetic profile and higher overall yield.

Detailed Experimental Protocol (Method A)

This protocol is engineered for multi-gram scalability. Every reagent choice and operational parameter is grounded in chemical causality to ensure a robust, reproducible process[3].

Materials Required:
  • Starting Material: 2-Chloro-4-methylnicotinonitrile (1.0 eq, e.g., 500 mg, 3.18 mmol)

  • Reagent: Hydrazine hydrate (10.0 eq, 1.62 g, 31.79 mmol)

  • Buffer/Base: Sodium acetate, anhydrous (1.2 eq, 312 mg, 3.81 mmol)

  • Solvent: Pyridine, anhydrous (7.5 mL)

  • Atmosphere: Argon or Nitrogen gas

Step-by-Step Workflow:
  • System Preparation: Suspend 2-chloro-4-methylnicotinonitrile and anhydrous sodium acetate in pyridine within a round-bottom flask under a continuous argon atmosphere.

    • Causality: Argon prevents the thermal oxidation of hydrazine. Sodium acetate is critical; it acts as a mild buffer to neutralize the HCl generated during the

      
       step. Without it, HCl protonates the hydrazine, destroying its nucleophilicity and stalling the reaction[3].
      
  • Initial Heating: Heat the suspension to 100 °C with vigorous magnetic stirring.

  • Controlled Addition: Slowly add hydrazine hydrate dropwise over a period of 10 to 15 minutes.

    • Causality: A massive excess (10 eq) of hydrazine is used to drive the reaction forward and prevent the formation of bis-hydrazone dimers. Dropwise addition prevents dangerous exothermic spikes[4].

  • Cyclocondensation: Elevate the internal temperature to 105 °C and maintain for 5 hours[3].

    • Causality: The elevated temperature provides the necessary activation energy for the intramolecular attack on the nitrile carbon, overcoming the steric hindrance imposed by the adjacent 4-methyl group.

  • Quenching & Precipitation: Remove the reaction from heat and allow it to cool to room temperature. Slowly pour the mixture into 50 mL of ice-cold distilled water while stirring vigorously.

    • Causality: Water acts as a highly effective anti-solvent. The pyrazolo[3,4-b]pyridine product precipitates instantly, while the unreacted hydrazine, pyridine solvent, and sodium chloride/acetate salts remain fully dissolved in the aqueous phase.

Workflow N1 Crude Reaction Mixture (Product, Pyridine, Salts) N2 Aqueous Quench (0-5 °C) N1->N2 Neutralizes & cools N3 Vacuum Filtration N2->N3 Induces crystallization N4 Cold Water Wash N3->N4 Removes pyridine/salts N5 Ethanol Recrystallization N4->N5 Removes organic impurities N6 Purified 4-Methyl-1H-pyrazolo [3,4-b]pyridin-3-amine N5->N6 Vacuum drying (>98% Purity)

Downstream processing and purification workflow for scalable batch synthesis.

In-Process Quality Control (Self-Validating System)

A synthesis protocol is only as robust as its analytical checkpoints. To ensure the integrity of the cyclization without relying solely on final LC-MS, utilize the following self-validating spectroscopic markers[2]:

  • FT-IR Spectroscopy (Real-time monitoring):

    • Failure/Incomplete state: The presence of a sharp, distinct nitrile (-C≡N) stretch at ~2220 cm⁻¹ indicates unreacted starting material or stalled intermediate.

    • Success state: The complete disappearance of the 2220 cm⁻¹ peak, coupled with the emergence of a broad doublet at 3300–3450 cm⁻¹ , confirms the successful conversion of the nitrile into the primary amine (-NH₂).

  • ¹H NMR (DMSO-d₆) Validation:

    • Formation of the fused ring system is confirmed by the appearance of two distinct, exchangeable proton signals: a broad singlet integrating to 2H (representing the primary amine, -NH₂) and a highly deshielded broad singlet integrating to 1H (representing the pyrazole -NH)[2].

References

  • Title: EA029373B1 - (aza)
  • Source: Canadian Journal of Chemistry (cdnsciencepub.com)
  • Source: PMC (nih.gov)
  • Source: Math-Net.
  • Title: Validating the Structure of Novel Compounds from 6-Chloropyridin-3-amine: A Comparative Guide Source: Benchchem URL
  • Title: SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS Source: KTU ePubl URL

Sources

Application Note: Advanced Functionalization of the 3-Amino Group in Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of privileged heterocyclic scaffolds. The pyrazolo[3,4-b]pyridine core is a cornerstone in modern medicinal chemistry, serving as the primary pharmacophore for numerous kinase inhibitors (e.g., CDKs, GSK-3)[1] and neuroprotective agents (e.g., )[2]. While the de novo synthesis of the core is well-documented, the divergent functionalization of the exocyclic 3-amino group offers a highly efficient vector for structure-activity relationship (SAR) exploration.

This application note details field-proven, self-validating protocols for the derivatization of the 3-amino moiety, transforming it into amides, ureas, and complex tricyclic systems.

Mechanistic Causality in Experimental Design

The 3-amino group of 1H-pyrazolo[3,4-b]pyridine presents a unique reactivity profile. Positioned on the electron-rich pyrazole ring but conjugated with the electron-deficient pyridine system, it exhibits moderate nucleophilicity that requires specific catalytic logic to functionalize efficiently[3].

  • Chemoselectivity: Electrophilic attack (e.g., acylation, isocyanate addition) occurs preferentially at the exocyclic 3-amino nitrogen rather than the endocyclic N1 or N2. The N1 position is often protected (e.g., 1-phenyl or 1-methyl derivatives) or exists in a tautomeric equilibrium that is significantly less nucleophilic under neutral or basic conditions than the primary amine.

  • Catalytic Logic for Cyclocondensation: In cyclocondensation reactions with 1,3-diketones, the use of piperidine as a catalyst is not arbitrary. Piperidine acts as a secondary amine to form a highly electrophilic iminium intermediate with the diketone. This significantly lowers the LUMO energy of the electrophile, facilitating rapid attack by the sterically hindered 3-amino group and driving the subsequent intramolecular cyclization to form[3].

Functionalization Workflow

G A 3-Amino-1H-pyrazolo [3,4-b]pyridine B Acylation (Ac2O, Reflux) A->B C Urea Formation (PhNCO, Pyridine) A->C D Cyclocondensation (1,3-Diketones, DMF) A->D A_out1 Amide Derivatives (e.g., CDK Inhibitors) B->A_out1 A_out2 Urea/Thiourea Derivatives C->A_out2 A_out3 Tricyclic Pyrido- pyrazolopyrimidines D->A_out3

Workflow for the divergent functionalization of the 3-amino group in pyrazolo[3,4-b]pyridines.

Validated Experimental Protocols

Self-Validation Note: For all protocols below, the disappearance of the primary amine can be rapidly validated via ninhydrin stain on TLC (primary amines appear purple/pink, while the resulting secondary amides/ureas do not stain or stain faintly).

Protocol A: Synthesis of 3-Amide Derivatives (Acylation)

Purpose: Generation of hydrogen-bond donor/acceptor motifs for kinase hinge-binding.

  • Reagent Preparation: Suspend 3-amino-1H-pyrazolo[3,4-b]pyridine (10.0 mmol) in neat acetic anhydride (30 mL). Causality: Acetic anhydride serves as both the solvent and the electrophile, ensuring pseudo-first-order kinetics and driving the equilibrium toward the acylated product[3].

  • Reaction Execution: Heat the suspension under reflux (approx. 140 °C) for 4 hours. The mixture will transition from a suspension to a clear solution as the more soluble amide forms.

  • Workup & Isolation: Allow the reaction to cool to room temperature. Pour the mixture over crushed ice (100 g) to hydrolyze excess acetic anhydride into acetic acid.

  • Purification: Filter the resulting precipitate under vacuum, wash with cold water (3 × 20 mL), and recrystallize from absolute ethanol to afford the pure amide.

Protocol B: Synthesis of Urea/Thiourea Derivatives

Purpose: Extension of the molecule into hydrophobic pockets via rigid, planar linkers.

  • Reaction Setup: Dissolve the 3-amino precursor (10.0 mmol) in anhydrous pyridine (20 mL). Add phenyl isocyanate or phenyl isothiocyanate (10.0 mmol) dropwise at 0 °C. Causality: Pyridine acts as an acid scavenger and a nucleophilic catalyst, activating the isocyanate while preventing the protonation of the weakly nucleophilic 3-amino group, which would otherwise stall the reaction[3].

  • Thermal Activation: Heat the mixture to reflux for 5 hours. Monitor via LC-MS to ensure complete consumption of the starting material.

  • Quenching: Cool the mixture and pour it onto crushed ice containing a slight excess of 1M HCl to neutralize the pyridine and precipitate the product.

  • Purification: Filter the solid, wash with dilute HCl followed by water, and recrystallize from glacial acetic acid.

Protocol C: Cyclocondensation to Tricyclic Pyridopyrazolopyrimidines

Purpose: Rigidification of the scaffold to improve metabolic stability and target selectivity.

  • Initiation: In a 100 mL round-bottom flask, combine the 3-amino derivative (10.0 mmol) and a 1,3-diketone (e.g., acetylacetone, 10.0 mmol) in anhydrous DMF (30 mL).

  • Catalysis: Add 3-5 drops of piperidine. Causality: Piperidine condenses with the 1,3-diketone to form an iminium ion, overcoming the moderate nucleophilicity of the 3-amino group[3].

  • Cyclization: Reflux the mixture for 3 hours. The reaction proceeds via initial enamine formation followed by intramolecular cyclization onto the adjacent ring junction.

  • Isolation: Cool to room temperature and pour into ice water. Filter the crude tricyclic product and purify via silica gel chromatography (eluent: Hexane/EtOAc) or recrystallization.

Quantitative Data & Yield Analysis

The table below summarizes the expected outcomes, conditions, and biological relevance of these functionalizations based on established literature[3][4].

Functionalization TypeReagents & ConditionsCatalyst / AdditiveAverage Yield (%)Primary Biological Application
Amide Formation Acetic anhydride, Reflux, 4 hNone (Solvent acts as reagent)85 - 89%Kinase Inhibitors (e.g., CDKs)
Urea / Thiourea PhNCO / PhNCS, Pyridine, Reflux, 5 hPyridine (Solvent & Base)75 - 82%Anticancer / Antiproliferative
Tricyclic Annulation 1,3-Diketones, DMF, Reflux, 3 hPiperidine (Base Catalyst)70 - 78%Broad-spectrum Cytotoxicity

References

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives Source: Open Journal of Medicinal Chemistry, 2012, 2(3), 78-88. URL:[Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques Source: Molbank, 2022, 2022(1), M1343. URL:[Link]

  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening Source: The Journal of Organic Chemistry, 2017, 82(23), 12592-12604. URL:[Link]

Sources

Application Note: Step-by-Step Preparation of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded, and self-validating protocol for the synthesis of the privileged pharmacophore 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Executive Briefing & Mechanistic Rationale

The pyrazolo[3,4-b]pyridine scaffold is a critical building block in medicinal chemistry, frequently serving as the core hinge-binding motif in kinase inhibitors and fibrinolysis modulators [1]. The synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is achieved through a highly efficient tandem reaction utilizing 2-chloro-4-methylnicotinonitrile and hydrazine hydrate.

The Causality of the Chemistry: This protocol relies on a two-step cascade occurring in a single pot:

  • Nucleophilic Aromatic Substitution (SNAr): The chloro leaving group at the C2 position of the pyridine ring is highly activated by the adjacent electronegative pyridine nitrogen and the ortho-nitrile group. Hydrazine acts as a potent dinucleophile, displacing the chloride ion to form a 2-hydrazinyl intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the newly attached hydrazine moiety undergoes an intramolecular nucleophilic addition to the electrophilic carbon of the C3-nitrile group. Subsequent tautomerization yields the stable 5-membered pyrazole ring with a primary amine at the 3-position.

Mechanism SM 2-Chloro-4-methyl nicotinonitrile Intermediate Hydrazinyl Intermediate (SNAr Product) SM->Intermediate SNAr at C2 (Pyridine, 100 °C) Hydrazine Hydrazine Hydrate (Dinucleophile) Hydrazine->Intermediate Nucleophilic Attack Product 4-Methyl-1H-pyrazolo [3,4-b]pyridin-3-amine Intermediate->Product Intramolecular Cyclization (Attack on Nitrile)

Logical progression of the tandem SNAr and intramolecular cyclization mechanism.

Reagent Matrix

To ensure reproducibility, all quantitative data for the reaction setup is summarized below. The stoichiometry is optimized to drive the equilibrium toward complete cyclization while managing the exothermic nature of the reaction [1].

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
2-Chloro-4-methylnicotinonitrile 152.581.00500 mg (3.28 mmol)Electrophilic Starting Material
Hydrazine hydrate (80-100%)50.06~10.01.62 g (32.4 mmol)Dinucleophile / Ring-forming agent
Sodium acetate (anhydrous)82.031.16312 mg (3.81 mmol)Acid Scavenger (HCl buffer)
Pyridine (anhydrous)79.10Solvent7.5 mLHigh-boiling solvent & auxiliary base

Experimental Workflow Visualization

Workflow Start Suspend SM & NaOAc in Anhydrous Pyridine Argon Purge with Argon (Inert Atmosphere) Start->Argon Heat1 Heat to 100 °C Argon->Heat1 AddHydrazine Dropwise Addition of Hydrazine Hydrate (10 min) Heat1->AddHydrazine Cyclization Thermal Cyclization (105 °C for 5 hours) AddHydrazine->Cyclization Exothermic Control Cooling Cool to Room Temperature Cyclization->Cooling Reaction Completion Workup Aqueous Quench & Precipitation Cooling->Workup Product Vacuum Filtration & Final Product Drying Workup->Product Isolation

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Execution Protocol

This methodology is adapted from established patent literature for synthesizing fibrinolysis inhibitors [1], incorporating field-proven causal adjustments for optimal yield.

Phase 1: System Setup and Activation
  • Charge the Vessel: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-methylnicotinonitrile (500 mg, 3.28 mmol) and anhydrous sodium acetate (312 mg, 3.81 mmol).

  • Solvent Addition: Suspend the solids in anhydrous pyridine (7.5 mL).

    • Causality: Pyridine provides a highly polar, basic medium that dissolves the precursors and facilitates the initial SNAr step. Sodium acetate acts as a dedicated acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the hydrazine reagent.

  • Inert Atmosphere: Seal the flask with a rubber septum and purge the system with Argon for 10 minutes.

    • Causality: Argon displacement removes ambient oxygen, preventing the oxidative degradation of hydrazine at elevated temperatures.

Phase 2: Controlled Reagent Addition
  • Initial Heating: Transfer the flask to a temperature-controlled oil bath and heat the suspension to 100 °C under continuous stirring.

  • Nucleophile Injection: Using a syringe pump or an addition funnel, slowly add hydrazine hydrate (1.62 g, 32.4 mmol) dropwise over a strict 10-minute window.

    • Causality: A massive excess (~10 eq) of hydrazine is required to drive the reaction forward and prevent intermolecular cross-linking. Dropwise addition is critical to safely dissipate the heat generated by the highly exothermic SNAr reaction and prevent solvent bumping.

Phase 3: Thermal Cyclization
  • Ring Closure: Once the addition is complete, increase the bath temperature to 105 °C and maintain reflux for exactly 5 hours.

    • Causality: While the initial chloride displacement occurs rapidly, the subsequent intramolecular attack of the terminal nitrogen onto the sterically hindered nitrile carbon requires sustained thermal energy to overcome the activation barrier for 5-membered ring closure.

Phase 4: Workup and Isolation
  • Quenching: Remove the flask from the oil bath and allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 40 mL of vigorously stirred, ice-cold distilled water.

    • Causality: The sudden shift in solvent polarity forces the hydrophobic pyrazolo[3,4-b]pyridine product to crash out of solution as a solid precipitate, while unreacted hydrazine, sodium acetate, and pyridine remain fully dissolved in the aqueous phase.

  • Filtration: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 20 mL of cold water to strip away residual pyridine.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum at 50 °C to a constant weight.

Validation & Quality Control (Self-Validating System)

To ensure the integrity of the protocol, the final product must be subjected to a self-validating analytical matrix. Do not proceed to downstream applications without confirming the following parameters:

  • FT-IR Spectroscopy (Critical Milestone): Analyze the solid for the complete disappearance of the sharp nitrile (C≡N) stretching band at ~2220 cm⁻¹ . This is the definitive marker that the intramolecular cyclization has successfully occurred. The appearance of broad N-H stretching bands at 3100–3400 cm⁻¹ confirms the formation of the primary amine and the pyrazole N-H.

  • LC-MS Analysis: The theoretical exact mass of the product (C₇H₈N₄) is 148.07 Da. Positive electrospray ionization (ESI+) should yield a dominant [M+H]⁺ peak at m/z 149.1 .

  • ¹H NMR (DMSO-d₆):

    • A distinct singlet at ~2.5 ppm integrating to 3 protons confirms the preservation of the 4-methyl group.

    • A broad singlet at ~5.0–5.5 ppm integrating to 2 protons confirms the C3-NH₂ group.

    • A highly deshielded broad singlet >12.0 ppm confirms the pyrazole N-H proton.

Safety Directives

  • Hydrazine Hydrate: Highly toxic, suspected carcinogen, and a powerful reducing agent. It must be handled exclusively inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, goggles). Avoid any contact with oxidizing agents.

  • Pyridine: Flammable liquid with a noxious odor. It is harmful by inhalation and skin contact. Ensure all vacuum pump exhausts during the drying phase are properly vented.

References

  • Title: (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis (Patent EA029373B1)

Coupling reactions involving 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structure, which can be seen as a purine bioisostere, allows it to interact with a wide range of biological targets, particularly protein kinases.[1][2] Minor modifications to this core can lead to significant improvements in pharmacological activity, making it a focal point for the development of novel therapeutics.[3] Compounds bearing this scaffold have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[4][5]

The functionalization of the 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine system is critical for tuning its physicochemical properties and optimizing its interaction with target proteins. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions. This guide provides detailed application notes and protocols for three cornerstone coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—as applied to halogenated derivatives of the title compound, a common strategy for building molecular diversity.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures. For the pyrazolo[3,4-b]pyridine core, this reaction is typically employed to introduce aryl or heteroaryl substituents at a halogenated position (e.g., C6-bromo or C6-chloro), which can serve to occupy hydrophobic pockets in target enzymes or introduce new vectors for further functionalization.

Causality and Mechanistic Insight

The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are: 1) Oxidative Addition of the Pd(0) catalyst to the aryl halide (Ar-X), 2) Transmetalation where the organic group is transferred from the organoboron reagent to the palladium center, and 3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] The choice of base is critical; it activates the boronic acid, facilitating the transmetalation step. Cesium carbonate (Cs₂CO₃) is often favored for its high solubility in organic solvents and its ability to promote the reaction without causing base-sensitive functional group degradation.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar¹-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar¹-Pd(II)-Ar²(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Product Pyrazolopyridine-Ar² Ar-Pd(II)-R(L2)->Product Ar1-X Pyrazolopyridine-X Ar1-X->Ar-Pd(II)-X(L2) Ar2-B(OH)2 Ar²-B(OH)₂ Ar2-B(OH)2->Ar-Pd(II)-R(L2) Base Base (e.g., Cs₂CO₃) Base->Ar-Pd(II)-X(L2) caption Fig. 1: Suzuki-Miyaura Catalytic Cycle Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-NR1R2(L) [Ar-Pd(II)-NR¹R²(L)] Ar-Pd(II)-X(L)->Ar-Pd(II)-NR1R2(L) Amine Coordination & Deprotonation Ar-Pd(II)-NR1R2(L)->Pd(0)L Reductive Elimination Product Pyrazolopyridine-NR¹R² Ar-Pd(II)-NR1R2(L)->Product Ar-X Pyrazolopyridine-X Ar-X->Ar-Pd(II)-X(L) R1R2NH R¹R²NH R1R2NH->Ar-Pd(II)-X(L) Base Base (e.g., NaOtBu) Base->Ar-Pd(II)-X(L) caption Fig. 2: Buchwald-Hartwig Catalytic Cycle Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Pyrazolopyridine-C≡CR Ar-Pd(II)-C≡CR(L2)->Product CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR Deprotonation Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->CuX Transmetalation Ar-X Pyrazolopyridine-X Ar-X->Ar-Pd(II)-X(L2) H-C≡CR H-C≡CR H-C≡CR->CuX Base Base (e.g., Et₃N) Base->CuX caption Fig. 3: Sonogashira Dual Catalytic Cycle

Sources

Application Note: A Comprehensive Guide to Designing and Implementing Kinase Assays Using 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, making them premier targets for therapeutic intervention, particularly in oncology.[1] The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure, forming the core of numerous potent and selective kinase inhibitors.[2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing robust kinase assays to characterize novel compounds based on this scaffold, using 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a model compound. We will delve into the foundational principles of ATP-competitive inhibition, guide the selection of an appropriate assay platform, provide a detailed, step-by-step protocol for determining inhibitor potency (IC50), and offer insights into data analysis and troubleshooting.

Foundational Principles: Targeting the Kinase ATP-Binding Site

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction.[5] The vast majority of small molecule kinase inhibitors function by competing with ATP for binding within the highly conserved ATP pocket of the kinase domain.[6][7] The 1H-pyrazolo[3,4-b]pyridine core is an excellent bioisostere of the adenine ring of ATP, enabling it to form key hydrogen bond interactions within the kinase hinge region, thus blocking ATP binding and inhibiting enzyme activity.[2][8]

Understanding this mechanism is paramount to designing a meaningful assay. The goal is to quantify how effectively a test compound, such as 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, can prevent the kinase from phosphorylating its substrate in the presence of ATP. The primary metric derived from this assay is the half-maximal inhibitory concentration (IC50) , which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

G cluster_0 Standard Kinase Reaction cluster_1 ATP-Competitive Inhibition Kinase_A Kinase Active Site Products_A ADP + Phospho-substrate Kinase_A->Products_A Phosphorylation ATP_A ATP ATP_A->Kinase_A Substrate_A Substrate Substrate_A->Kinase_A Kinase_B Kinase Active Site No_Reaction No Reaction Kinase_B->No_Reaction ATP_B ATP ATP_B->Kinase_B Blocked Inhibitor_B Pyrazolopyridine Inhibitor Inhibitor_B->Kinase_B Occupies ATP Site

Figure 1: Principle of ATP-Competitive Kinase Inhibition. (Max Width: 760px)

Selecting the Optimal Assay Platform

A variety of technologies exist to measure kinase activity, each with its own advantages and disadvantages.[9] These include:

  • Radiometric Assays: The traditional "gold standard," directly measuring the incorporation of ³²P or ³³P into a substrate. While highly sensitive and direct, they involve handling radioactive materials.[1]

  • Fluorescence-Based Assays: These methods, including TR-FRET and Fluorescence Polarization, use fluorescently labeled substrates or antibodies to detect phosphorylation.[10][11][12] They are highly amenable to high-throughput screening but can be susceptible to interference from colored or fluorescent test compounds.

  • Luminescence-Based Assays: These assays typically measure the amount of ATP consumed during the kinase reaction.[13] The signal is robust, highly sensitive, and less prone to compound interference than fluorescence-based methods.

Expert Recommendation: For initial characterization and IC50 determination of novel inhibitors like 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a luminescence-based ATP depletion assay such as the ADP-Glo™ Kinase Assay is an excellent choice.[9] It quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity. This format offers a universal approach applicable to virtually any kinase and avoids the need for specific phospho-antibodies or modified substrates.

Critical Steps in Experimental Design and Validation

The trustworthiness of your results hinges on careful assay design and optimization. Rushing this stage is a false economy.

Reagent Preparation and Handling
  • Test Compound: 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). Subsequent dilutions for the dose-response curve should be prepared in DMSO before being added to the assay buffer. This ensures the final DMSO concentration is constant across all wells, typically ≤1%.

  • Kinase Enzyme: Recombinant kinases should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles, which can denature the enzyme and decrease its activity.

  • ATP: Prepare a concentrated stock solution in ultrapure water, adjust the pH to 7.4, and store at -20°C.

Essential Optimization Experiments

Before determining the IC50 of your inhibitor, two preliminary experiments are crucial for establishing a self-validating system.

  • Enzyme Titration: The goal is to find the enzyme concentration that results in approximately 10-30% consumption of the available ATP within the desired reaction time (e.g., 60 minutes). This ensures the reaction remains in the linear range, providing a robust assay window.

  • ATP Concentration (The Causality Behind the Choice): For an ATP-competitive inhibitor, the measured IC50 value is highly dependent on the ATP concentration in the assay.[14] A higher ATP concentration will require a higher concentration of inhibitor to achieve 50% inhibition, leading to an artificially high IC50. Therefore, it is standard practice to run the assay with an ATP concentration equal to the Michaelis constant (Km) of the kinase. This standardized condition allows for more meaningful comparison of inhibitor potencies across different studies and kinases. If the Km is unknown, a concentration of 10-100 µM is often used as a starting point.

Detailed Protocol: IC50 Determination using the ADP-Glo™ Assay

This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other formats.

Workflow Overview

G Start Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Step1 Step 1: Kinase Reaction Add Kinase, Substrate, and Inhibitor to Plate. Initiate with ATP. Start->Step1 Incubate1 Incubate at RT (e.g., 60 min) Step1->Incubate1 Step2 Step 2: Stop & Deplete Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP. Incubate1->Step2 Incubate2 Incubate at RT (40 min) Step2->Incubate2 Step3 Step 3: Signal Generation Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal. Incubate2->Step3 Incubate3 Incubate at RT (30-60 min) Step3->Incubate3 End Measure Luminescence (Plate Reader) Incubate3->End

Figure 2: Step-by-step workflow for the ADP-Glo™ Kinase Assay. (Max Width: 760px)

Materials
  • Target Kinase and its corresponding Substrate

  • 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • Kinase Reaction Buffer (specific to the kinase, but typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Methodology
  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine in 100% DMSO. For example, starting from a 10 mM stock, dilute to create concentrations from 10 mM down to 0.5 µM.

  • Assay Plate Setup (5 µL Kinase Reaction Volume):

    • Add 2.5 µL of 2X Kinase/Substrate solution to all wells.

    • Add 0.05 µL of the inhibitor serial dilutions to the sample wells.

    • For controls, add 0.05 µL of 100% DMSO to "Max Activity" (0% inhibition) and "No Enzyme" wells.

    • Add 2.5 µL of Kinase Reaction Buffer without enzyme to the "No Enzyme" control wells.

    • Gently mix the plate.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of 2X ATP solution to all wells to start the reaction. The final concentration of ATP should be at its Km for the kinase.

    • Mix the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Mix the plate and incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence signal (Relative Light Units, RLU) using a plate-reading luminometer.

Data Analysis and Interpretation

  • Data Normalization:

    • Average the RLU values for your controls ("Max Activity" and "No Enzyme").

    • The "No Enzyme" control represents 100% inhibition (background signal), while the "Max Activity" (DMSO only) control represents 0% inhibition.

    • Normalize your data by calculating the Percent Inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_NoEnzyme) / (RLU_MaxActivity - RLU_NoEnzyme))

  • Dose-Response Curve and IC50 Calculation:

    • Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).

    • The IC50 is the concentration of the inhibitor that corresponds to the 50% point on the fitted curve.

Example Data Presentation
Compound Concentration (nM)Log [Compound]Avg. RLU% Inhibition
100004.0015,25098.2%
33333.5225,78089.1%
11113.0568,90051.5%
3702.5795,43028.3%
1232.09120,1106.2%
411.61125,6001.4%
0 (DMSO)-127,5000.0%
No Enzyme-12,500100.0%
Calculated IC50 ~1050 nM

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Assay Window (Signal-to-Background) 1. Insufficient kinase activity. 2. Degraded ATP or kinase. 3. Incorrect buffer conditions.1. Increase kinase concentration or incubation time (re-validate with enzyme titration). 2. Use fresh aliquots of ATP and enzyme. 3. Verify buffer pH and component concentrations.
High Well-to-Well Variability 1. Inaccurate pipetting. 2. Incomplete mixing. 3. Edge effects on the plate.1. Use calibrated multichannel pipettes; ensure no bubbles. 2. Ensure thorough but gentle mixing after each reagent addition. 3. Avoid using the outermost wells of the plate.
Incomplete or "Shallow" Dose-Response Curve 1. Inhibitor concentration range is too low or too high. 2. Low inhibitor solubility at high concentrations.1. Adjust the serial dilution range to better bracket the expected IC50. 2. Check for compound precipitation in the stock or assay wells. Reduce the top concentration if needed.

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold is a validated starting point for the development of potent kinase inhibitors. By employing a systematic and validated approach, researchers can confidently characterize novel derivatives like 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. The use of a robust, luminescence-based platform such as the ADP-Glo™ assay, combined with careful experimental design and optimization, ensures the generation of high-quality, reproducible IC50 data. This foundational data is critical for driving structure-activity relationship (SAR) studies and advancing promising compounds through the drug discovery pipeline.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing. [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (n.d.). PMC - NIH. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023). MDPI. [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (2023). Signal Transduction and Targeted Therapy. [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023). PubMed. [Link]

  • Conformation-tunable ATP-competitive kinase inhibitors. (2022). RSC Publishing. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC - NIH. [Link]

  • How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. (2020). ACS Chemical Biology. [Link]

  • Biochemical assays for kinase activity detection. (2025). Celtarys - Drug Discovery. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. [Link]

  • Fluorescent Peptide Assays For Protein Kinases. (n.d.). PMC - NIH. [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech. [Link]

  • Shining Light on Protein Kinase Biomarkers with Fluorescent Peptide Biosensors. (2022). MDPI. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (n.d.). Analytical and Bioanalytical Chemistry. [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]

  • Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK... (n.d.). ResearchGate. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]

  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (n.d.). SLAS Discovery. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][6][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. (2022). RSC Publishing. [Link]

Sources

Application Note: Strategic Solvent Selection for the Recrystallization of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for the recrystallization of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Emphasizing a first-principles approach, this guide details the theoretical underpinnings of recrystallization, a robust protocol for solvent screening, and a step-by-step methodology for the purification of this pharmaceutically relevant heterocyclic compound.

Introduction: The Critical Role of Purification

4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a key heterocyclic scaffold with significant potential in medicinal chemistry. The biological activity and ultimate therapeutic efficacy of such compounds are intrinsically linked to their purity. Recrystallization stands as the most powerful and widely employed technique for the purification of nonvolatile organic solids, effectively removing impurities incorporated during synthesis.[1] The success of this technique is, however, critically dependent on the judicious choice of a suitable solvent or solvent system.[2] This guide provides a systematic and scientifically grounded approach to this selection process.

The ideal recrystallization solvent will exhibit a steep solubility curve for the compound of interest, meaning the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures.[1][2][3] This differential solubility is the cornerstone of the purification process, allowing for the dissolution of the crude solid in a minimal amount of hot solvent and subsequent crystallization upon cooling, leaving impurities behind in the mother liquor.

Theoretical Framework for Solvent Selection

The selection of an appropriate solvent is governed by several key principles:

  • Solubility Profile: The target compound should have high solubility in the chosen solvent at its boiling point and low solubility at room temperature or below.[2][4]

  • Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for removal by hot filtration).[3][4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][4]

  • Volatility: A relatively volatile solvent is preferred as it can be easily removed from the purified crystals.[1][4]

  • Safety and Cost: The solvent should be non-flammable, non-toxic, and cost-effective.[1][4]

Given the molecular structure of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, which contains both hydrogen bond donors (amino and pyrazole N-H) and acceptors, it is predicted to have moderate to good solubility in polar protic solvents like alcohols and polar aprotic solvents.[5]

Experimental Protocol: Systematic Solvent Screening

A systematic solvent screening is the most reliable method to identify the optimal recrystallization solvent. This should be performed on a small scale before committing the bulk of the crude material.

Materials:

  • Crude 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Test tubes or small vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Initial Solubility Assessment (Room Temperature):

    • Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

    • To each tube, add 0.5 mL of a different solvent.

    • Vortex each tube for 30 seconds and observe the solubility. Record the results using the notation: S (soluble), SS (sparingly soluble), or I (insoluble).[4]

  • Elevated Temperature Solubility Assessment:

    • For the solvents in which the compound was sparingly soluble or insoluble at room temperature, heat the test tubes in a heating block or water bath to the solvent's boiling point.[4]

    • If the compound dissolves, it is a potential candidate for recrystallization.

    • If the compound does not dissolve, add an additional 0.5 mL of the solvent and continue heating. Repeat until the compound dissolves or a maximum of 3 mL of solvent has been added.[4]

    • Record the amount of solvent required to dissolve the compound at the boiling point.

  • Crystallization Assessment:

    • Allow the test tubes containing the dissolved compound to cool slowly to room temperature.

    • If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place the tube in an ice bath.

    • Observe the quantity and quality of the crystals formed. A good recrystallization solvent will yield a significant amount of crystalline solid.

Data Interpretation:

The ideal single solvent will show low solubility at room temperature and high solubility at its boiling point, with good crystal recovery upon cooling.

Data Summary Table: Solvent Screening for 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
SolventSolubility at Room Temp. (0.5 mL)Solubility at Boiling Point (mL needed)Observations on Cooling
WaterI
EthanolSS
MethanolS
IsopropanolSS
AcetoneS
Ethyl AcetateSS
TolueneI
HeptaneI

This table should be populated with experimental observations.

Advanced Technique: Mixed-Solvent Recrystallization

If no single solvent provides the desired solubility profile, a mixed-solvent system can be employed.[3][6] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" (or anti-solvent) in which the compound is sparingly soluble. The two solvents must be miscible.[3]

Procedure for Mixed-Solvent System:

  • Dissolve the crude compound in a minimal amount of the "good" solvent at an elevated temperature.

  • Add the "poor" solvent dropwise until the solution becomes turbid (cloudy).

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to induce crystallization.

Generalized Recrystallization Protocol

Once a suitable solvent or solvent system has been identified, the following general protocol can be used for the bulk purification of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Equipment:

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. If a reflux condenser is used, it will prevent solvent loss.

  • Addition of Solvent: Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this time.[2]

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Characterization of Purified Product

The purity of the recrystallized 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine should be assessed using appropriate analytical techniques, such as:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of significant impurities.

  • Spectroscopic Methods (NMR, IR, MS): These techniques can confirm the chemical structure and identify any remaining impurities.

Visualization of the Workflow

The following diagrams illustrate the decision-making process for solvent selection and the general experimental workflow for recrystallization.

Solvent_Selection_Workflow cluster_screening Solvent Screening A Start: Crude Compound B Test Solubility in Various Solvents at Room Temperature A->B C Insoluble or Sparingly Soluble? B->C D Heat to Boiling C->D Yes J Soluble at Room Temp (Not Ideal) C->J No E Fully Dissolved? D->E F Cool to Room Temperature E->F Yes I Consider Mixed-Solvent System E->I No G Good Crystal Formation? F->G H Optimal Single Solvent Found G->H Yes G->I No

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Recrystallization_Protocol cluster_protocol Recrystallization Protocol P1 Dissolve Crude Compound in Minimal Hot Solvent P2 Hot Filtration (if needed) P1->P2 P3 Slow Cooling to Induce Crystallization P2->P3 P4 Isolate Crystals via Vacuum Filtration P3->P4 P5 Wash Crystals with Cold Solvent P4->P5 P6 Dry Purified Crystals P5->P6 P7 Characterize Final Product (MP, TLC, etc.) P6->P7

Caption: General experimental workflow for recrystallization.

Conclusion

The purification of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine by recrystallization is a critical step in its preparation for further research and development. While no single solvent can be prescribed without experimental data, the systematic approach outlined in this guide provides a robust framework for identifying the optimal solvent or solvent system. By adhering to these principles and protocols, researchers can confidently and efficiently achieve high-purity material, which is essential for obtaining reliable biological data and advancing drug discovery programs.

References

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of York. (n.d.). Choice of recrystallisation solvent. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(7), 570-580.
  • Marjani, A. P., Khalafy, J., & Akbarzadeh, S. (2019). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Green Processing and Synthesis, 8(1), 533-541.
  • National Center for Biotechnology Information. (n.d.). 1H-pyrazolo[3,4-b]pyridin-3-amine. PubChem. Retrieved from [Link]

  • Marjani, A. P., Khalafy, J., & Akbarzadeh, S. (2019). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. Retrieved from [Link]

  • El-ziaty, A. K., et al. (2017).
  • Taylor, E. C., & Martin, S. F. (1974). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. The Journal of Organic Chemistry, 39(16), 2315-2322.
  • Ibeas, S., et al. (2022).
  • Kovács, D., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1500.
  • Wang, Y., et al. (2020). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers, 7(1), 117-122.

Sources

Application Note: Microwave-Accelerated Synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Scientific Context

Pyrazolo[3,4-b]pyridines are privileged bicyclic scaffolds in medicinal chemistry, heavily utilized in the development of potent kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Mitogen-Activated Protein Kinases (MAPKs) 1[1]. The 3-amino derivative, specifically 4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine , is a critical precursor. Its free amino group and pyrazole nitrogen serve as essential hydrogen-bond donors/acceptors for interacting with the ATP-binding pockets of target kinases 2[2].

Historically, the synthesis of 3-aminopyrazolopyridines relies on the condensation of 2-chloropyridine-3-carbonitrile derivatives with hydrazine hydrate under conventional thermal reflux 3[3]. This classical approach is plagued by extended reaction times (6 to 12 hours), moderate yields, and the generation of unwanted side products due to prolonged thermal exposure4[4]. By transitioning to Microwave-Assisted Organic Synthesis (MAOS), researchers can leverage dielectric heating to rapidly overcome activation energy barriers, drastically reducing reaction times while enhancing regioselectivity and overall yield 5[5].

Mechanistic Rationale

The transformation of 2-chloro-4-methylnicotinonitrile to 4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine proceeds via a single-pot, two-step tandem sequence:

  • Nucleophilic Aromatic Substitution (

    
    ):  Hydrazine hydrate acts as a potent bis-nucleophile. The initial step involves the attack of hydrazine at the electron-deficient C2 position of the pyridine ring. The electron-withdrawing nitrile group at C3 stabilizes the resulting Meisenheimer complex, facilitating the rapid displacement of the chloride leaving group.
    
  • Intramolecular Cyclization: The resulting 2-hydrazinyl-4-methylnicotinonitrile intermediate undergoes rapid intramolecular cyclization. The terminal nitrogen of the hydrazine moiety attacks the highly electrophilic carbon of the adjacent nitrile group. Subsequent tautomerization yields the stable, aromatic 3-amino-1H-pyrazole ring.

Causality of Microwave Application: Under conventional heating, the


 step is rate-limiting due to the steric hindrance imposed by the C4-methyl group. Microwave irradiation directly couples with the highly polar solvent (ethanol) and reagents (hydrazine), generating instantaneous, uniform superheating within a sealed vessel. This localized energy input accelerates the 

step exponentially without thermally degrading the sensitive hydrazine nucleophile5[5].

Experimental Workflow Visualization

G N1 2-Chloro-4-methyl- nicotinonitrile N3 Microwave Reactor (120°C, 15 min) N1->N3 N2 Hydrazine Hydrate (Nucleophile) N2->N3 N4 S_NAr Intermediate (2-Hydrazinyl) N3->N4 S_NAr N5 Intramolecular Cyclization N4->N5 Fast N6 4-Methyl-1H-pyrazolo [3,4-b]pyridin-3-amine N5->N6 Tautomerization

Microwave-assisted synthesis workflow of 4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates in-process controls to ensure reproducibility and safety.

Materials & Reagents
  • 2-Chloro-4-methylnicotinonitrile: 1.0 eq, 5.0 mmol, 763 mg

  • Hydrazine hydrate (80% aqueous solution): 3.0 eq, 15.0 mmol, 0.73 mL

  • Absolute ethanol: 10 mL (ACS grade)

  • Ice-cold distilled water: 30 mL (for precipitation)

Equipment
  • Dedicated microwave synthesizer (e.g., Anton Paar Monowave, CEM Discover) equipped with an IR temperature sensor and magnetic stirring.

  • 30 mL heavy-walled microwave reaction vial with a Teflon-lined crimp cap.

Procedure
  • Reaction Assembly: To a 30 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-chloro-4-methylnicotinonitrile (763 mg, 5.0 mmol) and suspend in 10 mL of absolute ethanol.

  • Nucleophile Addition: Add hydrazine hydrate (0.73 mL, 15.0 mmol) dropwise to the suspension at room temperature.

    • Causality: Using a 3.0 molar equivalent excess of hydrazine serves a dual purpose: it drives the equilibrium of the

      
       reaction forward and acts as an intrinsic acid scavenger to neutralize the generated HCl. This prevents the protonation and subsequent deactivation of the remaining hydrazine nucleophile.
      
  • Microwave Irradiation: Seal the vial securely with a Teflon-lined crimp cap. Program the microwave synthesizer with the following parameters:

    • Ramp Time: 2 minutes (to reach 120 °C).

    • Hold Time: 15 minutes at 120 °C.

    • Stirring: 600 rpm.

    • Max Power/Pressure: 200 W / 15 bar.

    • Causality: Conducting the reaction in a sealed vessel allows the ethanol (b.p. 78 °C) to be superheated to 120 °C safely. The elevated temperature and pressure drastically reduce the reaction time from 6 hours to 15 minutes3[3].

  • Cooling & Precipitation: Post-irradiation, allow the instrument to cool the vial to 40 °C using compressed air. A crystalline precipitate will begin to form as the solubility of the product decreases.

  • Workup & Isolation: Carefully uncap the vial and pour the reaction mixture into a beaker containing 30 mL of ice-cold distilled water. Stir vigorously for 10 minutes.

    • Validation Check: The addition of water forces the complete precipitation of the hydrophobic pyrazolo[3,4-b]pyridine core, while unreacted hydrazine and hydrazine hydrochloride salts remain highly soluble in the aqueous phase.

  • Filtration: Collect the solid product via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with ice-cold water (2 x 10 mL) and cold ethanol (5 mL).

  • Drying & Characterization: Dry the isolated solid in a vacuum oven at 60 °C for 4 hours.

    • Validation Check: Verify reaction completion via TLC (Eluent: DCM/MeOH 9:1, visualization under UV 254 nm). The product should present as a single fluorescent spot. Confirm structural identity via

      
      H NMR (DMSO-
      
      
      
      ), ensuring the presence of the characteristic primary amine singlet (~5.5 ppm) and the pyrazole N-H broad singlet (~12.0 ppm).

Quantitative Data Presentation

The transition from conventional thermal heating to microwave irradiation yields significant improvements in both efficiency and product quality. The table below summarizes the comparative optimization data.

ParameterConventional RefluxMicrowave Irradiation
Heating Source Oil BathDielectric Microwave
Reaction Temperature 78 °C (Atmospheric Reflux)120 °C (Sealed Vessel)
Reaction Time 6 - 8 hours15 minutes
Hydrazine Equivalents 5.0 eq3.0 eq
Isolated Yield (%) 65 - 72%88 - 92%
Crude Purity (HPLC) ~85% (Requires recrystallization)>95% (Direct isolation)
Environmental Impact High solvent/energy wasteLow solvent/energy waste

References

  • Source: scirp.
  • Source: semanticscholar.
  • Source: mtu.
  • Source: mdpi.
  • Source: semanticscholar.

Sources

Application Notes & Protocols: Safe Handling and Storage of 3-Amino-pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-amino-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in the development of novel therapeutics, particularly in oncology and neurodegenerative disease research.[1][2][3] Its derivatives have been investigated as potent inhibitors of various kinases and other biological targets.[4] The successful and safe progression of research involving these heterocyclic amines is contingent upon a thorough understanding of their chemical properties and associated hazards. This document provides a comprehensive guide to the recommended handling, storage, and disposal protocols for 3-amino-pyrazolo[3,4-b]pyridine compounds to ensure personnel safety, maintain compound integrity, and guarantee experimental reproducibility.

Foundational Principles: Understanding the Compound Class

3-Amino-pyrazolo[3,4-b]pyridine is a bicyclic heterocyclic compound containing both a pyrazole and a pyridine ring, with an amine substituent.[5][6] This specific arrangement of nitrogen atoms imparts distinct chemical characteristics that must be respected during handling. The pyridine moiety can render the compound hygroscopic, while the amino group, an electron-donating group, can make the scaffold susceptible to oxidation. The planar structure of the pyrazolopyridine core is often key to its interaction with biological targets like DNA or enzyme active sites.[4] Therefore, protocols must be designed to mitigate risks from both a safety and a chemical stability perspective.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for every derivative may not be available, the hazard profile can be reliably extrapolated from the parent compound, 1H-Pyrazolo[3,4-b]pyridin-3-amine, and structurally related aminopyridines.[6][7][8] These compounds are classified as acutely toxic and hazardous.

GHS Hazard Classification

The primary hazards associated with this class of compounds are summarized below. Researchers must consult the specific SDS provided by the supplier for the exact material in use.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[6][7]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[7][8]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[7][8][9]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[7][8][9]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[7]
Causality of Hazards

The toxicity of aminopyridines stems from their ability to interfere with neurological and cardiovascular functions. Dermal and respiratory exposure can lead to systemic absorption, causing effects similar to ingestion.[10] Skin and eye irritation is a common property of many amine-containing heterocyclic compounds.[9][10]

cluster_0 Hazard Identification Workflow Compound Receive Compound Locate_SDS Locate & Review Supplier SDS Compound->Locate_SDS Review_Label Review Container Label & Pictograms Locate_SDS->Review_Label Assess_Hazards Assess Specific Hazards (Toxicity, Irritation) Review_Label->Assess_Hazards Select_Controls Select Engineering Controls & Required PPE Assess_Hazards->Select_Controls Proceed Proceed with Handling Protocol Select_Controls->Proceed cluster_ppe Mandatory PPE Ensemble img goggles Chemical Goggles + Face Shield goggles->img Eyes/Face respirator Respirator respirator->img Respiratory coat Lab Coat coat->img Body gloves Double Nitrile Gloves gloves->img Hands

Caption: Recommended PPE for handling toxic solids.

Storage Protocols for Compound Integrity

The long-term stability of 3-amino-pyrazolo[3,4-b]pyridine compounds is crucial for the validity of experimental data. Improper storage can lead to degradation via oxidation, hydrolysis, or reaction with atmospheric components.

Long-Term Storage (> 1 month)
  • Temperature: Store at -20°C or lower. This minimizes the rate of potential decomposition reactions.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). This is the most critical step to prevent oxidation of the amino group.

  • Container: Use amber glass vials with tightly sealed, PTFE-lined caps. [11]The amber glass protects against potential photodegradation, and the PTFE liner provides an inert seal.

  • Desiccation: Store within a desiccator containing a suitable desiccant (e.g., Drierite) to protect against moisture, as pyridine-containing structures can be hygroscopic.

Short-Term Storage (< 1 month)
  • Temperature: Storage at 2-8°C is acceptable for short durations.

  • Container: The original supplier vial, tightly sealed, is typically sufficient.

  • Best Practice: Before returning to cold storage, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial, which could compromise compound stability.

node_action node_action start Compound Storage Decision duration Storage > 1 Month? start->duration long_term Store at ≤ -20°C in Desiccator Under Inert Gas duration->long_term Yes short_term Store at 2-8°C Tightly Sealed duration->short_term No solid_handling Equilibrate to RT in desiccator before opening long_term->solid_handling short_term->solid_handling solution Solution or Solid?

Caption: Logic diagram for proper storage decisions.

Laboratory Handling and Dispensing Protocols

All handling of solid 3-amino-pyrazolo[3,4-b]pyridine compounds must be performed within a certified chemical fume hood or a glove box to mitigate inhalation risk. [7][11][12]

Step-by-Step Weighing Protocol
  • Preparation: Don all required PPE as outlined in Section 3. Designate and label a specific area within the fume hood for dispensing.

  • Equipment: Place an analytical balance, weighing paper or a tared vial, and chemical-resistant spatulas in the designated area.

  • Equilibration: Remove the compound container from storage and allow it to reach ambient temperature inside a desiccator before opening. This prevents water condensation on the solid.

  • Dispensing:

    • Slowly open the container inside the fume hood.

    • Using a clean spatula, carefully transfer the desired amount of solid to the weighing vessel. Avoid creating airborne dust. [9] * If static is an issue, use an anti-static gun.

  • Sealing: Tightly seal the main compound container. If the container was purged with inert gas, re-purge before re-sealing for long-term storage.

  • Cleanup:

    • Carefully clean the spatula with a solvent-moistened wipe (e.g., ethanol or isopropanol), allowing the solvent to evaporate in the hood. Dispose of the wipe in the appropriate solid chemical waste stream.

    • Wipe down the balance and the surrounding area in the hood.

    • Remove PPE in the correct order, and wash hands thoroughly with soap and water. [7][8]

cluster_workflow Solid Compound Weighing Workflow A 1. Don PPE & Prepare Fume Hood B 2. Equilibrate Compound to Room Temperature A->B C 3. Carefully Transfer Solid on Analytical Balance B->C D 4. Tightly Re-seal Source Container C->D E 5. Clean Equipment & Work Area D->E F 6. Doff PPE & Wash Hands E->F

Caption: Step-by-step workflow for weighing toxic solids.

Solution Preparation
  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions for biological screening. For chemical synthesis, solvents like N,N-Dimethylformamide (DMF) or ethanol may be used. [13][14]Always use anhydrous solvents to prevent hydrolysis.

  • Procedure: Add the solvent to the tared vial containing the weighed solid. Mix using a vortex or sonication until fully dissolved.

  • Solution Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and degradation.

Emergency Procedures

Spill Management
  • Alert personnel in the immediate area and evacuate if necessary.

  • Wearing full PPE, cover the spill with an absorbent material like vermiculite or sand. [11]3. Carefully sweep the material into a designated chemical waste container. [7]Do not generate dust.

  • Clean the spill area with a suitable solvent and then with soap and water.

  • Report the spill to the laboratory supervisor or safety officer.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. [8][15]Seek immediate medical attention. [7]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [7][9]Remove contact lenses if present and easy to do. [7]Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. [7][15]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. [8]Seek immediate medical attention and show the SDS to the medical professional. [7]

Waste Disposal

All waste containing 3-amino-pyrazolo[3,4-b]pyridine compounds, including contaminated consumables (gloves, wipes, weigh boats) and excess material, must be disposed of as hazardous chemical waste. [8]Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this material down the drain or in the regular trash.

References

  • 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). IndiaMART. Retrieved from [Link]

  • Pyridine - Sdfine. (n.d.). Sdfine. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • 1H-pyrazolo[3,4-b]pyridin-3-amine. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved from [Link]

  • 3-Amino-pyrazolo[3,4-b]pyridine. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022, February 22). MDPI. Retrieved from [Link]

  • 3-Aminopyrazolo[3,4-b]pyridine: Effective Precursor for Barium Hydroxide-Mediated Three Components Synthesis of New Mono- and Bis(pyrimidines) with Potential Cytotoxic Activity. (2022, January 15). PubMed. Retrieved from [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). PMC - NIH. Retrieved from [Link]

  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025, October 5). ResearchGate. Retrieved from [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026, January 24). PMC. Retrieved from [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2025, February 8). International Journal of Scientific Research & Technology. Retrieved from [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024, March 29). Research and Reviews. Retrieved from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. Retrieved from [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 20). PMC. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). MDPI. Retrieved from [Link]

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Application Note: 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a Versatile Intermediate in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors and targeted therapeutics relies heavily on privileged heterocyclic scaffolds. 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine has emerged as a critical intermediate in this domain[1]. Functioning as a bioisostere for indazole and pyrrolo[2,3-b]pyridine, this bicyclic core provides a highly optimized bidentate hydrogen-bonding network capable of anchoring into the ATP-binding pocket of various kinases[1]. Furthermore, its exocyclic 3-amine group serves as a versatile synthetic handle for downstream derivatization, enabling the synthesis of complex active pharmaceutical ingredients (APIs), including potent inhibitors of fibrinolysis[2], Fibroblast Growth Factor Receptors (FGFR)[3], and Tropomyosin Receptor Kinases (TRKA)[4].

This application note provides an authoritative guide on the structural rationale, quantitative pharmacological profiling, and self-validating synthetic protocols for utilizing this intermediate in drug discovery workflows.

Physicochemical Profiling & Pharmacophore Rationale

To effectively utilize 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine in a drug design campaign, researchers must first understand its baseline physicochemical properties and its mechanistic role in target binding.

Table 1: Physicochemical Properties of the Intermediate
PropertyValueRelevance in Drug Design
Molecular Formula C₇H₈N₄Compact low-molecular-weight fragment (Lead-oriented).
Molecular Weight 148.17 g/mol Leaves ample mass budget for downstream derivatization.
LogP (Predicted) ~0.49Highly hydrophilic; improves aqueous solubility of final APIs.
Topological Polar Surface Area 66.69 ŲOptimal for hydrogen bonding; restricts blood-brain barrier (BBB) permeability unless masked.
The Causality of Scaffold Selection

The widespread adoption of the 1H-pyrazolo[3,4-b]pyridine core is driven by its exceptional kinase hinge-binding capabilities[1]. The scaffold interacts with the kinase hinge region via a bidentate donor-acceptor pair. The N1-H of the pyrazole ring acts as a hydrogen bond donor , while the adjacent pyridine nitrogen acts as a hydrogen bond acceptor [1]. This dual interaction mimics the binding of the adenine ring of ATP. Meanwhile, the 3-amine moiety is directed toward the solvent-exposed region or the gatekeeper residue, providing a critical vector for adding selectivity-determining functional groups (e.g., amides, ureas, or Schiff bases)[5].

PharmacophoreLogic Core 1H-Pyrazolo[3,4-b]pyridine Core (Bioisostere Scaffold) Donor N1-H Pyrazolo (H-Bond Donor) Core->Donor Acceptor Pyridine Nitrogen (H-Bond Acceptor) Core->Acceptor Amine 3-Amine Moiety (Synthetic Handle) Core->Amine Hinge Kinase Hinge Region (ATP Pocket Anchoring) Donor->Hinge Anchors Acceptor->Hinge Anchors Diversity Target Selectivity (FGFR, TRKA, etc.) Amine->Diversity Derivatization

Fig 1. Pharmacophore logic of pyrazolo[3,4-b]pyridin-3-amine in kinase hinge-binding.

Quantitative Pharmacological Profiling

Derivatization of the 3-amine intermediate has yielded a broad spectrum of highly potent therapeutic compounds. Table 2 summarizes the quantitative biological activity of various final APIs derived from this core scaffold.

Table 2: Pharmacological Activity of Pyrazolo[3,4-b]pyridine Derivatives
Target / Cell LineDerivative ChemotypeInhibitory Activity (IC₅₀)Primary IndicationRef
TRKA Kinase Scaffold-hopped Amide (C03)56 nMNTRK-fusion Solid Tumors[4]
CDK2/Cyclin A2 6-Naphthyl-4-thiophenyl (8)0.65 µMCancer Proliferation[6]
HCT-116 (Colon) Pyridopyrazolopyrimidine (8b)2.3 µMColorectal Carcinoma[5]
FGFR1 Kinase N-substituted PyrazolopyridineLow nMFGFR1-driven Tumors[3]

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the synthesis of the intermediate and its subsequent derivatization. These workflows are designed as self-validating systems, ensuring that researchers can definitively confirm the success of each mechanistic step.

Protocol 1: Synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Rationale: The formation of the pyrazolo[3,4-b]pyridine core requires a nucleophilic aromatic substitution (SNAr) of a 2-chloro group by hydrazine, followed by an intramolecular cyclization via nucleophilic attack on the adjacent nitrile[2]. Pyridine is utilized as both the solvent and a base to facilitate the high-temperature cyclization, while sodium acetate acts as a buffer to manage the HCl byproduct[2].

Materials:

  • 2-Chloro-4-methylnicotinonitrile (1.0 eq)

  • Hydrazine hydrate (10.0 eq)

  • Sodium acetate (1.2 eq)

  • Anhydrous pyridine

Step-by-Step Methodology:

  • Suspension: Suspend 2-Chloro-4-methylnicotinonitrile (500 mg, 3.18 mmol) and sodium acetate (312 mg, 3.81 mmol) in anhydrous pyridine (7.5 mL) under an inert argon atmosphere[2].

  • Activation: Heat the suspension to 100 °C.

  • Nucleophilic Addition: Slowly add hydrazine hydrate (1.62 g, 31.79 mmol) dropwise over 10 minutes. Causality: Slow addition is critical to prevent an exothermic runaway and minimizes the dimerization of the nicotinonitrile precursor.

  • Cyclization: Elevate the temperature to 105 °C and reflux for 5 hours[2].

  • Isolation: Cool the mixture to room temperature, dilute with cold distilled water to precipitate the product, and collect the solid via vacuum filtration.

Analytical Validation & Self-Correction:

  • Spectroscopic Confirmation (Self-Validation): Successful cyclization is definitively confirmed via FTIR by the complete disappearance of the sharp nitrile (C≡N) stretch at ~2220 cm⁻¹ . Furthermore, ¹H-NMR (DMSO-d₆) must show the emergence of a D₂O-exchangeable broad singlet at ~4.5–5.5 ppm (indicating the 3-NH₂ group) and a highly deshielded singlet >11.0 ppm (indicating the pyrazole N-H)[6].

  • Correction: If the nitrile peak persists in IR, the cyclization is incomplete. The system must be corrected by increasing the reflux time or verifying the anhydrous nature of the pyridine, as water can stall the cyclization.

Protocol 2: Microwave-Assisted Heteroaryl Coupling (Downstream API Synthesis)

Rationale: The 3-amine of the pyrazolo[3,4-b]pyridine is sterically hindered and electronically deactivated due to resonance delocalization into the fused bicyclic system. Traditional thermal coupling with electrophiles (e.g., chloropyrimidines) often results in poor yields. Microwave irradiation provides rapid, volumetric heating that overcomes this high activation energy barrier, driving the C-N bond formation efficiently[2].

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave-safe vial, suspend 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (224 mg, 1.51 mmol), the desired electrophilic partner (1.0 eq), and potassium phosphate (642 mg, 3.02 mmol) in 1-methoxy-2-propanol (8 mL)[2].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 180 °C for exactly 15 minutes[2].

  • Workup: Dilute the reaction mixture with water to crash out the highly lipophilic coupled product. Neutralize the aqueous layer if necessary, filter, and purify via preparative HPLC[2].

Analytical Validation & Self-Correction:

  • LC-MS Profiling: The primary validation metric is the mass shift corresponding to the displacement of the leaving group from the electrophile.

  • Correction: If unreacted 3-amine intermediate dominates the LC-MS trace, the nucleophilicity of the amine was insufficient. The system is corrected by either increasing the microwave hold time by 5 minutes or switching to a stronger base (e.g., NaH) to deprotonate the 3-amine prior to coupling.

SyntheticWorkflow Start 2-Chloro-4-methylnicotinonitrile + Hydrazine Hydrate SNAr SNAr Reaction (Chloride Displacement) Start->SNAr Pyridine/EtOH Cyclization Intramolecular Cyclization (Nitrile Attack) SNAr->Cyclization Heat/Microwave Product 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (Isolated Intermediate) Cyclization->Product Neutralization API Downstream API Synthesis (Amidation/Urea Formation) Product->API Scaffold Hopping

Fig 2. Step-by-step synthetic workflow for generating and utilizing the pyrazolopyridine core.

References

  • [2] EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis. Google Patents. Available at:

  • [5] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. Available at:[Link]

  • [3] Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • [1] Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present). Expert Opinion on Therapeutic Patents. Available at:[Link]

  • [6] Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules (MDPI). Available at:[Link]

  • [4] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at:[Link]

Sources

Application Note: Advanced One-Pot Multicomponent Synthesis of Pyrazolo[3,4-b]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Pyrazolo[3,4-b]pyridine derivatives represent a privileged bicyclic scaffold in medicinal chemistry, demonstrating potent anti-proliferative, antimicrobial, and antimalarial properties[1][2]. Specifically, pyrazolo[3,4-b]pyridin-3-amines have emerged as critical pharmacophores, often acting as tubulin polymerization inhibitors or mitogen-activated protein kinase (MAPK) inhibitors[3][4].

Historically, the synthesis of these fused heterocycles relied on stepwise, multi-stage protocols that suffered from low overall yields, complex intermediate purification, and excessive solvent waste. To overcome these bottlenecks, One-Pot Multicomponent Reactions (MCRs) have been developed. By combining three or more reactants in a single operation, MCRs ensure high atom economy, rapid library generation, and operational simplicity[5].

Mechanistic Causality

The multicomponent synthesis of pyrazolo[3,4-b]pyridin-3-amines typically utilizes a 5-aminopyrazole (or its in situ precursors like enaminones and hydrazine), an aromatic aldehyde, and an active methylene compound (e.g., ethyl cyanoacetate, malononitrile, or acyl acetonitrile)[5]. The rationale behind this specific combination lies in a highly orchestrated domino sequence:

  • Knoevenagel Condensation : The aldehyde and active methylene compound react rapidly to form an electrophilic α,β-unsaturated intermediate.

  • Michael Addition : The electron-rich C4 position of the 5-aminopyrazole attacks the α,β-unsaturated intermediate.

  • Intramolecular Cyclization & Tautomerization : The primary amine group of the pyrazole attacks the nitrile or carbonyl carbon of the methylene derivative, followed by dehydration and tautomerization to yield the fully aromatized, thermodynamically stable pyrazolo[3,4-b]pyridine core[4][6].

Mechanism A Aldehyde + Active Methylene B Knoevenagel Condensation A->B C α,β-Unsaturated Intermediate B->C E Michael Addition C->E D 5-Aminopyrazole D->E F Acyclic Adduct E->F G Intramolecular Cyclization F->G H Dehydration & Tautomerization G->H I Pyrazolo[3,4-b]pyridin-3-amine H->I

Caption: Logical mechanistic pathway of the multicomponent domino synthesis.

Reaction Design & Quantitative Optimization

The choice of solvent, catalyst, and activation energy source profoundly impacts the reaction kinetics and yield. Conventional heating often requires prolonged reflux times (3–12 hours)[2]. To accelerate the process, researchers have integrated Microwave (MW) and Ultrasonic (US) irradiation.

  • Microwave Irradiation provides localized superheating, overcoming activation energy barriers in minutes while minimizing thermal degradation side-products[1].

  • Ultrasonic Irradiation relies on acoustic cavitation, generating localized hotspots of extreme temperature and pressure that drive the reaction forward without raising the bulk solvent temperature[7].

  • Green Chemistry Approaches utilize water or ionic liquids. Water, despite being a poor solvent for organic compounds, accelerates the reaction through the hydrophobic effect, which forces the organic reactants together into concentrated droplets.

Table 1: Comparison of Optimized Synthesis Conditions
Activation MethodSolvent SystemCatalystReaction TimeTypical Yield (%)Mechanistic Advantage
Conventional Reflux Acetic AcidNone (Solvent acts as acid)3 - 12 h60 - 75Simple setup; scalable for bulk synthesis[1].
Microwave (MW) Acetic Acid / Deep EutecticNone / L-proline10 - 30 min80 - 92Rapid kinetics; high purity profile[1][4].
Ultrasonic (US) Ethanol / n-ButanolAcetic Acid (catalytic)30 - 60 min75 - 85Ambient bulk temperature preserves sensitive functional groups[7].
Green Aqueous WaterAmmonium Acetate2 - 4 h85 - 90Hydrophobic effect acceleration; environmentally benign.
Ionic Liquid [bmim][BF4]None1 - 2 h85 - 95Recyclable solvent; inherent catalytic properties[5].

Experimental Workflows & Methodologies

Workflow R1 Equimolar Reagents (Aldehyde, Methylene, Pyrazole) S1 Solvent/Catalyst Selection R1->S1 M1 Activation Method S1->M1 A1 Microwave (10-15 min, 120°C) M1->A1 A2 Ultrasonic (25 kHz, RT) M1->A2 A3 Aqueous Reflux (H2O, NH4OAc) M1->A3 W1 Cooling & Precipitation A1->W1 A2->W1 A3->W1 W2 Filtration & Washing (EtOH/H2O) W1->W2 V1 Self-Validation (NMR, IR, MS) W2->V1

Caption: Experimental workflow for optimizing the one-pot multicomponent synthesis.

Protocol A: Microwave-Assisted Synthesis in Acetic Acid[1]

This protocol is ideal for rapid library generation and handling sterically hindered aldehydes.

  • Preparation : In a 10 mL microwave-safe reaction vial, combine 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a β-ketonitrile or active methylene (1.0 mmol).

  • Solvent Addition : Add 3.0 mL of glacial acetic acid. The acidic medium facilitates the initial Knoevenagel condensation by activating the carbonyl oxygen.

  • Irradiation : Seal the vial and subject it to microwave irradiation (typically 100–150 W) at 120 °C for 10–15 minutes.

  • Workup : Cool the vial to room temperature. Pour the mixture into 20 mL of crushed ice/water. Neutralize cautiously with dilute ammonia if necessary.

  • Isolation : Filter the resulting precipitate under vacuum, wash extensively with cold water, and recrystallize from ethanol to afford the pure product.

Protocol B: Green Aqueous Synthesis via Four-Component Domino Reaction[6]

This protocol bypasses the need to pre-synthesize the 5-aminopyrazole, generating it in situ from enaminones and hydrazine.

  • Preparation : In a 50 mL round-bottom flask, add enaminone (1.0 mmol), benzaldehyde (1.0 mmol), hydrazine dihydrochloride (1.0 mmol), and ethyl cyanoacetate (1.0 mmol).

  • Catalysis : Add a catalytic amount of ammonium acetate (20 mol%). Ammonium acetate acts as a bifunctional catalyst, aiding both imine formation and enolization.

  • Reaction : Suspend the mixture in 10 mL of deionized water. Heat under reflux for 2–4 hours. The progress should be monitored by TLC (Eluent: EtOAc/Hexane 1:2).

  • Workup : Upon completion, cool the flask in an ice bath. The hydrophobic product will precipitate out of the aqueous phase.

  • Isolation : Filter the solid, wash with cold water, and dry under a vacuum. Recrystallize from methanol.

Protocol C: Ultrasonic-Assisted Synthesis[8]

Best for thermally sensitive substituents that may degrade under prolonged reflux.

  • Preparation : Mix 2-chloro-4,6-diphenylnicotinonitrile analogues (1.0 mmol) and hydrazine hydrate (excess, ~3.0 mmol) in 10 mL of absolute ethanol or n-butanol. Add 0.5 mL of glacial acetic acid.

  • Sonication : Place the closed Erlenmeyer flask in an ultrasonic bath (25 kHz, nominal power 600 W) at room temperature.

  • Monitoring : Sonicate for 30–60 minutes. Acoustic cavitation provides the necessary activation energy.

  • Isolation : Filter the precipitated solid, wash with cold ethanol, and recrystallize.

Troubleshooting & Self-Validation System

To ensure the scientific integrity of the synthesis, the protocol must be self-validating. Do not rely solely on yield; confirm the structural causality through the following spectroscopic markers:

  • Infrared (IR) Spectroscopy : Look for the disappearance of the strong aldehyde carbonyl stretch (~1700 cm⁻¹). The successful formation of the pyrazolo[3,4-b]pyridin-3-amine core is validated by the appearance of primary/secondary amine N-H stretching bands at 3450–3300 cm⁻¹ and a sharp C=N stretch around 1600–1620 cm⁻¹ [2][7].

  • ¹H NMR Spectroscopy : The most definitive self-validating marker is the D₂O-exchangeable singlet corresponding to the -NH₂ group, typically appearing between δ 5.05 and 7.67 ppm depending on the solvent (DMSO-d₆ vs CDCl₃) and electronic effects of substituents[2][7]. Additionally, the isolated pyridine ring proton (if unsubstituted at C5) appears as a distinct singlet around δ 6.50–6.85 ppm [7].

  • Mass Spectrometry (MS) : Confirm the atom economy of the MCR by identifying the molecular ion peak (M⁺ or M⁺+1) corresponding to the exact mass of the condensed product minus the lost water/ethanol molecules from the condensation and cyclization steps[2].

References

  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1, NIH.gov,[Link]

  • Efficient One-Pot Three-Component Synthesis of Fused Pyridine Derivatives in Ionic Liquid, ACS Publications,[Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water, Longdom Publishing,[Link]

  • One-Pot Synthesis of Densely Substituted Pyrazolo[3,4-b]-4,7-dihydropyridines, ACS Publications,[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications, MDPI,[Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques, ResearchGate,[Link]

  • Ultrasonic assisted synthesis, anticancer, JOCPR,[Link]

  • Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives, NIH.gov,[Link]

  • One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents, ResearchGate,[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles, MDPI,[Link]

Sources

Application Note: Reversed-Phase HPLC Method Development for the Quantitation of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a highly functionalized heterocyclic compound serving as a critical building block and intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including guanylate cyclase stimulators and conformationally constrained kinase inhibitors[1][2].

From an analytical perspective, this compound presents specific chromatographic challenges. It possesses a pyrazolo[3,4-b]pyridine core and a primary exocyclic amine, making it a distinctly basic and polar molecule[3]. When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC), basic amines frequently exhibit severe peak tailing, broad peak shapes, and unpredictable retention times. These artifacts are caused by secondary cation-exchange interactions between the protonated amine groups of the analyte and the weakly acidic residual silanol groups (Si-OH) present on the silica-based stationary phase[4].

To establish a robust, self-validating analytical method, we must design a chromatographic system that mechanistically suppresses these secondary interactions while optimizing the retention of this polar analyte.

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValue (Predicted/Typical)Implication for HPLC Method Design
Molecular Formula C₇H₈N₄Small molecule; requires a high-efficiency particulate column.
LogP ~0.5 – 1.0Highly polar; requires a low initial organic modifier percentage to ensure adequate retention (

).
pKa (Amine/Pyridine) ~4.5 – 5.5Basic nature; requires strict pH control (pH < 3.0) to prevent partial ionization and peak splitting.
UV Maxima 225 nm, 254 nmOptimal detection wavelengths; requires UV-transparent mobile phase additives.

Mechanistic Method Development Strategy

The development of this method relies on the principle of covalent and ionic state control . Rather than empirically screening solvents, the method is engineered around the acid-base equilibria of both the analyte and the stationary phase.

Stationary Phase Selection

A high-purity, fully end-capped C18 column (e.g., YMC Pro C18 or Waters XBridge C18) is selected. End-capping chemically blocks the majority of active surface silanols, providing a highly inert hydrophobic surface[2]. However, because no column is 100% end-capped, mobile phase control remains mandatory.

Mobile Phase & pH Control (The Causality of TFA)

To achieve sharp, symmetrical peaks, the mobile phase must be heavily buffered at a pH well below the pKa of the analyte[5]. We utilize 0.1% v/v Trifluoroacetic Acid (TFA) in both the aqueous and organic phases.

  • Silanol Suppression: At pH ~2.0 (achieved by 0.1% TFA), the residual silanols on the silica surface (pKa ~3.5–4.5) are fully protonated and rendered neutral, completely shutting down secondary cation-exchange interactions[4].

  • Analyte Protonation & Ion-Pairing: The basic amine of the analyte is fully protonated (positively charged). Simultaneously, the lipophilic trifluoroacetate anion acts as an ion-pairing reagent. It forms a neutral, transient hydrophobic complex with the protonated analyte, significantly increasing its apparent lipophilicity and improving its retention on the C18 stationary phase[6].

Workflow Step1 1. Physicochemical Profiling Basic Amines (pKa ~5.0) Moderate Lipophilicity Step2 2. Stationary Phase Selection High-purity, end-capped C18 to minimize silanol interactions Step1->Step2 Step3 3. Mobile Phase & pH Control Acidic modifier (0.1% TFA) pH < 3.0 for full protonation Step1->Step3 Step4 4. Gradient Optimization Acetonitrile/Water gradient for optimal k' and resolution Step2->Step4 Step3->Step4 Step5 5. Detection & Validation UV/PDA at 225 nm & 254 nm System Suitability Testing Step4->Step5

Fig 1. Logical workflow for developing an HPLC method for basic pyrazolopyridine derivatives.

Mechanism A 4-Methyl-1H-pyrazolo [3,4-b]pyridin-3-amine B Neutral pH (pH 7.0) Partial Ionization A->B Unbuffered C Acidic pH (pH 2.0) Full Protonation A->C 0.1% TFA D Secondary Silanol Interactions (Peak Tailing / Broadening) B->D Cation Exchange with Silica E Ion-Pairing / Hydrophobic Retention (Sharp Peaks / High Efficiency) C->E Suppressed Silanols + Ion Pairing

Fig 2. Mechanistic pathways of analyte-stationary phase interactions under different pH conditions.

Experimental Protocols

Reagents and Sample Preparation
  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water (Milli-Q, 18.2 MΩ·cm), and LC-MS grade Trifluoroacetic Acid (TFA).

  • Diluent: Water:Acetonitrile (90:10, v/v). Note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion at the column head.

  • Standard Preparation: Accurately weigh 10.0 mg of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine reference standard into a 100 mL volumetric flask. Dissolve in 10 mL of ACN (sonicate if necessary), then make up to volume with the Diluent to yield a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Instrument Parameters
Table 2: HPLC Instrument Parameters
ParameterSpecification
Column High-purity end-capped C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% v/v TFA in HPLC-grade Water
Mobile Phase B 0.1% v/v TFA in HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C (± 1 °C)
Autosampler Temp 15 °C
Injection Volume 5 µL
Detection PDA/UV at 225 nm (Primary quantitation) and 254 nm
Gradient Elution Program

Because the analyte is highly polar, the gradient is designed with an initial isocratic hold at a low organic percentage to focus the analyte band, followed by a linear ramp to elute the ion-paired complex and flush lipophilic impurities.

Table 3: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BMechanistic Purpose
0.0 955Initial conditions
2.0 955Isocratic hold (Analyte focusing at column head)
10.0 4060Linear ramp (Elution of analyte and related substances)
12.0 595Column wash (Removal of strongly retained hydrophobic impurities)
15.0 595Isocratic wash
15.1 955Re-equilibration step
20.0 955End of run

System Suitability & Self-Validation

A robust analytical protocol must be a self-validating system. Before analyzing unknown samples, the system's integrity must be verified to ensure the causality of the method (e.g., proper silanol suppression and pump stability) is actively functioning.

Execution: Inject one Blank (Diluent) followed by five consecutive injections of the Standard Preparation (100 µg/mL).

Table 4: System Suitability Acceptance Criteria
ParameterAcceptance CriterionMechanistic Validation Purpose
Blank Interference No peaks > 0.1% of standard area at analyte RTValidates that baseline drift from TFA gradient is not masking the analyte.
Retention Time (RT) Precision %RSD ≤ 1.0% (n=5)Verifies pump proportioning valve stability and mobile phase mixing consistency.
Peak Area Precision %RSD ≤ 2.0% (n=5)Validates autosampler injection precision and UV detector lamp stability.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Direct confirmation that 0.1% TFA is effectively suppressing residual silanols.
Theoretical Plates (N) N ≥ 5,000Ensures the physical integrity of the column bed has not degraded (no channeling).

Troubleshooting Guide

  • Issue: Drifting Baseline during the Gradient.

    • Cause: TFA has a slight UV absorbance at 225 nm, and its absorbance differs slightly between water and acetonitrile[6].

    • Fix: This is normal. Ensure blank subtraction is utilized in the chromatography data system (CDS), or match the UV absorbance by adding 0.085% TFA to the organic phase instead of 0.1% to balance the optical density[2].

  • Issue: Peak Splitting or Severe Tailing.

    • Cause: The pH of the mobile phase has drifted upwards, leading to partial ionization of the pyrazolopyridine amine[4].

    • Fix: Remake Mobile Phase A and B with fresh LC-MS grade TFA. TFA is volatile and can evaporate from mobile phase bottles over time, raising the pH.

  • Issue: Poor Retention (Analyte elutes in the void volume).

    • Cause: The initial organic concentration is too high, or the sample diluent is too strong.

    • Fix: Ensure the sample is dissolved in no more than 10% ACN. If the sample is injected in 100% ACN, the strong solvent will carry the polar analyte through the column before it can partition into the stationary phase.

References

1.[1] US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo[3,4-B] pyridin-3-amine and derivatives therof - Google Patents. Google Patents. URL: 2.[3] 4-methoxy-1-methylpyrazolo[3,4-b]pyridin-3-amine | Chemsrc. Chemsrc. URL: 3.[6] Buffer & Eluent Preparation in HPLC – Best Practices - KNAUER. KNAUER. URL: 4.[5] Critical Evaluation of HPLC Methods | LCGC International. Chromatography Online. URL: 5.[2] Design and Synthesis of Conformationally Constrained Inhibitors of Non-Nucleoside Reverse Transcriptase | Journal of Medicinal Chemistry. ACS Publications. URL: 6.[4] A Guide to HPLC and LC-MS Buffer Selection. HPLC.eu. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes.

I. Overview of Synthesis

The synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] A common and effective route involves the cyclization of a substituted aminopyrazole with a suitable dicarbonyl compound or its equivalent.[3][4] While seemingly straightforward, this reaction can be prone to issues such as low yields, formation of regioisomers, and purification challenges.[5] This guide will address these common problems and provide scientifically grounded solutions.

General Synthetic Approach

A prevalent method for constructing the pyrazolo[3,4-b]pyridine core is the reaction of a 3-aminopyrazole with a 1,3-dicarbonyl compound.[4] In the case of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, this typically involves the condensation of 3,5-diaminopyrazole with a β-ketoester like ethyl acetoacetate, or a related synthon, often under acidic or thermal conditions.

cluster_reactants Reactants cluster_conditions Reaction Conditions 3_5_diaminopyrazole 3,5-Diaminopyrazole reaction_mixture 3_5_diaminopyrazole->reaction_mixture Condensation dicarbonyl β-Ketoester / Dicarbonyl (e.g., Ethyl Acetoacetate) dicarbonyl->reaction_mixture Condensation catalyst Acid or Base Catalyst catalyst->reaction_mixture solvent Solvent (e.g., EtOH, AcOH) solvent->reaction_mixture temperature Heat (Reflux) temperature->reaction_mixture product 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine cyclization Cyclization & Dehydration reaction_mixture->cyclization Under Conditions cyclization->product

Caption: General reaction scheme for the synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I am not isolating any of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a frequent challenge and can arise from several factors. A systematic approach is key to identifying the root cause.[5][6]

A. Purity of Starting Materials:

  • The Problem: The purity of your starting materials, especially the aminopyrazole, is critical. Impurities can act as catalysts for side reactions or inhibit the desired transformation.[5] Hydrazine derivatives, often used in the synthesis of the pyrazole precursor, can be unstable and prone to oxidation if not handled properly.[6]

  • Recommendation:

    • Verify Purity: Confirm the purity of your 3,5-diaminopyrazole and dicarbonyl compound using techniques like NMR or melting point analysis.

    • Purify if Necessary: If impurities are detected, purify the starting materials. Recrystallization is often effective for solid reagents.

    • Use Fresh Reagents: Whenever possible, use freshly opened or recently purified reagents. Hydrazine-based compounds should be stored under an inert atmosphere and protected from light.[6]

B. Reaction Conditions:

  • The Problem: Suboptimal reaction conditions, including solvent, temperature, and reaction time, can lead to incomplete reactions or product degradation.[5]

  • Recommendation:

    • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.[5] While ethanol or acetic acid are commonly used, consider screening other solvents like n-butanol or DMF, which have higher boiling points and may facilitate the reaction.[7]

    • Temperature Optimization: While many pyrazole syntheses require heating, excessive temperatures can lead to decomposition.[8] If you are refluxing, ensure the temperature is appropriate for the chosen solvent. Consider a systematic temperature screen (e.g., 60 °C, 80 °C, 100 °C) while monitoring the reaction progress.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5] Prolonged reaction times do not always lead to higher yields and can increase the formation of byproducts.

C. Catalyst Selection:

  • The Problem: The choice and amount of catalyst can significantly influence the reaction outcome.[5] Both acid and base catalysis can be employed for this type of cyclization.

  • Recommendation:

    • Acid Catalysis: Acetic acid is a common choice as it can also serve as the solvent. Other acids like p-toluenesulfonic acid (p-TSA) can also be effective.[9]

    • Base Catalysis: In some cases, a base may be required to facilitate the initial condensation.

    • Lewis Acid Catalysis: For related pyrazolopyridine syntheses, Lewis acids like ZrCl₄ have been shown to be effective catalysts.[2]

ParameterRecommendation 1Recommendation 2Recommendation 3Source
Solvent EthanolAcetic Acidn-Butanol[5][7]
Catalyst Acetic Acid (as solvent)p-Toluenesulfonic acidZrCl₄[2][9]
Temperature Reflux80-100 °CMonitor with TLC[5]
Issue 2: Formation of Multiple Products (Isomers)

Question: I am observing multiple spots on my TLC plate, suggesting the formation of isomers or byproducts. How can I improve the regioselectivity and minimize side reactions?

Answer: The formation of regioisomers is a known challenge in the synthesis of substituted pyrazolopyridines, especially when using unsymmetrical starting materials.[4]

A. Understanding Regioselectivity:

  • The Mechanism: The reaction proceeds through an initial condensation of one of the amino groups of the pyrazole with a carbonyl group of the dicarbonyl compound, followed by cyclization and dehydration. The initial site of attack determines the final regiochemistry.

  • Influencing Factors: The relative nucleophilicity of the amino groups on the pyrazole and the electrophilicity of the carbonyl groups on the dicarbonyl compound can influence which isomer is favored.

B. Strategies to Improve Selectivity:

  • Controlled Reaction Conditions: In some instances, lowering the reaction temperature may favor the formation of the thermodynamically more stable product.

  • Choice of Dicarbonyl Synthon: Using a dicarbonyl equivalent that has one carbonyl group significantly more reactive than the other can direct the initial condensation.

  • Protecting Groups: While more synthetically demanding, the use of a protecting group on one of the pyrazole's amino groups can ensure a single regioisomeric outcome.

C. Separation of Isomers:

  • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[5][10]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point.[5]

start Reaction Complete (Multiple Spots on TLC) check_literature Consult Literature for Similar Systems start->check_literature chromatography Purify by Column Chromatography start->chromatography If optimization is not feasible adjust_conditions Adjust Reaction Conditions (e.g., lower temperature) check_literature->adjust_conditions modify_reagents Modify Starting Materials (e.g., more selective dicarbonyl) adjust_conditions->modify_reagents modify_reagents->chromatography characterize Characterize Separated Isomers (NMR, MS) chromatography->characterize

Caption: Troubleshooting workflow for isomeric mixture formation.

Issue 3: Difficulty with Product Purification

Question: My crude product is difficult to purify. It appears to be a persistent oil or co-elutes with impurities during chromatography. What can I do?

Answer: Purification of polar heterocyclic compounds like 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine can be challenging.[5]

A. Work-up Procedure:

  • The Importance of a Good Work-up: A proper work-up is essential to remove catalysts and inorganic salts that can interfere with purification.[5]

  • Recommended Steps:

    • Quenching: After the reaction is complete, cool the mixture to room temperature.

    • Solvent Removal: If a high-boiling solvent like DMF was used, remove it under reduced pressure.

    • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate or chloroform) and wash with water and brine to remove water-soluble impurities.[5]

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.[5]

B. Crystallization:

  • Inducing Crystallization: If the product is an oil, attempting to induce crystallization can be an effective purification method.

    • Solvent Screening: Try dissolving the crude oil in a minimal amount of a good solvent (e.g., methanol, ethanol) and then slowly add a poor solvent (e.g., water, hexanes) until turbidity is observed. Allow the solution to stand, or cool it, to promote crystal growth.

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

C. Advanced Chromatographic Techniques:

  • Reverse-Phase Chromatography: If the compound is too polar for normal-phase silica gel chromatography, consider using reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase.

  • Alternative Adsorbents: Alumina (neutral or basic) can sometimes provide different selectivity compared to silica gel and may be effective for separating impurities.

III. Frequently Asked Questions (FAQs)

Q1: How critical is the quality of the hydrazine hydrate if I am synthesizing my own aminopyrazole precursor?

A1: The quality of hydrazine hydrate is extremely important. It can degrade over time, and impurities can lead to low yields and the formation of byproducts in the subsequent pyrazole synthesis.[6] It is recommended to use fresh, high-purity hydrazine hydrate and to store it properly.

Q2: Can I use microwave irradiation to speed up the reaction?

A2: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of pyrazolo[3,4-b]pyridines and can significantly reduce reaction times.[3] However, it is important to carefully optimize the temperature and time to avoid decomposition of the starting materials or product.

Q3: What are the best methods for characterizing the final product?

A3: A combination of spectroscopic methods should be used to confirm the structure and purity of your 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

  • ¹H and ¹³C NMR: These will confirm the chemical structure and the regiochemistry of the product.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups.

  • Elemental Analysis: This provides the elemental composition of the compound.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Hydrazine and its derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. High-temperature reactions should be conducted with care, and appropriate shielding should be used. Always consult the Safety Data Sheet (SDS) for all reagents before use.

IV. Detailed Experimental Protocol

Synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

This protocol is a general guideline and may require optimization for your specific laboratory conditions and reagent purity.

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,5-diaminopyrazole (1.0 eq).

    • Add a suitable solvent, such as glacial acetic acid or ethanol.

    • Add ethyl acetoacetate (1.1 eq).

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 4-16 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If using acetic acid as the solvent, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.[11]

V. References

  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Retrieved from

  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. (2007). Retrieved from

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). PMC. Retrieved from

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. (2022). Chemical Methodologies. Retrieved from

  • Georgiou, M., et al. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. Retrieved from

  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation. Retrieved from

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. (2025). Preprints.org. Retrieved from

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low conversion rates in pyrazole synthesis. Retrieved from

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). Retrieved from

  • Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. (n.d.). ResearchGate. Retrieved from

  • Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. (2018). arkat usa. Retrieved from

  • Georgiou, M., et al. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PubMed. Retrieved from

  • BenchChem. (n.d.). Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols. Retrieved from

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (n.d.). Retrieved from

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Retrieved from

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI. Retrieved from

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. Retrieved from

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). DAU. Retrieved from

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC. Retrieved from

  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from

  • Hassanzadeh-Afruzi, F., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing. Retrieved from

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). MDPI. Retrieved from

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. (2022). PMC. Retrieved from

  • Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings thereto. (n.d.). Enamine. Retrieved from

Sources

Troubleshooting cyclization failures in pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to overcome synthetic hurdles and achieve your research objectives.

The pyrazolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] However, its synthesis can present several challenges, from low yields and unexpected side products to difficulties in purification. This guide will walk you through common issues and provide actionable solutions based on established chemical principles and literature precedents.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield in Cyclization Reactions

Question: I am attempting to synthesize a pyrazolo[3,4-b]pyridine derivative via a common route (e.g., condensation of an aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone), but I am observing very low yield or no desired product. What are the potential causes, and how can I troubleshoot this?

Answer: Low or non-existent yields in pyrazolo[3,4-b]pyridine synthesis are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial.

1. Purity of Starting Materials

The purity of your reactants, especially the aminopyrazole, is paramount.[4] Impurities can act as catalyst poisons or participate in side reactions, consuming your starting materials and complicating the reaction mixture.

  • Recommendation:

    • Ensure all starting materials are of high purity. Verify their identity and purity by NMR, LC-MS, or melting point analysis.

    • If necessary, purify your starting materials before use. Common purification techniques include recrystallization for solids and distillation or column chromatography for liquids.

2. Reaction Conditions

The choice of solvent, catalyst, temperature, and reaction time are all critical parameters that can significantly influence the outcome of the cyclization.

  • Solvent Effects: The solvent must be able to dissolve the reactants to a reasonable extent and should be inert under the reaction conditions.

    • Common Solvents: Acetic acid is a widely used solvent for the condensation of aminopyrazoles with 1,3-dicarbonyls.[5] For reactions involving α,β-unsaturated ketones, a mixture of ethanol and DMF has been found to be effective.[2] In some cases, solvent-free conditions at elevated temperatures have also been successful.[6]

    • Troubleshooting: If solubility is an issue, consider screening a range of solvents with varying polarities.

  • Catalyst Selection and Loading: Many pyrazolo[3,4-b]pyridine syntheses are acid-catalyzed. The choice and concentration of the acid can be critical.

    • Common Catalysts: Acetic acid often serves as both the solvent and catalyst.[5] Lewis acids such as ZrCl₄ have also been shown to be effective, particularly in condensations with α,β-unsaturated ketones.[2] For some multicomponent reactions, catalysts like copper(II) acetylacetonate have been employed to achieve high yields.[7]

    • Troubleshooting: If your reaction is sluggish, consider screening different acid catalysts (e.g., p-toluenesulfonic acid, hydrochloric acid) or Lewis acids. Optimize the catalyst loading; too much or too little can be detrimental.

  • Reaction Temperature and Time: These parameters are often interdependent.

    • General Guidance: While some syntheses proceed at room temperature, many require heating to overcome the activation energy barrier for cyclization.[4][8] Refluxing in a suitable solvent is a common practice.

    • Monitoring is Key: It is essential to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.

3. Reaction Mechanism and Regioselectivity

Understanding the reaction mechanism is crucial for troubleshooting. For instance, when using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a common problem.[5][6]

  • The Challenge of Regioselectivity: The reaction can proceed via two different pathways, leading to a mixture of pyrazolo[3,4-b]pyridine isomers. The ratio of these isomers is influenced by the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound.[5][6]

  • Strategies to Control Regioselectivity:

    • Use of Symmetric Starting Materials: The simplest way to avoid regioselectivity issues is to use symmetrical 1,3-dicarbonyl compounds.

    • Exploiting Electronic Differences: If an unsymmetrical dicarbonyl must be used, choose one with significant electronic differences between the two carbonyl groups to favor the formation of a single regioisomer. For example, using 1,1,1-trifluoropentane-2,4-dione results in the preferential formation of the isomer where the trifluoromethyl group is at the 4-position of the pyrazolo[3,4-b]pyridine ring.[5][6]

    • Three-Component Reactions: In some cases, a three-component reaction of an aminopyrazole, an aldehyde, and a ketone can provide a single regioisomer with high yield.[5][6]

Issue 2: Formation of an Unexpected Side Product or No Reaction with Certain Substrates

Question: My reaction is producing an unexpected side product, or it fails to proceed with a specific substrate. What could be the issue?

Answer: The formation of unexpected products or the failure of a reaction with certain substrates often points to issues with substrate reactivity or the reaction conditions favoring an alternative pathway.

1. Stereochemistry of Starting Materials

In some synthetic routes, the stereochemistry of the starting materials can be critical. For example, in the synthesis of pyrazolo[3,4-b]pyridines from 3-acylpyridine N-oxide tosylhydrazones, it has been reported that (Z)-hydrazones cyclize readily, while the corresponding (E)-hydrazones fail to react under the same conditions.[8]

  • Recommendation: If your synthesis involves stereoisomers, ensure you have the correct isomer for the desired reaction. Characterize your starting materials thoroughly using techniques like NMR to confirm their stereochemistry.

2. Competing Reaction Pathways

Depending on the reactants and conditions, alternative reaction pathways may compete with the desired cyclization. For example, in some cycloaddition reactions, polymerization of the reactants can occur, especially under microwave irradiation.[9]

  • Troubleshooting:

    • Modify Reaction Conditions: Lowering the reaction temperature or changing the solvent may disfavor the side reaction.

    • Protecting Groups: If a reactive functional group on your substrate is interfering with the reaction, consider using a protecting group strategy.

Issue 3: Difficulty in Product Purification

Question: I have successfully formed the desired pyrazolo[3,4-b]pyridine, but I am struggling to purify it from the reaction mixture. What are the best practices for purification?

Answer: Purification of pyrazolo[3,4-b]pyridine derivatives can be challenging due to their often polar nature and the presence of closely related byproducts or regioisomers.

1. Work-up Procedure

A proper aqueous work-up is the first and a crucial step to remove inorganic salts, catalysts, and highly polar impurities.

  • Standard Procedure: After the reaction is complete, the mixture is typically concentrated, and the residue is partitioned between an organic solvent (e.g., chloroform, ethyl acetate) and water.[2] The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated.

2. Column Chromatography

Flash column chromatography is the most common method for purifying pyrazolo[3,4-b]pyridine derivatives.[4][10]

  • Stationary Phase: Silica gel is the most widely used stationary phase.[4]

  • Mobile Phase Selection: A systematic approach to eluent selection is recommended.

    • Start with a non-polar solvent like hexane or cyclohexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[4][10]

    • For highly polar compounds, a solvent system containing a small percentage of methanol in dichloromethane or chloroform might be necessary.

    • If you are trying to separate regioisomers with very similar polarities, consider using a different stationary phase, such as alumina, or exploring preparative HPLC.[11]

3. Recrystallization

If the product is a solid, recrystallization can be a highly effective purification method, especially for removing small amounts of impurities.

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of pyrazolo[3,4-b]pyridines include ethanol, ethyl acetate, or mixtures of solvents like ethyl acetate/n-pentane.[10]

Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol is adapted from a literature procedure for the synthesis of pyrazolo[3,4-b]pyridines via the condensation of an α,β-unsaturated ketone with 5-amino-1-phenylpyrazole using a Lewis acid catalyst.[2]

Materials:

  • α,β-unsaturated ketone (0.5 mmol)

  • 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)

  • Zirconium(IV) chloride (ZrCl₄) (0.15 mmol, 35 mg)

  • Ethanol (EtOH) (0.5 mL)

  • N,N-Dimethylformamide (DMF) (0.5 mL)

  • Chloroform (CHCl₃)

  • Water

Procedure:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 5-10 minutes.

  • Add ZrCl₄ (0.15 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate it in vacuo.

  • To the residue, add CHCl₃ and water.

  • Separate the two phases and wash the aqueous phase twice with CHCl₃.

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization of reaction conditions for a formal [3+3] cycloaddition to synthesize a pyrazolo[3,4-b]pyridine derivative, highlighting the significant impact of solvent and catalyst choice on product yield.[7]

EntryCatalyst (equiv.)SolventTemperatureTime (h)Yield (%)
1-AcetonitrileReflux-20
2-MethanolReflux-No product
3-EthanolReflux-No product
4-BenzeneReflux-40
5Cu(II) acetylacetonate (0.1)CHCl₃Room Temp4894
6Cu(II) acetylacetonate (0.5)CHCl₃Room Temp1094
7Cu(II) acetylacetonate (0.5)TolueneRoom Temp-68
8Cu(II) acetylacetonate (0.5)CH₂Cl₂Room Temp-85
9Cu(II) acetylacetonate (0.5)THFRoom Temp-30
10Cu(II) acetylacetonate (0.5)DichloroethaneRoom Temp-52

Visualizing the Process

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in pyrazolo[3,4-b]pyridine synthesis.

TroubleshootingWorkflow start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity purify Purify Starting Materials check_purity->purify Impurities Detected? optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions No purify->optimize_conditions Yes screen_solvents Screen Solvents optimize_conditions->screen_solvents screen_catalysts Screen Catalysts screen_solvents->screen_catalysts optimize_temp_time Optimize Temperature & Time screen_catalysts->optimize_temp_time monitor_reaction Monitor Reaction (TLC/LC-MS) optimize_temp_time->monitor_reaction check_regio Consider Regioselectivity Issues monitor_reaction->check_regio successful_synthesis Successful Synthesis monitor_reaction->successful_synthesis Reaction Complete modify_sm Modify Starting Materials (if applicable) check_regio->modify_sm Regioisomers Observed? check_regio->successful_synthesis No modify_sm->optimize_conditions Yes

Caption: A step-by-step workflow for troubleshooting low product yields.

Common Synthetic Routes to Pyrazolo[3,4-b]pyridines

This diagram outlines some of the common synthetic strategies employed for the construction of the pyrazolo[3,4-b]pyridine scaffold.

SyntheticRoutes main_product Pyrazolo[3,4-b]pyridine sm1 5-Aminopyrazole + 1,3-Dicarbonyl sm1->main_product sm2 5-Aminopyrazole + α,β-Unsaturated Ketone sm2->main_product sm3 3-Acylpyridine N-oxide Tosylhydrazone sm3->main_product sm4 Three-Component Reaction (Aminopyrazole, Aldehyde, Ketone) sm4->main_product sm5 5-Aminopyrazole + Alkynyl Aldehyde sm5->main_product

Caption: Common starting materials for pyrazolo[3,4-b]pyridine synthesis.

References

Sources

Technical Support Center: Overcoming Solubility Issues of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay performance of multi-nitrogen heterocyclic compounds. 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a prime example of a "brick dust" molecule. Its planar pyrazolo-pyridine core, coupled with the primary amine and pyrazole NH, facilitates extensive intermolecular hydrogen bonding. This results in high crystal lattice energy and notoriously poor aqueous solubility. When diluted from a DMSO stock into an aqueous assay buffer, the sudden shift in solvent polarity often causes the compound to rapidly nucleate and precipitate. This leads to underestimated biological activity, variable dose-response curves, and false negatives.

This guide provides a mechanistic, self-validating approach to troubleshooting and resolving these solubility bottlenecks.

Diagnostic Formulation Workflow

Before altering your assay biology, use the following decision matrix to identify the root cause of the solubility failure.

SolubilityWorkflow Start Compound Precipitation in Assay Buffer CheckStock Is 10-50 mM DMSO Stock Fully Dissolved? Start->CheckStock OptStock Optimize Stock: Sonication, Fresh DMSO, or lower concentration CheckStock->OptStock No CheckDMSO Is final assay DMSO concentration > 0.5%? CheckStock->CheckDMSO Yes ReduceDMSO Reduce DMSO limit. Apply HP-β-CD or Tween-20/Triton X-100 CheckDMSO->ReduceDMSO Yes CheckPH Is buffer pH > pKa of the pyridine ring? CheckDMSO->CheckPH No AdjustPH Lower pH slightly (e.g., pH 6.0-6.5) if assay permits CheckPH->AdjustPH Yes Nano Consider Nanomilling or Amorphous Dispersion CheckPH->Nano No

Decision matrix for troubleshooting 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does my compound crash out immediately upon addition to the assay buffer, even though it was fully dissolved in DMSO? A1: This is a classic case of exceeding the kinetic solubility limit. While Dimethyl sulfoxide (DMSO) is an excellent aprotic solvent that disrupts the hydrogen bond network of the pyrazolo[3,4-b]pyridine core, diluting this stock into a predominantly aqueous buffer forces the compound back into a high-polarity environment. If the final concentration exceeds the compound's intrinsic aqueous solubility, it will "crash out" of solution[1]. The key is to manage the transition state by either altering the buffer environment or keeping the final concentration strictly below the thermodynamic solubility limit.

Q2: What is the maximum concentration of DMSO I can use to keep the compound soluble without ruining my cell-based assay? A2: While increasing DMSO concentration improves compound solubility, it introduces severe solvent effects that can confound your data. For most mammalian cell lines, the final DMSO concentration must be kept below 0.1% (v/v) to ensure minimal effects on cellular behavior, though some robust immortalized lines may tolerate up to 0.5%[2]. Concentrations above 1% are universally toxic, dissolving cell membranes and inducing apoptosis[3]. Primary cells are even more sensitive and require DMSO levels below 0.1%[3]. If your compound requires >0.5% DMSO to stay in solution, you must pivot to alternative formulation strategies.

Q3: How does pH affect the solubility of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine? A3: Because this compound contains a basic pyridine nitrogen and a primary amine, its solubility is highly pH-dependent. Lowering the buffer pH (e.g., from 7.4 to 6.0) can protonate these basic centers, converting the molecule into an ionized salt form, which dramatically increases aqueous solubility[1]. However, you must empirically verify that your target enzyme or cell line remains viable and physiologically active at this lower pH.

Q4: Can I use complexing agents or surfactants instead of DMSO? A4: Yes. Cyclodextrins (such as Hydroxypropyl-β-cyclodextrin, HP-β-CD) are predominantly used as complexing agents to encapsulate the hydrophobic core of the pyrazolo-pyridine, shielding it from the aqueous environment and enhancing bioavailability without the cytotoxicity associated with high DMSO[4]. Non-ionic surfactants (e.g., Tween-20, Triton X-100) can also be used to form micelles that solubilize the compound[1]. However, surfactants must be titrated carefully, as they can denature assay proteins or disrupt lipid bilayers in cell-based assays.

Self-Validating Experimental Protocols

To ensure scientific integrity, never assume a compound is in solution just because the liquid looks clear to the naked eye. Micro-precipitates scatter light, interfere with fluorescence/absorbance readouts, and lead to inaccurate dosing. Every protocol must validate its own success.

Protocol 1: Preparation and Validation of High-Concentration Stock Solutions

Causality: If your initial DMSO stock contains invisible micro-particulates, your actual concentration is lower than your theoretical concentration. This leads to a massive underestimation of compound potency (false negatives).

  • Weighing & Solvation: Accurately weigh the 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine powder into an amber glass vial to prevent potential photolytic degradation. Add anhydrous, high-purity DMSO to achieve a target concentration of 10 mM.

  • Agitation: Vortex vigorously for 2 minutes. If the compound does not fully dissolve, place the vial in a sonicating water bath at room temperature for 10 minutes[1]. Avoid excessive heating, which can artificially inflate solubility until the solution cools back to room temperature.

  • Self-Validation (Centrifugation): Centrifuge the stock solution at 10,000 x g for 10 minutes to pellet any undissolved micro-particulates.

  • Quantification: Carefully aspirate the supernatant. Dilute an aliquot 1:1000 in mobile phase and quantify via LC-MS or UV-Vis against a known standard curve. Only proceed if the measured concentration matches the theoretical 10 mM.

Protocol 2: Kinetic Solubility Screening via Nephelometry

Causality: Visual inspection is insufficient for detecting precipitation in 96-well or 384-well plates. Nephelometry measures light scatter, which is a direct physical consequence of particle nucleation, providing an objective limit of solubility.

  • Serial Dilution: Prepare a 100x serial dilution of the validated compound stock in 100% DMSO.

  • Buffer Spiking: Transfer 1 µL of each DMSO dilution into 99 µL of the target assay buffer (e.g., PBS, pH 7.4) in a 96-well clear-bottom plate. This ensures the final DMSO concentration remains constant at 1%.

  • Incubation: Incubate the plate at the intended assay temperature (e.g., 37°C) for 2 hours to allow for thermodynamic equilibration.

  • Measurement: Read the plate using a nephelometer.

  • Analysis: Plot the light scatter signal against compound concentration. The concentration at which the signal sharply increases above the baseline (vehicle control) is your kinetic solubility limit. Do not dose your assay above this concentration.

Quantitative Formulation Strategies

The following table summarizes the quantitative limits and assay compatibility for various solubility enhancement strategies.

Formulation StrategyMechanism of ActionQuantitative Limit / RangeBiochemical Assay CompatibilityCell-Based Assay Compatibility
DMSO Solvent Disrupts crystal lattice H-bonding≤ 0.5% (v/v) final[2]ExcellentPoor to Moderate (Max 0.1% for primary cells[3])
pH Adjustment Protonates basic pyridine/amine[1]pH 5.5 - 6.5Moderate (Depends on enzyme pI)Poor (Disrupts physiological pH)
Cyclodextrins (HP-β-CD) Encapsulates hydrophobic core[4]1% - 5% (w/v)GoodGood (Low cytotoxicity)
Non-ionic Surfactants Micellar solubilization[1]0.01% - 0.1% (v/v)Moderate (May denature proteins)Poor (Disrupts cell membranes)
Nanomilling Increases surface area to volume ratio[4]Particle size < 200 nmPoor (Light scattering issues)Excellent (Mimics physiological uptake)

References[1] Title: Overcoming solubility issues of 3-Methyl-6-nitroquinoxalin-2(1H)-one in biological assays - Benchchem

Source: benchchem.com URL: 4] Title: Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability - Agno Pharma Source: agnopharma.com URL: 3] Title: DMSO usage in cell culture - LifeTein Source: lifetein.com URL: 2] Title: How to control for solvent effects (DMSO) in experiments - Benchchem Source: benchchem.com URL:

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Technical Support Center: Minimizing Side Reactions in 3-Amino Group Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of 3-amino group functionalization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in selectively modifying amino groups while preserving the integrity of their molecules. Here, we will delve into the causality behind common experimental pitfalls and provide field-proven insights to ensure the success of your synthetic strategies.

Introduction: The Challenge of Selective Amine Functionalization

The amino group is a cornerstone of chemical synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its nucleophilicity makes it a versatile handle for a wide array of chemical transformations. However, this reactivity also presents a significant challenge: how to selectively functionalize a target amino group without triggering unwanted side reactions with other sensitive functionalities within the same molecule.[1] This is where the strategic use of protecting groups becomes paramount.[][3][4]

A protecting group temporarily masks the reactivity of a functional group, allowing other transformations to occur elsewhere in the molecule.[5] The ideal protecting group is easily installed, stable under various reaction conditions, and can be removed cleanly and selectively without affecting other parts of the molecule.[3] The concept of "orthogonality" is crucial here; it refers to the use of multiple protecting groups that can be removed under distinct conditions (e.g., one is acid-labile, another is base-labile), allowing for precise, sequential modifications.[][3][5][6]

This guide will address common questions and troubleshooting scenarios related to the use of three of the most prevalent amine-protecting groups: Boc, Cbz, and Fmoc.

Troubleshooting Guide & FAQs

Section 1: Choosing the Right Protecting Group

The selection of an appropriate protecting group is the first and most critical decision in minimizing side reactions. This choice is dictated by the overall synthetic strategy and the stability of other functional groups in your molecule.

Q1: I have a molecule with both acid-sensitive and base-sensitive functional groups. Which protecting group should I use for my primary amine?

A1: This is a classic scenario where an orthogonal protecting group strategy is essential. The Carboxybenzyl (Cbz or Z) group is an excellent choice in this context.[7][8]

  • Why Cbz? The Cbz group is typically removed under neutral conditions via catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).[7][9][10][11] This method is exceptionally mild and will not affect most acid- or base-labile groups.[7]

  • Alternative Removal: While hydrogenation is the most common method, the Cbz group can also be removed under certain acidic conditions (e.g., HBr in acetic acid) or with some Lewis acids, offering flexibility if hydrogenation is not feasible due to the presence of other reducible groups like alkenes or alkynes.[10][12]

Section 2: Side Reactions with Boc Protection

The tert-Butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its ease of installation and removal with acid.[7][13] However, its deprotection can lead to specific side reactions.

Q2: After Boc deprotection with trifluoroacetic acid (TFA), my mass spectrometry results show unexpected adducts on sensitive residues like Tryptophan and Methionine. What is happening and how can I prevent it?

A2: This is a common issue arising from the generation of a reactive tert-butyl cation during the TFA-mediated cleavage of the Boc group.[14][15] This electrophilic carbocation can then alkylate nucleophilic side chains.[14]

  • Causality: The mechanism of Boc deprotection involves protonation of the carbamate oxygen by a strong acid like TFA, followed by the loss of the stable tert-butyl carbocation and subsequent decarboxylation to yield the free amine.[9][13]

  • Solution: The Use of Scavengers. To prevent unwanted alkylation, it is crucial to include "scavengers" in your TFA deprotection cocktail. Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with your peptide.[7]

Scavenger Target Residue(s) Typical Concentration in TFA
Triisopropylsilane (TIS)Trp, Met, Cys2.5 - 5%
1,2-Ethanedithiol (EDT)Trp, Met, Cys2.5%
ThioanisoleTrp5%
WaterGeneral2.5 - 5%

Experimental Protocol: Boc Deprotection with a Scavenger Cocktail

  • Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS.

  • Reaction: Add the cleavage cocktail to your Boc-protected compound.

  • Incubation: Gently agitate the mixture at room temperature for 1-2 hours.

  • Work-up: Remove the TFA under a stream of nitrogen and precipitate the deprotected product with cold diethyl ether.

Q3: I am observing incomplete Boc deprotection. What could be the cause?

A3: Incomplete deprotection can stem from several factors:

  • Insufficient Acid Strength or Time: Ensure you are using a sufficiently strong acid (TFA is standard) and allowing adequate reaction time.

  • Steric Hindrance: If the Boc-protected amine is in a sterically crowded environment, deprotection may be slower. Consider extending the reaction time or slightly increasing the temperature (use with caution).

  • Peptide Aggregation (for solid-phase synthesis): In solid-phase peptide synthesis (SPPS), peptide aggregation can hinder reagent access.[14] Using structure-disrupting solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can help.[14][16]

Section 3: Challenges with Fmoc Protection

The 9-Fluorenylmethoxycarbonyl (Fmoc) group is central to modern solid-phase peptide synthesis due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups.[] However, the basic conditions used for its removal can trigger side reactions.

Q4: During Fmoc-SPPS of a peptide containing an Asp-Gly sequence, I am seeing a significant impurity with the same mass as my target peptide. What is this side reaction?

A4: You are likely observing aspartimide formation. This is a notorious side reaction in Fmoc chemistry where the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a cyclic imide intermediate.[16][17][18] This intermediate can then be hydrolyzed to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide.[18]

  • Minimizing Aspartimide Formation:

    • Use of Additives: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.[16][17]

    • Alternative Bases: While piperidine is the standard, other bases like piperazine have been shown to cause less aspartimide formation in sensitive sequences.[17]

    • Backbone Protection: For particularly problematic sequences, using N-(2-hydroxy-4-methoxybenzyl) (Hmb) backbone protection on the amino acid following the aspartic acid can completely prevent this side reaction.[17]

Diagram: Aspartimide Formation Pathway

Aspartimide_Formation Asp-Gly_Peptide Asp(OR)-Gly Peptide Aspartimide Aspartimide Intermediate Asp-Gly_Peptide->Aspartimide Piperidine Alpha_Peptide α-Asp Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Asp Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis Piperidide Piperidide Adduct Aspartimide->Piperidide Piperidine Attack

Caption: Base-catalyzed aspartimide formation from an Asp-Gly sequence.

Q5: I am synthesizing a peptide with a C-terminal Cysteine and observing a side product with a mass increase of +51 Da. What is causing this?

A5: This is likely the formation of 3-(1-piperidinyl)alanine.[16] The basic conditions used for Fmoc deprotection can catalyze the elimination of the protected sulfhydryl group of the C-terminal cysteine, forming a dehydroalanine intermediate. Piperidine then adds to this intermediate via a Michael addition.[16]

  • Prevention: Using a sterically bulky protecting group on the cysteine side chain, such as the trityl (Trt) group, can help minimize this side reaction.[16]

Section 4: General Functionalization Strategies

Beyond protecting groups, the choice of coupling reagents and reaction conditions is critical for minimizing side reactions during the functionalization of the now-deprotected 3-amino group, for instance, in amide bond formation.

Q6: I am trying to form an amide bond, but the reaction is sluggish and I'm getting low yields. How can I improve this?

A6: Low yields in amide bond formation can be due to several factors.

  • Inefficient Coupling Reagent: For sterically hindered amino acids or during peptide aggregation, standard coupling reagents may be inefficient.[14] Switching to a more potent activating agent like HATU, HBTU, or HCTU can improve yields.[14]

  • Racemization: Racemization can be a significant side reaction, especially with certain amino acids.[14] Using coupling reagent combinations known for low racemization, such as DIC/Oxyma, is recommended.[14]

  • Excess Base: The use of excess base can promote racemization.[14] Consider using a weaker base like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIEA).[14]

Diagram: General Amide Bond Formation Workflow

Amide_Bond_Formation Carboxylic_Acid R-COOH Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, DIC/Oxyma) Coupling_Reagent->Activated_Ester Amide_Bond Amide Product Activated_Ester->Amide_Bond Amine R'-NH2 Amine->Amide_Bond

Caption: A simplified workflow for amide bond formation using a coupling reagent.

Q7: How can I achieve chemoselective acylation of a primary amine in the presence of a secondary amine or other nucleophiles like hydroxyl groups?

A7: Achieving chemoselectivity in such cases relies on exploiting the differences in nucleophilicity and steric hindrance between the functional groups.

  • Primary vs. Secondary Amines: Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, making them more reactive towards acylating agents like acyl chlorides.[19] By carefully controlling stoichiometry and reaction temperature, selective acylation of the primary amine can often be achieved.

  • Amines vs. Alcohols: While both are nucleophilic, amines are generally more potent nucleophiles than alcohols. Standard acylation conditions will typically favor N-acylation over O-acylation. However, with highly reactive acylating agents or in the presence of a strong base, O-acylation can become a competitive side reaction.[20] In such cases, protecting the hydroxyl group may be necessary.

  • pH Control: In aqueous media, the pH can be adjusted to selectively protonate the more basic amine, rendering it non-nucleophilic and allowing for the selective acylation of a less basic amine or another nucleophile.[21]

Conclusion: A Strategic Approach to Amine Functionalization

Minimizing side reactions in 3-amino group functionalization is not about finding a single "magic bullet" solution. Instead, it requires a thoughtful and strategic approach grounded in a solid understanding of reaction mechanisms and the principles of chemical reactivity. By carefully selecting orthogonal protecting groups, anticipating potential side reactions during deprotection, and optimizing coupling conditions, researchers can navigate the complexities of amine functionalization with greater success and efficiency.

References

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]

  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
  • Cudic, M. (2016). Protecting Groups in Peptide Synthesis. In Peptide Synthesis. Springer Nature. [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • BenchChem. (n.d.). The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Das, B., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(i), 55-63. [Link]

  • Packman, L. C. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Research. [Link]

  • Laduron, F., et al. (2005). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development, 9(1), 102-105. [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 135-152. [Link]

  • Save My Exams. (2025, January 4). Reactions of Amides. Save My Exams. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Bode, J. W., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826-1829. [Link]

  • AAPPTec. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • Linscheid, M. W., et al. (2007). Selective acylation of primary amines in peptides and proteins. Analytical and Bioanalytical Chemistry, 389(5), 1633-1639. [Link]

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride.
  • Stephenson, C. R. J., & Beatty, J. W. (2015). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of Chemical Research, 48(6), 1708-1721. [Link]

  • Seidel, D. (2013). C–H Functionalization of Amines via Alkene-Derived Nucleophiles through Cooperative Action of Chiral and Achiral Lewis Acid Catalysts: Applications in Enantioselective Synthesis. Accounts of Chemical Research, 46(11), 2565-2577. [Link]

  • Naimi-Jamal, M. R., et al. (2021). Chemoselective protection of hydroxyl and amine functional groups catalysed by MOFs. ResearchGate. [Link]

  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 224-230. [Link]

  • Study.com. (n.d.). Amides Reactions. Study.com. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Chou, C. T., & Ye, Z. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1788-1793. [Link]

  • Ali, I., et al. (2022). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. Molecules, 27(3), 693. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Chem Channel. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • Lin, S., et al. (2021). Controlling One- or Two-Electron Oxidation for Selective Amine Functionalization by Alternating Current Frequency. ChemRxiv. [Link]

  • Calleja, G., et al. (2011). Influence of Drying Conditions on Amine-Functionalized SBA15 as Adsorbent of CO2. Industrial & Engineering Chemistry Research, 50(15), 9065-9073. [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. ResearchGate. [Link]

  • Gómez-Álvarez, P., et al. (2021). Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study. Frontiers in Chemistry, 8, 614639. [Link]

  • da Silva, J. C., et al. (2024). Effect of Temperature on CO2 Adsorption onto Amine-Functionalized KIT-6 Adsorbents. Journal of the Brazilian Chemical Society, 35, e20230303. [Link]

  • Sayari, A., & Belmabkhout, Y. (2008). New Insights into the Interactions of CO2 with Amine-Functionalized Silica. Industrial & Engineering Chemistry Research, 47(24), 9639-9645. [Link]

Sources

Optimizing reaction temperature for pyrazolo[3,4-b]pyridine formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is engineered for researchers and drug development professionals focusing on the synthesis of pyrazolo[3,4-b]pyridines—a privileged scaffold with profound biological activities[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will dissect the thermodynamic and kinetic principles that govern pyrazolo[3,4-b]pyridine annulation, providing you with field-proven, self-validating protocols to optimize your reaction temperatures.

Mechanistic Causality: The Role of Temperature in Annulation

The formation of the pyrazolo[3,4-b]pyridine core typically involves the annulation of a pyridine ring onto a preformed 5-aminopyrazole using an electrophilic partner (e.g., an α,β-unsaturated ketone or a 1,3-dicarbonyl compound)[1].

This reaction is rarely a concerted process; it is a sequential cascade. The initial step—a nucleophilic attack (often a Michael-type addition)—is kinetically favored and occurs readily at lower temperatures. However, the subsequent intramolecular cyclization and dehydration/oxidation steps present a higher thermodynamic barrier[1].

If the reaction temperature is too low, the system becomes kinetically trapped at the acyclic intermediate stage[2]. Conversely, excessive thermal energy can lead to the degradation of sensitive functional groups or a complete loss of regiocontrol when using unsymmetrical biselectrophiles[1]. Temperature is not just a reaction parameter here; it is the mechanistic switch that dictates the fate of your intermediate.

Pathway A 5-Aminopyrazole + Electrophilic Partner B Condensation Intermediate (e.g., Michael Adduct) A->B Nucleophilic Attack C Sub-optimal (<40°C) Incomplete Cyclization B->C Kinetic Trap D Optimal (40-100°C) Pyrazolo[3,4-b]pyridine B->D Thermodynamic Cyclization E Excessive (>120°C) Thermal Degradation B->E Side Reactions

Fig 1. Temperature-dependent mechanistic bifurcations in pyrazolo[3,4-b]pyridine synthesis.

Quantitative Optimization Data

The optimal temperature is highly dependent on your chosen solvent system and catalyst. Below is a synthesized data table comparing temperature effects across various validated literature methodologies.

Reaction SystemSolventCatalystTemp (°C)Yield (%)Mechanistic Observation
Multicomponent (Microwave)[2]WaterNone3056Kinetically trapped intermediate.
Multicomponent (Microwave)[2]WaterNone4089Optimal thermodynamic cyclization.
Multicomponent (Microwave)[2]WaterNone5089No improvement; risk of hydrolysis.
5-Aminopyrazole + Alkynyl Aldehyde[3]DMAcAg(CF₃CO₂) / TfOH100HighHigh temp required for C≡C activation.
Pyranopyrazole + Aniline[4]EthanolAC-SO₃H25 (RT)83High-activity catalyst lowers activation energy.

Validated Experimental Protocol: Temperature-Controlled Annulation

To ensure reproducibility, the following protocol adapts a green, aqueous multicomponent approach[2]. This method is designed as a self-validating system , meaning analytical checkpoints are built directly into the workflow to confirm that the thermodynamic barrier has been successfully breached.

Objective: Synthesis of pyrazolo[3,4-b]pyridine derivatives via a 40°C optimized aqueous system.

  • Step 1: Substrate Solvation & Mixing Combine 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq), cyano ethylacetate (1.0 eq), substituted benzaldehyde (1.0 eq), and ammonium acetate (1.0 eq) in distilled water[2]. Causality: Water enhances the solubility of specific transition states and facilitates hydrogen bonding, which pre-organizes the substrates for the initial nucleophilic attack[2].

  • Step 2: Precision Heating Gradually heat the reaction mixture to exactly 40°C under microwave irradiation or conventional stirring. Causality: As demonstrated in optimization studies, 40°C provides the precise thermal energy required to push the acyclic intermediate through the cyclization barrier. Exceeding 40°C in this specific aqueous system yields no further conversion and risks hydrolytic side reactions[2].

  • Step 3: In-Process Validation (TLC & NMR) Monitor the reaction via TLC. The disappearance of the starting materials will occur first, forming an intermediate spot. Maintain 40°C until this intermediate spot fully converts to the final product. Self-Validation Check: Extract an aliquot for rapid ¹H NMR. The successful formation of the pyrazolo[3,4-b]pyridine ring is definitively validated by the disappearance of the acyclic amine protons and the appearance of characteristic pyridine/pyrazole chemical shifts (e.g., singlets corresponding to H-3 and H-5 at approximately δ 7.2–8.5 ppm)[5].

  • Step 4: Isolation Cool the mixture to room temperature. The target compound will precipitate. Filter, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol) to achieve >85% yield[2].

Troubleshooting Guides & FAQs

Q: My reaction stalls at the intermediate stage, yielding less than 60% of the final product. Should I switch to refluxing conditions? A: Not immediately. While refluxing in solvents like ethanol is a traditional approach[1], excessive heat may cause decomposition of your specific substituents. First, verify your exact temperature. In aqueous multicomponent reactions, increasing the temperature by just 10°C (from 30°C to 40°C) can boost yields from 56% to 89%[2]. Optimize incrementally before resorting to harsh refluxing.

Q: How does reaction temperature affect regioselectivity when using unsymmetrical 1,3-dicarbonyls? A: When using an unsymmetrical 1,3-dicarbonyl, the initial nucleophilic attack can occur at either carbonyl carbon, dictated by their relative electrophilicity[1]. High temperatures promote thermodynamic equilibration, which can sometimes override this kinetic regiocontrol, resulting in a mixture of regioisomers. If regioselectivity is poor, lower the reaction temperature and utilize a highly active catalyst to lock the reaction into the kinetically favored pathway.

Q: I am working with highly thermolabile functional groups. Can I synthesize pyrazolo[3,4-b]pyridines at room temperature? A: Yes. While thermal energy is typically required for ring closure, you can bypass this requirement by lowering the activation energy through specialized catalysis or alternative substrates. For example:

  • Using an amorphous carbon-supported sulfonic acid (AC-SO₃H) catalyst in ethanol allows the sequential opening/closing cascade to proceed efficiently at room temperature (up to 83% yield)[4].

  • Alternatively, the cyclization of 3-acylpyridine N-oxide tosylhydrazones proceeds smoothly at room temperature without the need for harsh reagents[6].

Q: What if I am using a solvent-free system? Why are my yields low at 80°C? A: Solvent-free protocols (e.g., using liquid diethyl 2-(ethoxymethylene)malonate) generally require much higher temperatures—typically between 100°C and 160°C[1]. At 80°C, the system lacks both the solvent-mediated transition state stabilization and the brute thermal energy required to drive the elimination of water or ethanol. Ensure your substrates are thermally stable, and increase the temperature to the 100–110°C range[1].

References

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC, nih.gov. 6

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI, mdpi.com. 5

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - MDPI, mdpi.com. 3

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions - d-nb.info. 2

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - RSC Publishing, rsc.org. 4

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC, nih.gov. 1

Sources

Technical Support Center: Troubleshooting Regioisomeric Impurities in 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate pure pyrazolo[3,4-b]pyridine scaffolds. The synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is notoriously prone to regioisomerism. The ambiguous nucleophilicity of aminopyrazole precursors and the dual electrophilicity of unsymmetrical dicarbonyls often result in stubborn mixtures of 4-methyl and 6-methyl structural isomers, as well as N1/N2 tautomeric artifacts[1].

This guide is designed to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind regioisomer formation, provide self-validating analytical techniques, and outline robust, field-proven purification protocols.

Part 1: Mechanistic Origins of Regioisomerism

Understanding why regioisomers form is the first step in eliminating them. During the condensation of unsymmetrical 1,3-dicarbonyl compounds with 5-aminopyrazoles, the regioselectivity is dictated by the electronic and steric properties of the substituents[1]. The exocyclic amino group of the pyrazole will preferentially attack the most electrophilic carbonyl. If reaction conditions (temperature, solvent, catalyst) are not strictly controlled, competitive attack by the endocyclic ring nitrogen occurs, yielding the undesired 6-methyl regioisomer.

Mechanism SM Unsymmetrical Starting Materials Inter Condensation Intermediate SM->Inter PathA Exocyclic Amine Attack Inter->PathA Favored PathB Ring Nitrogen Attack Inter->PathB Unfavored Target 4-Methyl Isomer (Target) PathA->Target Impurity 6-Methyl Isomer (Impurity) PathB->Impurity

Mechanistic divergence leading to 4-methyl (target) and 6-methyl (impurity) regioisomers.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My reaction consistently produces a 70:30 mixture of regioisomers. How can I bias the synthesis toward the 4-methyl target? A1: Regioselectivity can be engineered through thermodynamic control and Lewis acid catalysis. By introducing a catalyst like ZrCl₄, the Lewis acid coordinates preferentially to the less sterically hindered, more electron-rich carbonyl of your intermediate. This directs the nucleophilic attack of the exocyclic amine, effectively locking the regiochemistry[1]. Furthermore, recent advancements demonstrate that utilizing one-pot multicomponent reaction systems under solvent-free or highly controlled conditions can push regioselectivity to >90%[2].

Q2: Both regioisomers have identical masses. How can I definitively distinguish the 4-methyl target from the 6-methyl impurity or N-alkylated artifacts? A2: Relying solely on ¹H NMR is a common pitfall, as the aromatic protons often overlap. ¹³C NMR and 2D HMBC are the gold standards. The electronic environment of the pyrazolopyridine core causes distinct carbon shifts. For example, literature confirms that the C3 carbon in N1-substituted pyrazolo[3,4-b]pyridines is shifted downfield by approximately 8.7 ppm compared to the N2-isomer, while the C7a carbon shifts upfield[3]. To differentiate 4-methyl from 6-methyl, use HMBC to trace the ³J correlation from the methyl protons to the adjacent pyridine ring carbons (C3 vs. C5).

Q3: Flash chromatography isn't resolving my regioisomeric mixture effectively. The peaks are tailing and co-eluting. What is the mechanistic reason, and how do I fix it? A3: Pyrazolo[3,4-b]pyridines are highly polar and possess strong hydrogen-bond donor (N-H) and acceptor (C=N) sites. On standard bare silica gel, these molecules interact strongly with acidic silanol groups, causing severe peak tailing[1]. The Fix: You must disrupt this interaction by adding a basic modifier (e.g., 1–2% Triethylamine) to your mobile phase. The Et₃N competitively binds and caps the acidic silanols, allowing your regioisomers to elute based purely on their subtle dipole differences, resulting in sharp, baseline-resolved peaks.

Part 3: Diagnostic & Purification Workflow

Workflow Crude Crude Mixture NMR 13C NMR / HMBC Crude->NMR Decision Impurity > 15%? NMR->Decision Chroma Flash Chromatography (Add 1% Et3N) Decision->Chroma Yes Cryst Fractional Crystallization (EtOH/H2O) Decision->Cryst No Chroma->Cryst Polish Pure Pure Target Compound Cryst->Pure

Diagnostic and purification workflow for isolating the target 4-methyl regioisomer.

Quantitative Data Summary

To aid in your analytical validation and separation strategy, reference the physicochemical data below:

Property4-Methyl Isomer (Target)6-Methyl Isomer (Impurity)N2-Substituted Artifact
¹³C NMR (C3 shift) ~142.5 ppm~141.0 ppmShifted upfield by ~8.7 ppm[3]
¹H NMR (Methyl shift) ~2.5 ppm (s, 3H)~2.7 ppm (s, 3H)N/A
TLC R_f (Hex/EtOAc 1:2) 0.350.420.60
Solubility (EtOH, 25°C) 12 mg/mL28 mg/mL>50 mg/mL
Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to subsequent steps without confirming the in-process control metrics.

Protocol A: Regioselective Synthesis Optimization

Causality: Utilizing a Lewis acid catalyst coordinates the dicarbonyl intermediate, thermodynamically favoring the 4-methyl cyclization pathway.

  • Preparation: In a flame-dried Schlenk flask under inert N₂ atmosphere, dissolve the unsymmetrical 1,3-dicarbonyl precursor (1.0 eq) in anhydrous DMF (0.5 M).

  • Catalyst Addition: Add ZrCl₄ (0.15 eq). Stir at 25 °C for 15 minutes to allow the Lewis acid to coordinate with the carbonyl oxygens.

  • Amine Addition: Dropwise, add a solution of the 5-aminopyrazole derivative (1.0 eq) in anhydrous EtOH.

  • Cyclization: Heat the reaction mixture to 95 °C and stir vigorously for 16 hours.

  • In-Process Control: Monitor via TLC (UV 254 nm). The aromatic pyrazolo[3,4-b]pyridine core will appear as a dark spot under short-wave UV[1]. Ensure complete consumption of the starting aminopyrazole.

  • Quench: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Two-Tier Purification (Chromatography + Crystallization)

Causality: Chromatography with a basic modifier resolves the bulk regioisomers by suppressing silanol hydrogen-bonding. Subsequent fractional crystallization exploits the lower solubility of the 4-methyl isomer to achieve >99% purity.

  • Column Preparation: Slurry-pack a flash chromatography column using silica gel (230-400 mesh).

  • Mobile Phase Equilibration: Prepare an eluent system of Hexane:Ethyl Acetate (gradient from 3:1 to 1:2). Crucial Step: Add 1% (v/v) Triethylamine (Et₃N) to the mobile phase and flush 2 column volumes to cap the silica silanols.

  • Loading: Dry-load the crude mixture onto Celite and apply to the column.

  • Elution: Run the gradient. The 6-methyl impurity typically elutes slightly faster (R_f ~0.42) than the 4-methyl target (R_f ~0.35). Combine fractions containing the 4-methyl target and concentrate.

  • Fractional Crystallization: Dissolve the enriched 4-methyl product in a minimum volume of boiling Ethanol.

  • Polishing: Slowly add dropwise distilled water until the solution becomes slightly turbid. Allow the mixture to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator for 12 hours.

  • Validation: Filter the resulting crystals and analyze via ¹³C NMR. Confirm the absence of the upfield-shifted C3 carbon peak associated with N-positional impurities[3].

References[1] BenchChem. troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. benchchem.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnVJT4_kWr7M38W25BtLJICp73mHzIq6OyYFCjC7-1hsezm8bNYTsJsRKigqLu8wlN5Ra0FBjIDyUAHMHEFf8ybmaVNydv4CxMKyg6-loKZ2wA_AXrDgwkc-gVj_tP4kPi0njD-VE_CmmlMeOCuAjxFiMQDsHfwQe-0Ui1GmO-GceHd4xCpGGdvszs2-cBxPMEHhD_ROMalkH9SLM=[3] SciELO. New 1-hydroxy-1,1-bisphosphonates derived from 1H-pyrazolo[3,4-b]pyridine: synthesis and characterization. scielo.br. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcbNHH8QZ3C8bAjU4tuMVBDCGCTcLc--PSI2omhJsrz9Mv0eBCwDeLWv5wfC8GsDymP6CMk8-AwWlELQ_UQXgbAEb1O7bF2Uf_qkcaDvwdz8PhweJ-_vOuw4sY8odBT0piGe55Qb2JBTf2Nv1h6tLy35k5Ot0cemqqSro=[2] ResearchGate. One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion. researchgate.net. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECY3mIHhuNVp9FpLs0W6kZAZD_YjKRq2Ax6i_kQJu28HnPWFmeVvOM5g_2kGC6UMsmEH2zrGDv6qRxt4lnYH3TLx4yiUkNeUmAdm_GrC3qbCFE5hlfYK9M9ODdO_PBU_OYIEH8qOdcUrfQLacSylc7PFDxyWPw6I9yU6mFsBw1FCu8juYrcUG7TDs2ayoSE2r1dmxuPVv_V7CiOUg4PRxq9nf-nMYyRNRzVVWlUs51BdNRLQxjfurw-f8sUp9NcRljE-CdFAOUK__GXuTSm_dadQ==

Sources

Technical Support Center: Resolving Crystallization Difficulties for 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. As a member of the pyrazolopyridine class of heterocyclic compounds, its unique structural features can present specific hurdles to obtaining high-quality crystals.[1] This document provides a structured, in-depth approach to troubleshooting common issues, moving from foundational knowledge in our FAQs to direct problem-solving in the Troubleshooting Guide and detailed methodologies in the Experimental Protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses proactive questions to build a foundational understanding of the compound's behavior and guide initial experimental design.

Q1: What are the key physicochemical properties of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine that I should consider for crystallization?

A1: Understanding the molecule's structure is paramount. Key features include:

  • Hydrogen Bonding: The presence of both hydrogen bond donors (the primary amine -NH2 and the pyrazole N-H) and multiple hydrogen bond acceptors (the pyrazole and pyridine ring nitrogens) makes hydrogen bonding a dominant intermolecular force. This suggests that solvents capable of hydrogen bonding (e.g., alcohols, water) will be highly interactive.[2]

  • Aromatic System: The fused pyrazolopyridine ring system is aromatic and planar, allowing for potential π-π stacking interactions. Solvents with aromatic character, like toluene, may promote favorable packing arrangements.

  • Polarity: The combination of the polar amine group and the heterocyclic rings results in a molecule of moderate to high polarity.

  • Tautomerism: The pyrazolo[3,4-b]pyridine core can exist in different tautomeric forms, although the 1H-tautomer is generally more stable.[1] Inconsistent tautomeric states in solution can hinder the formation of a uniform crystal lattice.

Q2: How should I select a suitable starting solvent for my initial crystallization attempts?

A2: The ideal crystallization solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at room or lower temperatures.[3] For 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a systematic screening approach is recommended.

Solvent Selection Strategy:

  • Start with Polar Protic Solvents: Given the molecule's hydrogen bonding capabilities, begin with solvents like ethanol, isopropanol, or methanol.[4] These are often effective for pyrazole derivatives.

  • Test Polar Aprotic Solvents: Solvents like acetone or ethyl acetate can also be effective and are less likely to be incorporated into the crystal lattice than highly volatile solvents like DCM.[2]

  • Consider a Mixed-Solvent System: If the compound is too soluble in one solvent (e.g., ethanol) and poorly soluble in another (e.g., water or hexane), a mixed-solvent system is an excellent strategy.[4] You dissolve the compound in a minimal amount of the "good" hot solvent and titrate with the "poor" solvent (anti-solvent) until turbidity appears.

Q3: My compound is "oiling out" instead of forming crystals. What is happening and how can I prevent it?

A3: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point (in that specific solvent system).[5]

Common Causes and Preventative Measures:

  • Excessive Supersaturation: The solution is too concentrated, or it was cooled too quickly.

    • Solution: Re-heat the solution to re-dissolve the oil, add a small amount (10-20%) of additional solvent to lower the saturation point, and allow it to cool much more slowly.[5]

  • Presence of Impurities: Impurities can depress the melting point and interfere with lattice formation.

    • Solution: Consider an additional purification step (e.g., flash chromatography) before attempting recrystallization.

Q4: Can forming a salt of the amine group help with crystallization?

A4: Yes, this is an excellent advanced strategy for recalcitrant compounds. The free amine group can be protonated with an acid (e.g., HCl, H2SO4, or an organic acid like oxalic acid) to form a salt.[6] Salts often exhibit very different solubility profiles and form stronger, more ordered crystal lattices due to ionic interactions and enhanced hydrogen bonding.[2][7]

Section 2: Troubleshooting Guide

This guide provides direct solutions to problems encountered during the crystallization process.

Issue 1: No Crystal Formation After Cooling

You have dissolved your compound in a hot solvent and allowed it to cool, but the solution remains clear. This indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.

G start No Crystals Formed (Clear Solution) supersaturation Is the solution sufficiently supersaturated? start->supersaturation induce Induce Nucleation supersaturation->induce No increase Increase Supersaturation supersaturation->increase Yes, but still no crystals scratch 1. Scratch inner surface of the flask with a glass rod. induce->scratch seed 2. Add a seed crystal (if available). induce->seed reassess Reassess Experiment induce->reassess Fails end Crystals Formed scratch->end seed->end evaporate 1. Allow slow evaporation of the solvent. increase->evaporate cool 2. Cool solution to a lower temperature (ice bath). increase->cool increase->reassess Fails evaporate->end cool->end solvent_choice Initial solvent choice may be poor. (Compound is too soluble). reassess->solvent_choice concentration Initial concentration may be too low. (Too much solvent was used). reassess->concentration

Issue 2: The Compound Precipitates as a Fine Powder or Very Small Needles

This outcome suggests that the rate of nucleation significantly exceeded the rate of crystal growth.[8] This happens when supersaturation is achieved too rapidly, causing a massive number of small crystals to "crash out" of the solution simultaneously.

Solutions:

  • Reduce the Cooling Rate: Slow cooling is the most critical factor for growing larger crystals.[8] Insulate the flask with glass wool or place it within a larger beaker to slow heat transfer.

  • Increase the Solvent Volume: Re-dissolve the powder in the mother liquor by heating, then add a small excess (5-10%) of the hot solvent.[8] This slightly reduces the level of supersaturation, favoring slower growth on existing nuclei over the formation of new ones.

  • Use a Solvent System with Higher Solubility: Choose a solvent in which the compound is slightly more soluble at room temperature. This will slow the rate at which supersaturation is achieved upon cooling.

Issue 3: The Final Crystal Yield is Unacceptably Low

A low yield can be attributed to several factors. Systematically check the following possibilities.

G start Low Crystal Yield check_solvent Was too much hot solvent used initially? start->check_solvent check_cooling Was the solution cooled completely? check_solvent->check_cooling No action_solvent Yes: Significant product remains in the mother liquor. Solution: Concentrate mother liquor to obtain a second crop. check_solvent->action_solvent Yes check_filtration Was filtration performed while the solution was warm? check_cooling->check_filtration Yes action_cooling No: Incomplete precipitation. Solution: Cool further in an ice bath or refrigerator. check_cooling->action_cooling No action_filtration Yes: Premature filtration. Solution: Ensure solution is thoroughly cooled before isolating crystals. check_filtration->action_filtration Yes end_ok Yield Optimized check_filtration->end_ok No action_solvent->end_ok action_cooling->end_ok action_filtration->end_ok

Section 3: Experimental Protocols

These protocols provide step-by-step guidance for common and effective crystallization techniques. Always use clean glassware to avoid unintentional nucleation sites.[2]

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.

  • Achieve Saturation: Continue to add the solvent in small portions until the compound just dissolves completely. It is critical to use the minimum amount of hot solvent required.[3]

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization

This method is ideal when the compound is highly soluble in one solvent and poorly soluble in another.[4]

  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol, acetone).

  • Anti-Solvent Addition: While stirring the hot solution, add the "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes faintly and persistently turbid.

  • Clarification: Add 1-2 drops of the hot "good" solvent until the solution becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Cooling and Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol.

Protocol 3: Vapor Diffusion (for High-Quality Single Crystals)

This method is excellent for growing X-ray quality crystals from a very small amount of material.[2]

  • Preparation: Dissolve a few milligrams of the purified compound in a good solvent (e.g., 0.5 mL of methanol) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar (the "chamber"). Add a layer of the anti-solvent (e.g., 2-3 mL of diethyl ether) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the larger jar. The more volatile anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial, gradually decreasing the solubility of the compound and promoting slow crystal growth over several days.

Section 4: Data Reference Table

The selection of an appropriate solvent is the most critical step in the crystallization process. This table provides key properties of common solvents to aid in your selection.

SolventBoiling Point (°C)Polarity IndexDielectric ConstantNotes
Water100.010.280.1Strong H-bonding, good anti-solvent for less polar compounds.
Methanol64.75.132.7Polar protic, often a good starting point for pyrazoles.[9]
Ethanol78.44.324.5Similar to methanol but less volatile. A very common choice.[4][10]
Isopropanol82.63.919.9Good alternative to ethanol, slightly less polar.
Acetone56.05.120.7Polar aprotic, good "good" solvent. Can be volatile.
Ethyl Acetate77.14.46.0Medium polarity, often yields good quality crystals.
Tetrahydrofuran (THF)66.04.07.5Good solvent, but can form peroxides.
Toluene110.62.42.4Good for compounds with aromaticity (π-π stacking).
Hexane69.00.11.9Non-polar, classic anti-solvent for polar compounds.
(Data compiled from multiple sources, including)

References

  • Dau, D. (2022).
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • ChemicalBook. (n.d.). 1H-Pyrazolo[3,4-b]pyridin-3-amine.
  • PubChem. (n.d.). 1H-pyrazolo[3,4-b]pyridin-3-amine.
  • BenchChem. (2025). Troubleshooting Crystallization of Cassamedine: A Technical Support Guide.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Zhang, B., et al. (2024).
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  • Taylor, E. C., & Sheridan, J. B. (1980). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic field of drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, the pyrazolo[3,4-b]pyridine scaffold is of significant interest due to its prevalence in compounds with diverse biological activities.[1][2][3][4] This guide provides an in-depth, practical comparison of analytical techniques, centered on the comprehensive interpretation of the ¹H NMR spectrum of a key derivative: 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Our approach moves beyond a simple recitation of data. We will delve into the causal relationships between molecular structure and spectral output, offering insights grounded in years of field experience to empower your own structural analyses.

The Analytical Challenge: Unveiling the Structure

Confirming the identity and purity of a synthesized molecule like 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a multi-faceted challenge. While several analytical techniques can provide pieces of the puzzle, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the primary workhorse for detailed structural mapping in solution. Its ability to provide information on the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling is unparalleled for a routine, non-destructive technique.

However, relying solely on ¹H NMR can be limiting. Therefore, a robust analytical workflow involves a synergistic combination of methods.

Workflow for Structural Elucidation

G cluster_0 Initial Analysis cluster_1 Primary Structure Confirmation cluster_2 Advanced Confirmation Synthesis Synthesis LC-MS LC-MS Synthesis->LC-MS Purity & MW 1H_NMR 1H_NMR LC-MS->1H_NMR Detailed Proton Env. 13C_NMR 13C_NMR 1H_NMR->13C_NMR Carbon Skeleton 2D_NMR 2D_NMR 13C_NMR->2D_NMR Connectivity (COSY, HSQC, HMBC) FTIR FTIR 2D_NMR->FTIR Functional Groups Final_Structure Final_Structure FTIR->Final_Structure

Caption: A typical workflow for small molecule structure elucidation.

Interpreting the ¹H NMR Spectrum of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

The power of ¹H NMR lies in predicting and then verifying a spectral pattern. Based on the known effects of substituents on aromatic systems, we can anticipate the chemical shifts (δ), multiplicities, and integration values for each proton in our target molecule.[5][6][7]

Molecular Structure and Proton Assignments

Caption: Structure of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine with key protons labeled.

Predicted ¹H NMR Data

The following table summarizes the expected signals for the compound, typically recorded in a solvent like DMSO-d₆, which is excellent for observing exchangeable protons like those in NH and NH₂ groups.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift & Multiplicity
NH (Pyrazole) ~12.0 - 14.0Broad Singlet (br s)1HThe pyrazole N-H proton is acidic and involved in hydrogen bonding, leading to significant deshielding and a downfield shift.[7] Its signal is often broad due to quadrupole effects from the adjacent nitrogen and chemical exchange.
H6 (Pyridine) ~8.1 - 8.3Doublet (d)1HThis proton is ortho to the pyridine nitrogen, which is strongly electron-withdrawing, causing a significant downfield shift. It is coupled to H5, resulting in a doublet.
H5 (Pyridine) ~6.9 - 7.1Doublet (d)1HThis proton is meta to the pyridine nitrogen. It is coupled to H6, appearing as a doublet. The methyl group at C4 provides some shielding relative to an unsubstituted pyridine.
NH₂ (Amine) ~5.0 - 6.0Broad Singlet (br s)2HThe protons of the primary amine are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature.[1][8]
CH₃ (Methyl) ~2.4 - 2.6Singlet (s)3HThe methyl group protons are attached to an aromatic ring and appear as a singlet as there are no adjacent protons to couple with.

Note: These are predicted values based on analogous structures. Actual experimental values may vary slightly.

A Comparative Look: Alternative and Complementary Techniques

While ¹H NMR is the primary tool, a comprehensive analysis integrates data from other techniques to build an irrefutable structural proof.

Analytical TechniqueInformation ProvidedStrengths for this MoleculeWeaknesses/Limitations
¹H NMR Proton environment, connectivity (J-coupling), and stoichiometry.Excellent for mapping the proton framework and confirming relative positions of substituents.Signal overlap can occur; does not directly observe quaternary carbons.
¹³C NMR Number and electronic environment of unique carbon atoms.Confirms the carbon skeleton, including the quaternary carbons of the fused ring system that are invisible in ¹H NMR.[9][10]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[9]
2D NMR (COSY, HSQC, HMBC) Correlation between nuclei (H-H, C-H).COSY: Unambiguously confirms the H5-H6 coupling. HSQC: Directly links each proton to its attached carbon. HMBC: Crucial for assigning quaternary carbons by showing 2- and 3-bond correlations from protons (e.g., CH₃ protons to C4 and C3a).[11][12][13]Requires more instrument time and more complex data interpretation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides the exact molecular weight, confirming the molecular formula.[14][15][16] Fragmentation can offer clues about the stability of the fused ring system.Does not provide detailed information on isomerism (e.g., position of the methyl group).
FTIR Spectroscopy Presence of specific functional groups.Quickly confirms the presence of N-H (amine and pyrazole) and C-H (aromatic and alkyl) stretching vibrations.[1][17][18]Provides limited information on the overall molecular skeleton and connectivity.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Trustworthy data begins with meticulous experimental practice. The causality behind each step is critical for obtaining a high-resolution, artifact-free spectrum.

Objective: To obtain a publication-quality ¹H NMR spectrum of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, including confirmation of exchangeable protons.

Methodology:

  • Sample Preparation:

    • Rationale: The homogeneity of the sample in the magnetic field is paramount for sharp signals. Particulates will degrade spectral resolution.[19][20][21]

    • Weigh approximately 5-10 mg of the sample into a clean, dry vial.

    • Add ~0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D). DMSO-d₆ is chosen for its ability to solubilize many polar compounds and for its high boiling point, which minimizes evaporation. Its residual proton signal (~2.50 ppm) is in a relatively uncongested region of the spectrum.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

    • Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[19][20] This removes any microparticulates.

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

  • Instrument Setup & Data Acquisition (on a typical 400 MHz spectrometer):

    • Rationale: Proper instrument setup ensures optimal sensitivity and resolution. Locking, tuning, and shimming are critical steps to create a stable and homogeneous magnetic field.[22][23][24]

    • Insert the sample into the spectrometer.

    • Lock: Lock the spectrometer onto the deuterium signal of the solvent (DMSO-d₆). This compensates for any magnetic field drift during the experiment.

    • Tune and Match: Tune the probe to the ¹H frequency. This ensures maximum energy transfer and sensitivity.

    • Shim: Perform an automated or manual shimming procedure (e.g., TopShim) to optimize the homogeneity of the magnetic field (B₀) across the sample volume. This is the most critical step for achieving sharp, well-resolved peaks.[25]

    • Set acquisition parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans (NS): Start with 16 scans for a moderately concentrated sample. Increase if the signal-to-noise ratio is low.

      • Receiver Gain (RG): Use an automated receiver gain adjustment ('rga') to optimize the signal detection without causing ADC overflow.

    • Acquire the spectrum by typing 'zg'.

  • Data Processing:

    • Rationale: Raw FID data must be mathematically transformed and corrected to produce an interpretable spectrum.

    • Apply a Fourier Transform ('efp') to convert the time-domain signal (FID) to the frequency-domain spectrum.

    • Phasing: Automatically ('apk') and then manually adjust the phase to ensure all peaks are in pure absorption mode with a flat baseline.

    • Baseline Correction: Apply a baseline correction algorithm ('abs') to ensure a flat baseline for accurate integration.

    • Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to 2.50 ppm.

    • Integration: Integrate all signals to determine the relative number of protons for each peak.

  • D₂O Exchange (Confirmation of NH/NH₂ protons):

    • Rationale: This is a definitive chemical test to identify labile protons. Protons attached to heteroatoms (O, N, S) will exchange with deuterium from D₂O, causing their signals to disappear from the spectrum.

    • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

    • Add one drop of deuterium oxide (D₂O) to the tube.

    • Cap the tube and shake vigorously for ~30 seconds to facilitate the exchange.

    • Re-acquire the ¹H NMR spectrum using the same parameters. The broad signals assigned to the NH and NH₂ protons should significantly decrease in intensity or disappear entirely.

Conclusion

The structural elucidation of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine serves as an excellent case study in the application of modern analytical chemistry. While ¹H NMR provides the most detailed single picture of the molecular structure, its true power is realized when its interpretation is guided by chemical principles and its data is corroborated by orthogonal techniques like ¹³C NMR, 2D NMR, and Mass Spectrometry. By following rigorous experimental protocols and a logical, comparative approach to data analysis, researchers can confidently and efficiently characterize novel chemical entities, accelerating the pace of discovery in drug development and beyond.

References

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  • ResearchGate. (1998). ¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles [Image]. ResearchGate GmbH. [Link]

  • Rostom, S. A. F., et al. (2020). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 25(23), 5768. [Link]

  • Brey, W. S. (Ed.). (2013).
  • Western University. (n.d.). NMR Sample Preparation. The Department of Chemistry. [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Li, S., et al. (2007). Structure elucidation of a pyrazolo[6][26]pyran derivative by NMR spectroscopy. Molecules, 12(5), 1104-1111. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Danikiewicz, W., & Staszewska-Krajewska, O. (n.d.). NMR Textbook – Interpretation of NMR Spectra. Institute of Organic Chemistry, Polish Academy of Sciences. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • International Journal of Advanced Research in Engineering, Science & Management. (2024). Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal. IJARESM. [Link]

  • El-Gazzar, M. G., et al. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(6), 5366-5382. [Link]

  • Lynch, B. M., et al. (2015). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. [Link]

  • ResearchGate. (2007). Structure Elucidation of a Pyrazolo[6][26]pyran Derivative by NMR Spectroscopy [Data set]. ResearchGate GmbH. [Link]

  • ResearchGate. (2017). Synthesis, Characterization and Biological evaluation of some Novel Pyrazolo[3,4-b]pyridin-3-amine derivatives. ResearchGate GmbH. [Link]

  • Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 7(9), 1192-1200. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Moodle@Units. (n.d.). 2 - Mass Spectrometry. Università degli Studi di Torino. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe₃O₄@SiO₂@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1637-1645. [Link]

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Mass spectrometry (MS) fragmentation pattern of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the structural elucidation of complex heterocyclic building blocks, I frequently encounter the analytical challenges posed by highly polar, fused-ring systems. 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (Exact Mass: 148.07489 Da) is a critical scaffold widely utilized in the development of kinase inhibitors and other targeted therapeutics[1].

Due to its rigid bicyclic heteroaromatic core and the presence of an exocyclic primary amine, selecting the correct mass spectrometry (MS) ionization and fragmentation strategy is paramount. This guide objectively compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS) against traditional Electron Ionization Mass Spectrometry (GC-EI-MS) , providing actionable, self-validating protocols and mechanistic insights into its fragmentation behavior[2].

Technology Comparison: ESI-HRMS/MS vs. GC-EI-MS

When analyzing amino-substituted pyrazolo-pyridines, the analytical technique must preserve the molecular ion while providing enough energy to sequence the stable aromatic rings[3].

The Alternative: GC-EI-MS (Low Resolution, Hard Ionization)

Traditional GC-EI-MS operates at 70 eV, which imparts excessive internal energy to the molecule. While EI provides highly reproducible spectral libraries, the high polarity and melting point of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine often lead to thermal degradation in the GC inlet prior to ionization. Furthermore, the hard ionization process frequently obliterates the molecular ion (


), making it difficult to confirm the intact mass.
The Product/Preferred Method: ESI-Q-TOF MS/MS (High Resolution, Soft Ionization)

ESI coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer is the superior choice for this scaffold. ESI provides gentle protonation to yield an abundant


 ion at m/z 149.0827. By utilizing stepped Collision-Induced Dissociation (CID), we can systematically titrate the energy applied to the molecule, mapping both low-energy neutral losses (e.g., exocyclic amine cleavage) and high-energy ring-opening events[4].

MS_Workflow cluster_ESI High-Resolution ESI-CID-MS/MS (Optimal) cluster_EI GC-EI-MS (Alternative) Sample 4-Methyl-1H-pyrazolo [3,4-b]pyridin-3-amine LC UHPLC Separation (Maintains Intact Polar Core) Sample->LC GC GC Separation (Risk: Thermal Degradation) Sample->GC ESI ESI (+) Ionization (Soft: Yields [M+H]+) LC->ESI QTOF HRMS Analyzer (Exact Mass <2 ppm) ESI->QTOF CID Stepped CID (10-40 eV) QTOF->CID EI Electron Ionization (Hard: Extensive Fragmentation) GC->EI Quad Quadrupole (Nominal Mass Only) EI->Quad

Figure 1: Workflow comparison: ESI-HRMS/MS vs. GC-EI-MS for polar heterocycles.

Quantitative Performance & Data Presentation

The following table summarizes the comparative analytical metrics when characterizing 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine using both methodologies.

Table 1: Performance Metrics for MS Characterization

ParameterESI-Q-TOF MS/MS (Preferred)GC-EI-MS (Alternative)
Primary Ion Observed

(m/z 149.0827)

(m/z 148, often weak)
Mass Accuracy

ppm (Exact Mass)
Nominal Mass (

Da)
Thermal Stability Risk None (Liquid phase analysis)High (Requires high inlet temps)
Fragmentation Control High (Tunable via stepped NCE)None (Fixed at 70 eV)
Isobaric Differentiation Resolves

vs.

losses
Cannot distinguish isobaric losses

Self-Validating Experimental Protocol: ESI-Q-TOF MS/MS

To ensure absolute trustworthiness in your structural assignments, every analytical run must be a self-validating system. The following protocol incorporates internal causality checks to guarantee data integrity.

Step 1: Sample Preparation & System Suitability

  • Action: Dissolve the compound in LC-MS grade

    
     (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
    
  • Causality/Validation: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the basic pyridine and pyrazole nitrogens to yield abundant

    
     ions. Validation Check: Inject a tuning mix (e.g., Agilent ESI-L) prior to the run to verify mass accuracy (
    
    
    
    ppm) and resolution (
    
    
    FWHM). This ensures that closely related fragments (e.g., loss of
    
    
    vs.
    
    
    ) are mathematically resolved.

Step 2: Chromatographic Introduction

  • Action: Utilize a C18 reversed-phase column (2.1 x 50 mm, 1.8 µm) with a rapid 5-minute gradient from 5% to 95% Acetonitrile (0.1% FA).

  • Causality/Validation: The rapid gradient prevents the peak broadening typically associated with polar, basic analytes interacting with residual silanols on the stationary phase. Validation Check: Monitor a void volume marker (e.g., uracil) to confirm column integrity and prevent ion suppression at the solvent front.

Step 3: Stepped CID Acquisition

  • Action: Isolate the precursor ion at m/z 149.08 using a narrow quadrupole isolation window (1.3 Da). Apply stepped Normalized Collision Energies (NCE) at 15 eV, 30 eV, and 45 eV.

  • Causality/Validation: Applying a single collision energy often yields an incomplete picture. Low energy (15 eV) is required to capture the facile neutral loss of the exocyclic amine (

    
    ), while high energy (45 eV) is necessary to force the cleavage of the highly stable fused pyrazolo-pyridine core (loss of 
    
    
    
    and
    
    
    )[4].

Mechanistic Fragmentation Analysis

Understanding the causality behind the fragmentation pattern is what separates a technician from a scientist. For 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, the fragmentation of the


 ion (m/z 149.0827) follows strict thermodynamic rules governed by the stability of the resulting product ions[2][3].

Table 2: Exact Mass and Proposed Fragments of


 (m/z 149.0827) 
Fragment Ion (m/z)FormulaNeutral LossMass Error (ppm)Mechanistic Origin
132.0562


(17.0265 Da)

Cleavage of the exocyclic 3-amino group.
122.0718


(27.0109 Da)

Ring opening of the pyridine or pyrazole core.
121.0766


(28.0061 Da)

Cleavage of the N-N bond in the pyrazole ring.
105.0453



Sequential loss from the m/z 132 precursor.
Pathway Causality:
  • Loss of Ammonia (

    
    , 17 Da):  The primary amine at the 3-position is highly susceptible to protonation in ESI. Upon collisional activation, it readily departs as a neutral 
    
    
    
    molecule, leaving a stabilized carbocation on the pyrazole ring (m/z 132.0562).
  • Loss of Hydrogen Cyanide (

    
    , 27 Da):  A hallmark of nitrogen-containing heterocycles. The loss of 
    
    
    
    typically originates from the cleavage of the pyridine ring, driven by the thermodynamic stability of the ejected neutral molecule[3].
  • Loss of Nitrogen (

    
    , 28 Da):  This is a diagnostic fragmentation pathway for pyrazole derivatives[4]. The N-N bond within the pyrazole ring cleaves, extruding 
    
    
    
    gas and resulting in a ring-contracted product ion (m/z 121.0766). High-resolution MS is critical here to differentiate this 28.0061 Da loss from a theoretical loss of Carbon Monoxide (
    
    
    , 27.9949 Da), which is absent in this molecule but common in oxygenated analogs.

Fragmentation M [M+H]+ m/z 149.0827 C7H9N4+ F1 [M+H - NH3]+ m/z 132.0562 C7H6N3+ M->F1 -NH3 (17.0265 Da) Exocyclic Cleavage F2 [M+H - HCN]+ m/z 122.0718 C6H8N3+ M->F2 -HCN (27.0109 Da) Pyridine Ring Opening F3 [M+H - N2]+ m/z 121.0766 C7H9N2+ M->F3 -N2 (28.0061 Da) Pyrazole Ring Opening F4 m/z 105.0453 C6H5N2+ F1->F4 -HCN (27.0109 Da) F5 m/z 95.0613 C5H7N2+ F2->F5 -HCN (27.0109 Da)

Figure 2: Proposed ESI-CID-MS/MS fragmentation pathway of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Conclusion

For the structural verification of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, ESI-HRMS/MS vastly outperforms traditional GC-EI-MS. By utilizing soft ionization to preserve the molecular ion and stepped CID to systematically deconstruct the fused heteroaromatic core, researchers can confidently map the diagnostic losses of


, 

, and

. Implementing the self-validating protocols outlined above ensures that your analytical workflows remain robust, reproducible, and scientifically unassailable.

References

1.[1] National Center for Biotechnology Information. "1H-pyrazolo[3,4-b]pyridin-3-amine - PubChem." PubChem Compound Database. Available at:[Link] 2.[2] Faria, J. V., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules (Basel, Switzerland), PMC, 2019. Available at:[Link] 3.[4] Santos, V. G., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018. Available at:[Link] 4.[3] Khakwani, S., et al. "Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines." Asian Journal of Chemistry, 2016. Available at:[Link]

Sources

A Comparative Guide to Kinase Inhibitor Potency: Evaluating 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Against Standard Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds targeting a wide array of protein kinases.[1][2][3] Its structural similarity to purine bases allows it to function effectively as an ATP-competitive inhibitor, making it a focal point for the development of targeted therapies in oncology, immunology, and neurodegenerative diseases.[2][4] This guide provides a comprehensive framework for researchers and drug development professionals to assess the potency of novel compounds derived from this scaffold, using 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a representative example.

Our focus will be on comparing its inhibitory potential against two critical and well-validated kinase targets: Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3-beta (GSK-3β). Dysfunction in these kinases is implicated in numerous pathologies, and a diverse set of standard inhibitors have been characterized.[5] This guide will not only present comparative data but will also detail the robust experimental methodologies required to generate and validate such findings, ensuring scientific integrity and reproducibility.

Chapter 1: Overview of Target Kinase Signaling Pathways

A thorough understanding of the target's role is fundamental to interpreting inhibitor potency data. The selection of CDK2 and GSK-3β is based on their high relevance as drug targets and the known activity of pyrazolopyridine derivatives against them.

The CDK2/Cyclin E Axis in Cell Cycle Progression

CDK2 is a serine/threonine kinase that acts as a master regulator of the G1/S phase transition in the cell cycle.[] Its activity is contingent on binding to its regulatory subunit, primarily Cyclin E. The active CDK2/Cyclin E complex phosphorylates key substrates, such as the Retinoblastoma protein (pRb), which in turn releases the E2F transcription factor.[7] Liberated E2F then drives the expression of genes necessary for DNA replication, committing the cell to division. Aberrant CDK2 activity is a hallmark of many cancers, making it a prime therapeutic target.[]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Cyclin E Cyclin E CDK2_CyclinE Active CDK2/ Cyclin E Complex Cyclin E->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE pRb_E2F pRb-E2F Complex pRb_p Phosphorylated pRb pRb_E2F->pRb_p E2F Free E2F pRb_E2F->E2F Releases DNA_Synthesis DNA Synthesis Genes CDK2_CyclinE->pRb_p Phosphorylates E2F->DNA_Synthesis Activates Transcription Inhibitor 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine or Standard Inhibitor Inhibitor->CDK2_CyclinE Inhibits

Caption: The CDK2/Cyclin E signaling pathway for G1/S phase transition.

The Role of GSK-3β in Cellular Signaling

GSK-3β is a constitutively active serine/threonine kinase involved in a vast number of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function.[5][8] Unlike many kinases, GSK-3β is typically active in resting cells and is inhibited upon stimulation by pathways such as Wnt or insulin signaling. In the canonical Wnt pathway, the absence of a Wnt signal allows GSK-3β to phosphorylate β-catenin, marking it for ubiquitination and proteasomal degradation. Wnt signaling inhibits GSK-3β, leading to β-catenin accumulation, nuclear translocation, and target gene expression. Dysregulation of GSK-3β is linked to Alzheimer's disease, bipolar disorder, and cancer.[8][9]

GSK3B_Pathway cluster_Wnt_Off Wnt OFF cluster_Wnt_On Wnt ON GSK3B_Active Active GSK-3β B_Catenin β-Catenin GSK3B_Active->B_Catenin Phosphorylates Degradation Proteasomal Degradation B_Catenin->Degradation Wnt_Signal Wnt Signal GSK3B_Inactive Inactive GSK-3β Wnt_Signal->GSK3B_Inactive Inhibits B_Catenin_Accumulates β-Catenin Accumulates Nucleus Nucleus B_Catenin_Accumulates->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Inhibitor 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine or Standard Inhibitor Inhibitor->GSK3B_Active Directly Inhibits

Caption: The role of GSK-3β in the canonical Wnt signaling pathway.

Chapter 2: Quantitative Potency Comparison

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying inhibitor potency. It represents the concentration of an inhibitor required to reduce the activity of a specific biological target by 50%. A lower IC50 value denotes a more potent inhibitor.

The table below summarizes the reported biochemical IC50 values for a selection of standard CDK2 and GSK-3β inhibitors. Note: Potency data for 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is not extensively published; therefore, it is presented here as the "Test Compound" to illustrate its placement within a comparative analysis following experimental determination.

InhibitorTarget(s)IC50 (nM)Mechanism of Action
Test Compound
4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amineCDK2/GSK-3βTo Be DeterminedATP-competitive
Standard CDK2 Inhibitors
Roscovitine (Seliciclib)CDKs100 (for CDK2)[7]ATP-competitive
Flavopiridol (Alvocidib)CDKs100 (for CDK2)[7]ATP-competitive
AT7519CDKs, GSK3β44 (for CDK2)[7]ATP-competitive
DinaciclibCDKs3.4 (for CDK2/CyclinE)ATP-competitive
Standard GSK-3β Inhibitors
CHIR-99021GSK-3α/β6.7 (for GSK-3β)[8]ATP-competitive
SB216763GSK-3α/β34 (for GSK-3β)[8]ATP-competitive
AR-A014418GSK-3104 (for GSK-3β)[8]ATP-competitive
TideglusibGSK-3β60 (for GSK-3β)[8]Non-ATP competitive

Chapter 3: Experimental Methodologies for Potency Determination

To ensure the trustworthiness of potency data, a multi-tiered experimental approach is essential. This involves starting with direct biochemical assays and progressing to more physiologically relevant cell-based models.

Workflow for Comprehensive Inhibitor Comparison

A robust comparison involves a logical progression from direct target inhibition to cellular effects. This workflow ensures that data is collected in a systematic and self-validating manner.

Experimental_Workflow Start Start: Synthesize or Acquire Test Compound Biochem_Assay Step 1: In Vitro Kinase Assay (Biochemical Potency) Start->Biochem_Assay Biochem_IC50 Determine Biochemical IC50 Biochem_Assay->Biochem_IC50 Cell_Assay Step 2: Cell-Based Assay (Cellular Potency) Biochem_IC50->Cell_Assay Cellular_EC50 Determine Cellular EC50/IC50 Cell_Assay->Cellular_EC50 Cytotoxicity Step 3: Cytotoxicity Assay (Therapeutic Window) Cellular_EC50->Cytotoxicity Tox_IC50 Determine Cytotoxic IC50 Cytotoxicity->Tox_IC50 Analysis Step 4: Comparative Analysis & Data Interpretation Tox_IC50->Analysis End Conclusion on Potency and Selectivity Analysis->End

Caption: A typical experimental workflow for comparing kinase inhibitors.

Protocol: In Vitro Kinase Assay (Biochemical Potency)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[10] It is the gold standard for determining direct target engagement.

  • Objective: To determine the biochemical IC50 value of a test compound against a purified kinase (e.g., CDK2/Cyclin E or GSK-3β).

  • Causality: This method isolates the kinase from all other cellular components. A positive result (inhibition) can be directly attributed to the interaction between the compound and the kinase, providing a clean measure of biochemical potency.

Materials:

  • Purified, active kinase (e.g., recombinant human CDK2/Cyclin E or GSK-3β).

  • Specific peptide substrate for the kinase.

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).[11]

  • [γ-³²P]ATP (radiolabeled) or "cold" ATP for luminescence-based assays.

  • Test compound and standard inhibitors, serially diluted in DMSO.

  • Phosphocellulose paper (for radiolabeled assay) or ADP-Glo™ Kinase Assay kit (Promega).

  • 96-well assay plates.

  • Scintillation counter or plate reader (luminescence).

Step-by-Step Methodology:

  • Prepare Reagents: Thaw all enzymes and substrates on ice. Prepare fresh kinase buffer. Create a serial dilution series of the test compound and standard inhibitors (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Set Up Kinase Reaction: In each well of a 96-well plate, add:

    • 25 µL of kinase buffer containing the purified kinase and peptide substrate.

    • 1 µL of the diluted inhibitor (or DMSO for the vehicle control).

    • Rationale: The final DMSO concentration should be kept low (typically ≤1%) to avoid impacting enzyme activity.

  • Incubate: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add 25 µL of kinase buffer containing ATP (spiked with [γ-³²P]ATP for the radioactive method) to each well to start the reaction.

    • Self-Validation: Include "no enzyme" wells as a negative control for background signal and "no inhibitor" (DMSO only) wells as a positive control representing 100% kinase activity.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction & Quantify:

    • For Radiolabeled Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.[12]

    • For Luminescence Assay (ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used to produce a luminescent signal. Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and a well with a high concentration of a potent standard inhibitor as 0% activity.

    • Plot the percent inhibition versus the log concentration of the inhibitor.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.[13]

Protocol: Cell-Based Assay (Cellular Potency)

This assay assesses an inhibitor's efficacy within a living cell, providing a more physiologically relevant measure that accounts for factors like cell membrane permeability and interaction with intracellular components.[14][15][16]

  • Objective: To determine the cellular IC50 (or EC50) value by measuring the inhibition of a kinase-dependent downstream event.

  • Causality: This assay links target inhibition to a functional cellular outcome. For CDK2, this is often cell proliferation. For GSK-3β, it's the stabilization of a downstream target like β-catenin. This helps validate that the biochemical activity translates to a desired cellular effect.

Materials:

  • A relevant human cell line (e.g., MCF7 breast cancer cells for CDK2; HEK293 cells for GSK-3β).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound and standard inhibitors, serially diluted.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • For Western Blot: Lysis buffer, primary antibodies (e.g., anti-β-catenin, anti-Actin), secondary antibodies.

  • 96-well clear-bottom tissue culture plates.

  • Luminometer or Western Blot imaging system.

Step-by-Step Methodology (Cell Viability for CDK2):

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[17]

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compound or a standard CDK2 inhibitor (e.g., Roscovitine). Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Measure Viability:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add an equal volume of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Data Analysis:

    • Normalize the data with the vehicle control (DMSO) representing 100% cell viability.

    • Plot the percentage of cell viability against the log concentration of the inhibitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for growth inhibition.

Methodology Variation (Western Blot for GSK-3β Target Engagement):

  • Cell Plating & Treatment: Plate and treat cells as described above, typically for a shorter duration (e.g., 4-6 hours) sufficient to observe changes in protein phosphorylation/stability.

  • Cell Lysis: Wash cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against β-catenin.

    • Self-Validation: Re-probe the same membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.

  • Detection & Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities. Normalize the β-catenin signal to the loading control. Plot the normalized β-catenin levels against the log concentration of the inhibitor to determine the EC50 value (the concentration for half-maximal effect).[8]

Chapter 4: Data Interpretation and Trustworthiness

  • Biochemical vs. Cellular Potency: A significant rightward shift in potency (i.e., a much higher IC50) in the cell-based assay compared to the biochemical assay can suggest several factors:

    • Poor Cell Permeability: The compound may not efficiently cross the cell membrane.

    • Efflux Pumps: The compound might be actively transported out of the cell.

    • High Intracellular ATP: The high concentration of ATP within cells (~1-10 mM) can outcompete ATP-competitive inhibitors.

  • Assay Validation: The inclusion of positive controls (known standard inhibitors) and negative controls (vehicle) is non-negotiable.[15] A standard inhibitor should yield an IC50 value consistent with literature reports, thereby validating the integrity of the assay run.

  • Selectivity: While this guide focuses on potency, a crucial next step is to assess selectivity by screening the compound against a panel of other kinases. A compound that is highly potent for CDK2 but weak against other CDKs or kinases would be considered more selective and potentially have a better therapeutic window.

Conclusion

The systematic evaluation of inhibitor potency is a cornerstone of modern drug discovery. By employing a validated, multi-step approach that combines direct biochemical assays with functional cell-based models, researchers can confidently compare the potency of novel compounds like 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine against established standards. This guide provides the foundational protocols and interpretive framework necessary to generate high-quality, reliable data, thereby accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.

References

  • Adriaenssens, E. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Ali, A., et al. (2021). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • Broude, E.V., et al. (2012). IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival. Breast Cancer Research and Treatment. [Link]

  • G1 Therapeutics. (2019). DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. G1 Therapeutics. [Link]

  • ResearchGate. (n.d.). GSK-3β inhibitors and their corresponding values of IC 50 (nM) and physicochemical parameters. ResearchGate. [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature. [Link]

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Comparative Guide to the Synthesis and Crystallographic Validation of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including antiviral, antibacterial, and anti-tumor properties.[1][2] The specific analogue, 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, is of particular interest due to its structural similarity to purine bases, making it a valuable candidate for kinase inhibition and other therapeutic applications.[3][4]

Unambiguous structural confirmation is paramount in drug development to ensure the correct molecule is being advanced through the discovery pipeline.[5][6] While various spectroscopic techniques provide valuable data, single-crystal X-ray crystallography remains the gold standard for the definitive determination of a molecule's three-dimensional structure.[7][8] This guide provides a comprehensive overview of a validated synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, details the critical process of obtaining X-ray quality crystals, and outlines the crystallographic analysis for absolute structural verification. We will also explore alternative synthetic strategies and compare their relative merits.

Primary Synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

The described synthesis proceeds via a well-established annelation of a pyridine ring onto a pre-existing pyrazole core, a common and effective strategy for constructing pyrazolopyridine systems.[4][9][10] This approach offers good control over the final substitution pattern.

Experimental Protocol

Step 1: Synthesis of 3-amino-5-methyl-1H-pyrazole

This initial step involves the condensation of hydrazine with a suitable β-dicarbonyl compound. The choice of a methyl-substituted dicarbonyl is crucial for introducing the desired methyl group at the 4-position of the final product.

  • Rationale: The reaction between a hydrazine and a 1,3-dicarbonyl compound is a classic and efficient method for the synthesis of pyrazoles.[11] The regioselectivity of this reaction is generally high, leading to the desired aminopyrazole isomer.

Step 2: Cyclization to form 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

The aminopyrazole intermediate is then reacted with a suitable three-carbon electrophile to construct the pyridine ring. A common and effective reagent for this transformation is an α,β-unsaturated carbonyl compound.

  • Reaction Conditions: A mixture of 3-amino-5-methyl-1H-pyrazole and an appropriate α,β-unsaturated carbonyl compound is refluxed in a suitable solvent, often in the presence of a catalyst.[1][10]

  • Causality: The reaction proceeds through a Michael addition of the pyrazole amino group to the unsaturated system, followed by an intramolecular cyclization and subsequent aromatization to yield the final pyrazolo[3,4-b]pyridine core. The use of an acid or base catalyst can significantly accelerate the reaction rate.

Alternative Synthesis Strategies

While the primary route is reliable, several alternative methods for the synthesis of pyrazolo[3,4-b]pyridines exist. Each offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall yield.

Synthesis StrategyDescriptionAdvantagesDisadvantages
Gould-Jacobs Reaction This method involves the reaction of an aminopyrazole with a derivative of malonic acid, typically diethyl 2-(ethoxymethylene)malonate, followed by cyclization.[4]Good for introducing a hydroxyl or chloro group at the 4-position.May require harsh cyclization conditions and can lead to regioisomeric mixtures with unsymmetrical aminopyrazoles.
Friedländer Annulation This approach involves the condensation of an aminopyrazole with a β-ketoester or a 1,3-diketone.A versatile method that allows for a wide range of substituents on the pyridine ring.Can be sensitive to the steric and electronic properties of the reactants, potentially leading to low yields.
Multi-component Reactions (MCRs) MCRs combine three or more starting materials in a one-pot reaction to form the desired product.[2]High atom economy, operational simplicity, and the ability to generate diverse libraries of compounds.Optimization of reaction conditions can be challenging, and purification of the final product may be complex.
Microwave-Assisted Synthesis The use of microwave irradiation can significantly accelerate reaction times and improve yields for many organic transformations, including the synthesis of pyrazolopyridines.[2][12]Reduced reaction times, often higher yields, and can enable reactions that are difficult under conventional heating.Requires specialized equipment and careful optimization of reaction parameters.

Obtaining Single Crystals for X-ray Diffraction

The successful growth of high-quality single crystals is often the most challenging and critical step in the X-ray crystallographic validation process.[13][14] The crystal must be a single, well-ordered lattice, typically larger than 0.1 mm in all dimensions, and free from significant defects like cracks or twinning.[14][15]

Experimental Protocol: Recrystallization

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[13]

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[16] A systematic screening of various solvents or solvent mixtures is often necessary.

  • Dissolution: Dissolve the crude 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine in a minimal amount of the hot solvent to create a saturated or near-saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them. This step should be performed rapidly to prevent premature crystallization.[13]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the growth of large, well-ordered crystals.[16][17] Placing the container in a Dewar flask filled with warm water can facilitate this process.

  • Crystal Isolation and Drying: Once crystal formation is complete, isolate the crystals by filtration and wash them with a small amount of cold solvent. Dry the crystals carefully to remove any residual solvent.

Advanced Crystallization Techniques

For challenging compounds that are difficult to crystallize using standard methods, several advanced techniques can be employed:

  • Vapor Diffusion: This method involves dissolving the compound in a solvent and placing it in a sealed container with a second, more volatile solvent in which the compound is insoluble. Slow diffusion of the second solvent's vapor into the first solution gradually reduces the solubility of the compound, promoting crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Slow diffusion at the interface of the two liquids can induce crystallization.[16]

  • Microbatch Under-Oil Crystallization: Small droplets of the compound's solution are placed under a layer of inert oil. Slow evaporation of the solvent from the droplets leads to a gradual increase in concentration and subsequent crystallization.[18][19]

  • Encapsulated Nanodroplet Crystallization (ENaCt): This high-throughput method involves injecting a nanosized droplet of the analyte solution into a larger droplet of an immiscible, inert oil.[18] The slow evaporation of the solvent from the encapsulated nanodroplet promotes crystal growth.

X-ray Crystallography Workflow for Structural Validation

Once a suitable single crystal is obtained, the process of X-ray diffraction analysis can begin. This technique provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of atomic positions and connectivity.[7][8][14]

XRay_Workflow cluster_experiment Experimental cluster_analysis Data Analysis & Structure Solution cluster_validation Validation & Deposition crystal Single Crystal Selection mount Crystal Mounting crystal->mount Microscope Inspection xray X-ray Diffraction Data Collection mount->xray Goniometer & Diffractometer process Data Processing & Reduction xray->process Diffraction Pattern solve Structure Solution (Phase Problem) process->solve Reflection Intensities refine Structure Refinement solve->refine Initial Atomic Model validate Structure Validation (checkCIF) refine->validate Refined Structure cif CIF File Generation validate->cif Validation Report deposit Database Deposition (e.g., CCDC) cif->deposit Finalized CIF

Caption: Workflow for single-crystal X-ray crystallography.

Step-by-Step Crystallographic Protocol
  • Crystal Selection and Mounting: A suitable single crystal is carefully selected under a polarizing microscope to ensure it is a single, untwinned specimen.[20] It is then mounted on a goniometer head for precise orientation within the X-ray beam.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[14]

  • Data Processing: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots (reflections). These intensities are then corrected for various experimental factors.[21]

  • Structure Solution: This is the most critical step, involving the determination of the phases of the diffracted X-rays, which are not directly measured.[14][22] For small molecules like 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, direct methods are typically employed to solve the "phase problem".[14]

  • Structure Refinement: An initial model of the molecule is built based on the solved phases and electron density map. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.[14] Key parameters such as atomic positions, bond lengths, and thermal parameters are adjusted during this process.

  • Structure Validation: The final refined structure is rigorously validated using software like checkCIF.[23][24] This program checks for inconsistencies in the crystallographic data and ensures the model is chemically reasonable.

  • Crystallographic Information File (CIF) Generation: The final crystallographic data, including atomic coordinates, bond lengths, angles, and experimental details, are compiled into a standard Crystallographic Information File (CIF).[25][26]

  • Database Deposition: For publication and dissemination to the scientific community, the CIF is deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[23][24][27]

Comparative Crystallographic Data

The table below presents a hypothetical comparison of key crystallographic parameters for 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine with a structurally related compound.

Parameter4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amineRelated Pyrazolopyridine Derivative
Formula C₇H₈N₄C₁₃H₁₀N₄
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°a = 12.1 Å, b = 7.8 Å, c = 15.3 Å
R-factor (R1) 0.0450.052
Goodness-of-Fit (GooF) 1.051.08
  • Interpretation of Data: A low R-factor (typically below 0.05 for small molecules) indicates a good agreement between the experimental data and the final structural model. The Goodness-of-Fit should be close to 1.0 for a well-refined structure. Differences in the crystal system and space group reflect the different packing arrangements of the molecules in the solid state.

Conclusion

The unambiguous synthesis and structural verification of novel chemical entities are fundamental to the integrity of drug discovery research. This guide has detailed a reliable synthetic route to 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine and provided a comprehensive overview of the X-ray crystallography workflow required for its absolute structural validation. By understanding the principles behind both the synthesis and the crystallographic analysis, researchers can confidently prepare and characterize this and other important heterocyclic compounds, paving the way for further biological evaluation and the development of new therapeutic agents.

References

  • Cruz, S., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.
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  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771–782.
  • Chemistry LibreTexts. (2021). 2.
  • The Center for X-ray Crystallography, University of Florida. (2015). How To Grow Crystals.
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  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1645-1667.
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  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
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  • Wikipedia. (n.d.). X-ray crystallography.
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  • Taylor, E. C., & Sheridan, J. B. (1980). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry, 45(17), 3443-3450.
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Analytical Comparison Guide: Structural Elucidation of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical comparison guide for confirming the structure of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine metabolites, designed for researchers and drug development professionals.

Introduction: The Analytical Challenge of Isobaric Metabolites

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for various tubulin polymerization inhibitors, ALK inhibitors, and cardiovascular drugs like riociguat [1]. However, the specific derivative 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine presents a unique metabolic identification challenge.

During in vitro or in vivo metabolism, this compound is highly susceptible to both Phase I oxidation and Phase II conjugation. The primary analytical bottleneck arises from isobaric metabolites —specifically, differentiating between aliphatic hydroxylation at the 4-methyl group (forming a 4-hydroxymethyl metabolite) and N-oxidation at the pyridine nitrogen. Both biotransformations yield a net addition of oxygen (+15.9949 Da), resulting in identical precursor masses ([M+H]+ m/z 165.0776).

To definitively confirm these structures, analytical scientists must choose between high-throughput LC-HRMS/MS with In Silico Prediction and the gold-standard MS-Guided LC-SPE-NMR . This guide objectively compares these two workflows, providing the mechanistic rationale and self-validating protocols required to execute them successfully.

MetabolicPathway Parent 4-Methyl-1H-pyrazolo [3,4-b]pyridin-3-amine (m/z 149.08) M1 M1: 4-Hydroxymethyl (m/z 165.08) Parent->M1 CYP450 (Aliphatic Hydroxylation) M2 M2: Pyridine N-oxide (m/z 165.08) Parent->M2 FMO / CYP450 (N-Oxidation) M3 M3: N-Glucuronide (m/z 325.11) Parent->M3 UGTs (Phase II Conjugation)

Predicted metabolic pathways of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

The Contenders: LC-HRMS/MS vs. LC-SPE-NMR

While High-Resolution Mass Spectrometry (HRMS) is the frontline tool for metabolite profiling, MS/MS fragmentation of the rigid pyrazolo-pyridine core often yields highly stable aromatic fragments that fail to pinpoint the exact site of oxidation. To resolve regiochemistry, Nuclear Magnetic Resonance (NMR) is required. However, isolating sub-microgram quantities of metabolites from complex biological matrices for standard NMR is notoriously difficult [2].

We compare two distinct analytical philosophies:

  • Workflow A (LC-HRMS/MS + In Silico Prediction): Relies on ultra-high mass accuracy and software-driven fragmentation trees to assign putative structures.

  • Workflow B (MS-Guided LC-SPE-NMR): Uses MS solely as a trigger to trap specific metabolites on a solid-phase extraction (SPE) cartridge post-column, followed by direct elution into a micro-cryo NMR probe for definitive structural proof [3].

Workflow cluster_A Workflow A: LC-HRMS/MS cluster_B Workflow B: LC-SPE-NMR Sample In Vitro Incubation (Parent + HLMs) LC UHPLC Separation Sample->LC HRMS High-Resolution MS (Q-TOF / Orbitrap) LC->HRMS Split flow SPE Post-Column SPE Trapping LC->SPE MS-Guided collection InSilico In Silico Fragmentation HRMS->InSilico Final Confirmed Metabolite Structure InSilico->Final Putative ID NMR Micro-Cryo 1H & 2D NMR SPE->NMR NMR->Final Definitive ID

Comparative workflows for metabolite structural elucidation: LC-HRMS vs. LC-SPE-NMR.

Data Presentation & Performance Comparison

To objectively evaluate these systems, we must look at their operational metrics and the analytical signatures they produce for our target compound.

Table 1: Performance Metrics Comparison
MetricWorkflow A: LC-HRMS/MSWorkflow B: LC-SPE-NMRPractical Implication for Pyrazolo-pyridines
Sensitivity Excellent (Femtogram to Picogram)Moderate (Sub-microgram, ~0.5 µg min.)HRMS detects trace metabolites; NMR requires repeated SPE trapping to build mass.
Regiochemical Confidence Low to Moderate (Putative)Absolute (Definitive)Only NMR can definitively distinguish 4-methyl hydroxylation from pyridine N-oxidation.
Throughput High (Minutes per sample)Low (Hours to Days)HRMS is ideal for initial screening; LC-SPE-NMR is reserved for final structural proof.
Matrix Interference Susceptible to ion suppressionEliminated via SPE washingSPE removes biological salts and mobile phase, yielding pristine NMR spectra.
Table 2: Expected Analytical Signatures for Target Metabolites

Note: Theoretical values based on exact mass calculations and predicted NMR shifts.

CompoundExact Mass [M+H]+Key MS/MS Diagnostic FragmentsDiagnostic 1H-NMR Signals (in CD3OD)
Parent 149.0827m/z 132.05 (-NH3)4-CH3 singlet at ~2.6 ppm; Pyridine protons intact.
M1 (4-Hydroxymethyl) 165.0776m/z 147.06 (-H2O)Loss of 4-CH3 singlet ; Appearance of 4-CH2OH singlet at ~4.8 ppm.
M2 (N-Oxide) 165.0776m/z 149.08 (-O)4-CH3 singlet remains at ~2.6 ppm; Pyridine protons shift downfield (+0.3 ppm).

Self-Validating Experimental Protocols

The following methodologies detail the exact steps and the underlying causality required to generate the data in Table 2.

Protocol 1: Generation of Metabolites (In Vitro Incubation)
  • Step 1: Incubation Setup. Combine 10 µM of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine with Human Liver Microsomes (HLMs, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: HLMs contain the full complement of membrane-bound CYP450 and UGT enzymes necessary to generate both Phase I (oxidative) and Phase II (conjugative) metabolites.

  • Step 2: Reaction Initiation & Termination. Add NADPH (1 mM) and UDPGA (2 mM) to initiate the reaction. Incubate at 37°C for 60 minutes. Quench the reaction by adding 3 volumes of ice-cold acetonitrile (ACN).

    • Causality: The immediate introduction of cold ACN denatures the microsomal proteins, instantly halting enzymatic activity and precipitating the proteins to prevent downstream LC column clogging.

  • Step 3: Concentration. Centrifuge at 15,000 x g for 15 minutes. Decant the supernatant, evaporate to dryness under a gentle stream of N2, and reconstitute in 5% ACN for injection.

Protocol 2: Workflow A (LC-HRMS/MS & In Silico Analysis)
  • Step 1: Chromatographic Separation. Inject 5 µL of the reconstituted extract onto a C18 UHPLC column using a gradient of Water/0.1% Formic Acid and ACN/0.1% Formic Acid.

    • Causality: Formic acid ensures that the basic primary amine and pyridine nitrogens remain fully protonated, drastically enhancing positive-ion Electrospray Ionization (ESI+) efficiency.

  • Step 2: Data-Dependent Acquisition (DDA). Acquire MS1 spectra at 120,000 resolution and MS2 spectra at 30,000 resolution using an Orbitrap mass spectrometer.

  • Step 3: In Silico Processing. Import raw data into molecular networking software (e.g., Compound Discoverer).

    • Causality: The software aligns MS2 fragmentation trees, automatically flagging diagnostic mass shifts (e.g., +15.9949 Da) relative to the parent m/z 149.0827, allowing for rapid, albeit putative, identification of the metabolic profile [4].

Protocol 3: Workflow B (MS-Guided LC-SPE-NMR)
  • Step 1: Scale-Up & Split Flow. Inject 50 µL of the concentrated extract. Post-column, split the LC eluent: 5% is directed to the mass spectrometer (for mass triggering) and 95% to the SPE trapping unit.

  • Step 2: Targeted Trapping. When the MS detects the specific isobaric mass of interest (m/z 165.0776), the software automatically triggers a diversion valve, routing the LC flow onto a pre-conditioned poly(divinylbenzene) SPE cartridge.

    • Causality: This isolates the specific metabolite from the bulk mobile phase. By performing multiple automated injections, researchers can accumulate sufficient mass (>1 µg) of a low-abundance metabolite on a single cartridge [5].

  • Step 3: Desiccation & Elution. Dry the SPE cartridge with N2 gas for 30 minutes to remove all residual H2O and ACN. Elute the trapped metabolite directly into a 1.7 mm micro-NMR tube using deuterated methanol (CD3OD).

    • Causality: Removing protonated LC solvents eliminates the need for complex solvent suppression sequences during NMR acquisition. Solvent suppression often distorts or completely hides critical metabolite signals (such as the 4-hydroxymethyl protons near the water peak).

  • Step 4: NMR Acquisition. Acquire 1D 1H and 2D COSY/HSQC spectra using a cryogenically cooled NMR probe to definitively assign the position of oxidation.

Conclusion & Recommendation

For the structural elucidation of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine metabolites, Workflow A (LC-HRMS/MS) is the mandatory first step. It provides the necessary throughput to map the entire metabolic landscape and identify the presence of isobaric species.

However, because the pyrazolo[3,4-b]pyridine core resists informative fragmentation, HRMS alone cannot confidently assign regiochemistry. Therefore, Workflow B (LC-SPE-NMR) must be employed as the definitive follow-up. By utilizing MS-guided trapping, laboratories can bypass tedious preparative-scale isolation, directly yielding the high-purity NMR spectra required to differentiate a 4-hydroxymethyl metabolite from a pyridine N-oxide.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information (PMC). Available at:[Link] [1]

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  • Combination of Pseudo-LC-NMR and HRMS/MS-Based Molecular Networking for the Rapid Identification of Antimicrobial Metabolites. National Center for Biotechnology Information (PMC). Available at:[Link][2]

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Reference Standards for 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Quality Control: A Comparative Guide to Qualification and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly focus on targeted kinase inhibitors (such as TBK1 and TRK inhibitors), the demand for high-purity heterocyclic building blocks has surged[1][2]. 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 498580-78-2) is a critical intermediate in the synthesis of these active pharmaceutical ingredients (APIs). However, its structural features—specifically the basicity of the amine and pyridine nitrogens, combined with pyrazole tautomerism—present unique challenges for quality control (QC) and reference standard qualification.

This guide provides an objective comparison of reference standard grades and details the self-validating analytical methodologies required to establish absolute purity for this compound.

Qualification Workflow & Decision Logic

Establishing a Primary Reference Standard requires orthogonal analytical techniques. Relying solely on chromatographic purity is insufficient due to the potential presence of NMR-silent inorganic impurities or co-eluting tautomers. The workflow below outlines the logical progression from raw material screening to final certification.

QC_Workflow Start Raw Material: 4-Methyl-1H-pyrazolo [3,4-b]pyridin-3-amine Screening Initial Screening (LC-MS/MS & GC-MS) Start->Screening Structure Structural Elucidation (1H/13C NMR, HRMS, IR) Screening->Structure Decision Meets Structural Identity? Structure->Decision Fail Reject Batch Decision->Fail No Purity Chromatographic Purity (HPLC-UV with 0.1% TFA) Decision->Purity Yes Assay Absolute Quantification (qNMR with Internal Standard) Decision->Assay Yes MassBal Mass Balance Calculation (100% - Impurities - H2O - Ash) Purity->MassBal Cert Final Certification (Primary Reference Standard) Assay->Cert MassBal->Cert

Workflow for the qualification of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine reference standards.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate grade of reference standard is a balance of regulatory compliance, analytical rigor, and cost. For 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, standards are typically classified into three tiers.

Table 1: Comparison of Reference Standard Grades

ParameterPrimary Standard (CRM)Secondary / Working StandardR&D / Custom Synthesis Grade
Purity Assignment Absolute (qNMR)Relative (Mass Balance vs. Primary)Area Normalization (HPLC %Area)
Traceability NIST-traceable internal standardTraceable to Primary StandardNone (Internal COA only)
Orthogonal Testing High (qNMR, HPLC, KF, ROI, HRMS)Moderate (HPLC-UV, KF)Low (HPLC-UV, 1H-NMR)
Cost & Lead Time High / 4–8 weeksMedium / 1–2 weeksLow / Off-the-shelf
Recommended Use Method validation, FDA/EMA filingsRoutine batch release, QC testingEarly-stage synthesis, screening

Analytical Methodologies: Causality & Experimental Design

To accurately qualify 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, we must address its specific physicochemical properties. The compound contains multiple nitrogen atoms capable of hydrogen bonding and ionization.

Why HPLC-UV with TFA?

When analyzing basic nitrogenous compounds on standard silica-based C18 columns, unendcapped residual silanols carry a negative charge at neutral pH. These interact ionically with the protonated amine of the pyrazolopyridine, causing severe peak tailing and poor resolution. By adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase, we achieve two causal effects[1]:

  • Ion-Pairing: TFA acts as an ion-pairing agent, masking the basic nitrogens.

  • pH Suppression: It lowers the mobile phase pH to ~2.0, fully protonating the analyte and suppressing silanol ionization, resulting in sharp, symmetrical peaks.

Why qNMR for Absolute Purity?

Chromatographic mass balance assumes that all impurities are detectable by UV, which is a flawed assumption (e.g., inorganic salts from synthesis are UV-transparent). Quantitative NMR (qNMR) overcomes this by comparing the integration of the analyte's protons against a high-purity internal standard (e.g., Maleic acid). Because the NMR signal area is strictly proportional to the number of nuclei, qNMR provides an absolute mass fraction without requiring a pre-existing standard of the analyte.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, meaning they include built-in System Suitability Tests (SST) to ensure the instrument is performing correctly before any data is accepted.

Protocol A: Chromatographic Purity via HPLC-UV (Mass Balance Component)

Objective: Determine the area percent of related substances and organic impurities.

  • Column Selection: Use an end-capped, high-carbon-load column (e.g., YMC ODS3, 150 mm × 4.6 mm, 5 µm) to withstand acidic conditions and retain the polar analyte[1].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: Linear gradient to 95% B

    • 12–15 min: Hold at 95% B

    • 15–15.1 min: Return to 5% B

    • 15.1–20 min: Re-equilibration.

  • Flow Rate & Temperature: 1.0 mL/min; Column oven at 35 °C to reduce mobile phase viscosity and improve mass transfer.

  • Detection: UV at 214 nm (for universal peptide/amide bonds) and 254 nm (for the aromatic pyrazolopyridine core)[1][3].

  • System Suitability Criteria (Self-Validation):

    • Inject a standard solution (0.5 mg/mL) six times.

    • Acceptance: Relative Standard Deviation (RSD) of peak area ≤ 1.0%; Tailing factor (Tf) ≤ 1.5; Theoretical plates (N) ≥ 5000.

Protocol B: Absolute Assay via qNMR

Objective: Determine the absolute mass fraction of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

  • Sample Preparation: Accurately weigh ~15 mg of the pyrazolopyridine sample and ~10 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6. Vortex until completely clear.

  • Instrument Parameters (Critical Causality):

    • Relaxation Delay (D1): Set to 30 seconds. Causality: D1 must be at least 5 times the longest Spin-Lattice Relaxation time (T1) of the target protons to ensure complete return to thermal equilibrium between pulses. Failure to do so truncates the signal, artificially lowering the purity result.

    • Pulse Angle: 90° for maximum signal-to-noise ratio.

    • Number of Scans (NS): 32 to 64, depending on concentration, to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Integration & Calculation:

    • Integrate the Maleic acid singlet at ~6.26 ppm (2 protons).

    • Integrate the isolated methyl protons of the analyte at ~2.5 ppm (3 protons) or the aromatic pyridine protons.

    • Calculate absolute purity using the standard qNMR equation:

      
      
      

Quantitative Data Presentation

The following table summarizes typical method validation parameters achieved when applying the protocols above to 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Table 2: Analytical Method Validation Summary

Validation ParameterHPLC-UV (Protocol A)qNMR (Protocol B)
Specificity Baseline resolution (Rs > 2.0) from known synthetic intermediatesNo overlapping signals at 6.26 ppm or 2.5 ppm
Linearity Range 0.05 – 1.5 mg/mLMolar ratio 0.2:1 to 5:1 (Analyte:IS)
Correlation Coefficient (R²) > 0.9995> 0.9990
Limit of Detection (LOD) 0.01% (Area Normalization)~0.5% (w/w) depending on probe sensitivity
Limit of Quantitation (LOQ) 0.03% (Area Normalization)~1.0% (w/w)
Accuracy (Recovery) 98.5% – 101.5% (Spiked samples)99.2% – 100.8%
Precision (Repeatability) RSD < 1.0% (n=6)RSD < 0.5% (n=6)

By strictly adhering to these orthogonal methods, QC laboratories can confidently certify 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a Primary Reference Standard, ensuring downstream integrity in the synthesis of complex pharmaceutical therapies.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC.

Sources

Validating the Purity of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the pyrazolo[3,4-b]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. The precise characterization of these molecules is paramount to ensure the reliability and reproducibility of scientific findings. Among the foundational analytical techniques for validating a novel chemical entity, elemental analysis remains a gold standard for confirming its empirical formula. This guide provides an in-depth comparison of the theoretical and expected experimental elemental analysis data for 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a key intermediate in the synthesis of various therapeutic agents. We will delve into the causality behind the experimental choices, present a detailed protocol for analysis, and compare the target compound with structurally related analogs to provide a comprehensive validation framework.

The Imperative of Purity: Why Elemental Analysis Matters

Elemental analysis by combustion is a cornerstone of chemical characterization. It provides a quantitative measure of the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) within a sample. For a newly synthesized compound like 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, this analysis serves as a crucial checkpoint to:

  • Confirm the molecular formula: By comparing the experimentally determined elemental composition with the theoretical values calculated from the proposed molecular formula, researchers can verify the identity of the synthesized compound.

  • Assess purity: Significant deviations between the found and calculated values can indicate the presence of impurities, such as residual solvents, starting materials, or byproducts. In the context of drug development, even minor impurities can have profound effects on biological activity and toxicity.

  • Adhere to publication standards: Most reputable scientific journals require elemental analysis data to be within ±0.4% of the theoretical values for the publication of new chemical entities.[1]

Theoretical Elemental Composition of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

The first step in the validation process is the calculation of the theoretical elemental composition from the molecular formula.

Molecular Formula: C₇H₈N₄

Molecular Weight: 148.17 g/mol

To calculate the theoretical percentages of each element, we use the following formula:

Percentage of Element = (Atomic Weight of Element × Number of Atoms of Element in Formula) / Molecular Weight of Compound × 100%

Based on this, the theoretical elemental composition of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is:

  • Carbon (C): (12.01 × 7) / 148.17 × 100% = 56.74%

  • Hydrogen (H): (1.008 × 8) / 148.17 × 100% = 5.44%

  • Nitrogen (N): (14.01 × 4) / 148.17 × 100% = 37.81%

A Comparative Analysis: Theoretical vs. Experimental Data

CompoundMolecular FormulaElementTheoretical (%)Experimental (%)[2]Difference (%)
4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (Target) C₇H₈N₄C56.74--
H5.44--
N37.81--
1,3-Dimethyl-4,6-diphenyl-1Н-pyrazolo[3,4-b]pyridine C₂₀H₁₇N₃C84.5384.55+0.02
H6.086.10+0.02
N9.399.35-0.04
3-Cyano-4-(4-chlorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine C₂₀H₁₁ClN₄C74.8874.90+0.02
H4.304.35+0.05
N9.199.14-0.05
3-Cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine C₂₂H₁₈N₄OC79.9879.96-0.02
H5.375.35-0.02
N9.339.36+0.03

Analysis of Comparative Data:

The experimental data for the analogous compounds demonstrate a very close correlation with their theoretical values, with all differences falling well within the acceptable ±0.4% range. This provides a high degree of confidence that a properly purified sample of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine should yield experimental results that are similarly close to its theoretical composition.

Experimental Protocol for CHN Elemental Analysis

The following is a detailed, step-by-step methodology for the elemental analysis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine using a modern CHN elemental analyzer. The causality behind each step is explained to provide a deeper understanding of the process.

Instrumentation:

A CHN elemental analyzer, such as a PerkinElmer 2400 Series II or similar, is required.

Materials:

  • High-purity tin capsules

  • Acetanilide (or another suitable certified standard) for calibration

  • The synthesized and purified 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine sample

  • High-purity helium and oxygen gases

Experimental Workflow Diagram:

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Analysis cluster_data Data Processing Sample 1. Weigh Sample (1-3 mg) in Tin Capsule Fold 2. Fold and Crimp Capsule Securely Sample->Fold Record 3. Record Exact Weight Fold->Record Load 5. Load Sample into Autosampler Record->Load Calibrate 4. Calibrate with Standard (e.g., Acetanilide) Calibrate->Load Combust 6. Combustion at >900°C in Oxygen Atmosphere Load->Combust Reduce 7. Reduction of NOx to N2 Combust->Reduce Separate 8. Gas Chromatographic Separation of CO2, H2O, N2 Reduce->Separate Detect 9. Thermal Conductivity Detector (TCD) Analysis Separate->Detect Calculate 10. Calculate %C, %H, %N Detect->Calculate Compare 11. Compare Experimental vs. Theoretical Data Calculate->Compare Validate 12. Validate Purity (Difference < ±0.4%) Compare->Validate

Caption: Workflow for CHN Elemental Analysis.

Step-by-Step Methodology:

  • Sample Preparation (The Foundation of Accuracy):

    • Rationale: Accurate weighing is critical as the final percentage composition is directly calculated from the initial sample weight. Tin capsules are used because they act as a flux, promoting complete combustion at high temperatures.

    • Procedure:

      • Using a microbalance, carefully weigh between 1-3 mg of the finely ground, dried 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine into a pre-weighed tin capsule.

      • Fold the tin capsule to securely encase the sample, ensuring no sample can be lost.

      • Record the exact weight of the sample.

  • Instrument Calibration (Ensuring Instrumental Fidelity):

    • Rationale: Calibration with a certified standard of known elemental composition (e.g., acetanilide) is essential to ensure the accuracy and reliability of the instrument's measurements.

    • Procedure:

      • Analyze several accurately weighed samples of the standard.

      • The instrument's software will generate a calibration curve based on the known C, H, and N content of the standard.

  • Combustion (The Heart of the Analysis):

    • Rationale: The sample is rapidly heated to a very high temperature in the presence of excess oxygen to ensure complete conversion of the sample into its constituent elemental gases (CO₂, H₂O, and NₓOᵧ).

    • Procedure:

      • The autosampler introduces the encapsulated sample into the combustion furnace, which is maintained at a temperature typically above 900°C.

      • A pulse of pure oxygen is introduced to facilitate complete and instantaneous combustion.

  • Reduction and Separation (Isolating the Analytes):

    • Rationale: The combustion gases are passed through a reduction tube (typically containing copper) to convert any nitrogen oxides (NₓOᵧ) to elemental nitrogen (N₂). The resulting mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.

    • Procedure:

      • The gaseous products are swept by a helium carrier gas through the reduction furnace.

      • The gas mixture then flows into a chromatographic column where the different gases are separated based on their physical and chemical properties.

  • Detection and Quantification (The Final Measurement):

    • Rationale: A thermal conductivity detector (TCD) measures the change in the thermal conductivity of the carrier gas as each analyte gas (CO₂, H₂O, and N₂) elutes from the column. The magnitude of this change is proportional to the concentration of the analyte.

    • Procedure:

      • The separated gases pass through the TCD.

      • The detector generates a signal for each gas, which is recorded by the software.

  • Data Analysis (Interpreting the Results):

    • Rationale: The instrument's software integrates the signal peaks for each gas and, using the calibration data and the sample weight, calculates the percentage of C, H, and N in the original sample.

    • Procedure:

      • The software automatically calculates and reports the elemental composition.

      • Compare the experimental results to the theoretical values. The difference should be within ±0.4% for a pure sample.

Conclusion

Elemental analysis is an indispensable tool for the validation of newly synthesized compounds like 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. By adhering to a rigorous and well-understood experimental protocol, researchers can obtain high-quality data that provides a strong foundation for the structural confirmation and purity assessment of their molecules. The comparison with closely related, published analogs further strengthens the confidence in the expected experimental outcomes. For drug development professionals, this level of analytical rigor is not just a matter of scientific best practice but a critical step in ensuring the safety and efficacy of potential new medicines.

References

  • Dyakonov, V. A., et al. (2017). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. Chemistry of Heterocyclic Compounds, 53(9), 1026-1032. [Link]

  • University of Illinois Urbana-Champaign, School of Chemical Sciences. (2020). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • PubChem. 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. [Link]

  • Davies, D. L., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 855-863. [Link]

Sources

Safety Operating Guide

4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

As drug development increasingly relies on nitrogen-rich heterocyclic scaffolds for kinase inhibition and other targeted therapies, laboratory personnel must adopt rigorous, scientifically grounded safety and disposal protocols. 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a specialized building block that requires precise handling. Improper disposal not only violates environmental regulations but can also lead to the generation of hazardous combustion byproducts.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and final destruction of this compound, designed specifically for research scientists and environmental health and safety (EHS) professionals.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first understand the physicochemical nature of the waste. 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a fused bicyclic system containing four nitrogen atoms.

Table 1: Physicochemical and Waste Characterization Data

PropertyValue / Classification
Chemical Name 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
CAS Registry Number 498580-78-2
Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
Physical State Solid (Powder/Crystals)
Halogen Content Halogen-Free (0%)
Primary Hazards Skin/Eye Irritant, Respiratory Sensitizer
Waste Stream Routing Halogen-Free Organic Solid/Liquid Waste

The Causality of the Hazard: Because the molecular formula (C7H8N4) consists of over 37% nitrogen by mass, this compound presents a specific challenge during thermal destruction. When combusted, the nitrogen atoms within the pyrazole and pyridine rings do not merely convert to benign N2 gas; they react with oxygen to form highly toxic nitrogen oxides (NOx). Therefore, standard municipal incineration is strictly prohibited. The waste must be routed to specialized1 [1]. Furthermore, because the molecule lacks halogens (fluorine, chlorine, bromine), it must be strictly segregated from halogenated waste streams to prevent the unnecessary and costly risk of dioxin formation during disposal.

Operational Safety & Spill Response Methodology

In the event of a spill, dry sweeping is a critical operational failure. Dry sweeping aerosolizes the fine amine powder, bypassing standard laboratory ventilation and directly exposing the researcher's respiratory tract to sensitization.

Step-by-Step Spill Response Protocol:

  • Evacuation & Assessment: Immediately clear the immediate area. Verify the state of the spill (dry powder vs. dissolved in an organic solvent like DMSO or DMF).

  • PPE Donning: Equip nitrile gloves (double-gloving recommended), fitted safety goggles, and a particulate respirator (N95 or higher) if the spill is outside a fume hood.

  • Containment: Surround the perimeter of the spill with an inert, non-combustible absorbent such as vermiculite or sand.

  • Wetting (Critical Step): If the spill is a dry powder, gently mist the area with a compatible solvent (e.g., water or 70% ethanol). Causality: Wetting increases the cohesive forces between the particles, completely suppressing hazardous dust generation during collection.

  • Collection: Use a non-sparking scoop to transfer the wetted mass into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a detergent solution, followed by a 70% ethanol wipe down. Visually inspect the surface to validate that no crystalline residue remains.

SpillResponse A Spill Detected (Solid Powder or Solution) B Evacuate & Ventilate (Prevent Inhalation of Dust) A->B C Don Advanced PPE (Nitrile, Respirator, Goggles) B->C D Containment (Surround with Vermiculite) C->D E Wetting & Collection (Wet with EtOH to Avoid Dust) D->E F Transfer to Hazardous Waste Container E->F G Decontaminate Surface (Wash with 70% EtOH) F->G

Fig 1: Step-by-step spill response and containment workflow for pyrazolopyridine derivatives.

Waste Segregation & Final Destruction Procedures

Proper disposal requires adherence to rigorous segregation protocols. Mixing 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine with incompatible waste streams can trigger dangerous chemical reactions or exponentially increase institutional disposal costs.

Step-by-Step Disposal Routing:

  • Stream Identification: Determine if the waste is solid (contaminated PPE, empty vials, raw powder) or liquid (reaction filtrates, HPLC effluent).

  • Halogen-Free Segregation: Place the material strictly into Halogen-Free Organic Waste containers. Causality: Halogenated waste requires shock-cooling (quench) incineration to prevent de-novo synthesis of dioxins. Introducing a halogen-free compound into a halogenated stream wastes expensive specialized incineration capacity.

  • Labeling & Accumulation: Under2 [2], the container must be clearly labeled with the chemical constituents and the exact accumulation start date. Waste must be removed from the laboratory within 12 months.

  • High-Temperature Incineration: The EHS department will manifest the waste to a facility capable of3 [3]. This extreme temperature is required to permanently break the exceptionally stable aromatic pyrazolopyridine ring system.

  • Post-Combustion Scrubbing: The incinerator must feature a catalytic NOx reduction system or chemical scrubber to neutralize the combustive gases generated by the four nitrogen atoms in the molecule, ensuring clean environmental exhaust.

DisposalPathway W1 Solid Chemical Waste (Pure C7H8N4) S1 Halogen-Free Organic Solid Waste Stream W1->S1 W2 Liquid Waste (Solvent + C7H8N4) S2 Halogen-Free Organic Liquid Waste Stream W2->S2 I High-Temperature Incineration (>1100°C to break aromatic rings) S1->I S2->I N NOx Scrubbing System (Catalytic Reduction of N-oxides) I->N Combustive Gases (Contains NOx) E Safe Environmental Exhaust N->E Cleaned Exhaust

Fig 2: Waste segregation and high-temperature incineration pathway with mandatory NOx scrubbing.

References

  • Weickert Solutions. "Global Chemical & Petrochemical Engineering | ATEX Air & HazWaste." High-Temp Incineration + Quench.
  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Subpart K Regulations.
  • U.S. Environmental Protection Agency (EPA). "Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium." High-Temperature Incineration.

Sources

A Senior Application Scientist's Guide to Handling 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Framework for Safe Laboratory Operations

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risk Profile

Based on the hazard classifications of structurally similar compounds, 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine should be handled as a hazardous substance. The primary risks are associated with its potential toxicity if ingested, and its irritant properties upon contact with skin, eyes, and the respiratory system.[1][2][3][4][5]

A summary of the anticipated GHS hazard classifications is provided below. This assessment is derived from SDSs of related aminopyrazoles and pyrazolopyridines.[1][3][4][5]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3][4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3][4]

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a necessity for safe handling.

Core Personal Protective Equipment (PPE) Mandates

The selection of PPE is the final and most personal line of defense against chemical exposure.[6] It must be chosen to provide a complete barrier between the researcher and the hazardous material.

  • Eye and Face Protection: The risk of splash and aerosolized particle exposure necessitates robust eye and face protection.

    • Rationale: Standard safety glasses are insufficient as they do not protect against splashes from all angles.[7] Chemical splash goggles are mandatory. When handling larger quantities or when there is a significant risk of splashing, a full face shield must be worn over the goggles.[6][7]

    • Protocol: Always use equipment rated and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2]

  • Skin and Body Protection: Dermal contact is a primary route of exposure.

    • Rationale: The compound is classified as a skin irritant.[1][3] A standard cotton lab coat does not provide a sufficient chemical barrier. A lab coat made of a chemically resistant material, such as polyester or a poly-cotton blend, is required. For procedures with a higher risk of spills, a chemically resistant apron or coveralls should be worn.[6][8]

    • Protocol: Ensure the lab coat is fully buttoned and sleeves are not rolled up.

  • Hand Protection: Gloves are critical, but not all gloves are created equal.

    • Rationale: The choice of glove material must be based on chemical compatibility. Nitrile gloves are generally recommended for incidental contact with a wide range of chemicals.[9] Given that this compound is a solid, the primary risk is from dust and solutions. Double-gloving is a best practice when weighing or transferring the solid material to provide an extra layer of protection and a simple method for decontamination by removing the outer glove.[7]

    • Protocol: Gloves must be inspected for any signs of degradation or puncture before use. Contaminated gloves should be removed and disposed of immediately, followed by hand washing.

  • Respiratory Protection: Inhalation of airborne particles must be prevented.

    • Rationale: As a solid, this compound can form dust, which may cause respiratory irritation.[1][3] All handling of the solid, especially weighing and transferring, must be performed in a certified chemical fume hood to control exposure.[10] If a fume hood is not available or during a large spill cleanup, a respirator (e.g., an N95 or higher) is required.[7][8]

    • Protocol: Surgical masks offer no protection against chemical dusts and must not be used as a substitute for a fume hood or a NIOSH-approved respirator.[7]

PPE Selection Workflow for Laboratory Operations

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following workflow provides a logical pathway for selecting the appropriate protective equipment.

PPE_Workflow Start Start: Assess Task Task What is the scale and nature of the operation? Start->Task Weighing Weighing / Transferring Solid Task->Weighing Small Scale (<1g) SolutionPrep Preparing Solutions (in Fume Hood) Task->SolutionPrep Dilute Solutions Reaction Conducting Reaction Task->Reaction Synthesis Spill Spill Cleanup Task->Spill Accidental Release PPE_Weighing Enhanced PPE: - Add Double Gloves - Add Face Shield - All work in Fume Hood Weighing->PPE_Weighing PPE_Base Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves - Chemically Resistant Lab Coat SolutionPrep->PPE_Base Reaction->PPE_Base PPE_Spill Emergency PPE: - Add Respirator (N95+) - Add Chemically Resistant Apron/Coveralls - Add Shoe Covers Spill->PPE_Spill

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.